4-Methoxy-7-methylindane-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLMGGHQDIIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379335 | |
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-10-4 | |
| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-7-methylindane-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methoxy-7-methylindane-5-carbonitrile
This compound, a key chemical intermediate, holds considerable importance in the pharmaceutical industry, primarily for its role in the synthesis of Ramelteon. Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the viable synthetic pathways for this compound, offering a blend of theoretical insights and practical, field-proven methodologies.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection points involve the introduction of the cyano group and the formation of the indane ring system. Two main strategies emerge from this analysis:
-
Late-stage Cyanation: Construction of the 4-methoxy-7-methylindane core followed by the introduction of the nitrile group at the C5 position.
-
Early-stage Cyanation: Incorporation of the nitrile functionality into a precursor molecule that is then used to construct the indane ring.
This guide will delve into detailed protocols for both approaches, evaluating the merits and challenges of each.
Pathway 1: Late-Stage Cyanation via Bromination and Nucleophilic Substitution
This pathway focuses on the initial synthesis of a 4-methoxy-7-methylindane precursor, followed by bromination and subsequent cyanation.
Step 1: Synthesis of 4-Methoxy-7-methylindane
The synthesis of the indane core can be achieved through various methods, with a common route starting from m-cresol methyl ether.
Experimental Protocol: Friedel-Crafts Acylation and Subsequent Reduction
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add m-cresol methyl ether. Cool the mixture in an ice bath and slowly add an acylating agent such as propionyl chloride. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with ice-water and extract the product with an organic solvent.
-
Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to form 4-methoxy-7-methylindane. The choice between Clemmensen (amalgamated zinc and hydrochloric acid) and Wolff-Kishner (hydrazine and a strong base) reduction will depend on the presence of other functional groups that may be sensitive to the reaction conditions.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 4-methoxy-7-methylindane.
| Step | Reactants | Reagents | Key Conditions | Expected Yield |
| 1 | m-Cresol methyl ether, Propionyl chloride | Anhydrous AlCl₃, Dichloromethane | 0°C to room temp. | 75-85% |
| 2 | Intermediate Ketone | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Reflux | 80-90% |
Step 2: Bromination of 4-Methoxy-7-methylindane
The introduction of a bromine atom at the C5 position is a critical step, setting the stage for the final cyanation.
Experimental Protocol: Electrophilic Aromatic Bromination
-
Reaction Setup: Dissolve 4-methoxy-7-methylindane in a suitable solvent like carbon tetrachloride or acetic acid.
-
Brominating Agent: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Alternatively, elemental bromine in the presence of a Lewis acid catalyst can be used.
-
Reaction Conditions: The reaction is typically carried out under reflux with stirring for several hours.
-
Work-up: After completion, the reaction mixture is cooled, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, and then with brine. The organic layer is dried and the solvent is removed under reduced pressure.
-
Purification: The crude 5-bromo-4-methoxy-7-methylindane is purified by recrystallization or column chromatography.
Step 3: Cyanation of 5-Bromo-4-methoxy-7-methylindane
The final step in this pathway involves the displacement of the bromine atom with a cyanide group.
Experimental Protocol: Rosenmund-von Braun Reaction
-
Reaction Mixture: In a suitable high-boiling point solvent such as DMF or DMSO, combine 5-bromo-4-methoxy-7-methylindane with copper(I) cyanide.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-200°C) and maintain it for several hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent.
-
Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.
Diagram of Pathway 1
Caption: Late-stage cyanation pathway for this compound.
Pathway 2: Early-Stage Cyanation and Ring Formation
This alternative pathway introduces the cyano group at an earlier stage, followed by the construction of the indane ring.
Step 1: Synthesis of a Cyanated Aromatic Precursor
A suitable starting material is a substituted benzonitrile. For this synthesis, 2,5-dimethyl-3-methoxybenzonitrile would be an ideal precursor.
Step 2: Introduction of a Three-Carbon Chain
A three-carbon chain is introduced to the aromatic ring, which will ultimately form the five-membered ring of the indane system.
Experimental Protocol: Friedel-Crafts Acylation with a Halogenated Acyl Halide
-
Acylation: Perform a Friedel-Crafts acylation on 2,5-dimethyl-3-methoxybenzonitrile using a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst.
-
Work-up and Purification: The resulting ketone is isolated and purified as described in Pathway 1.
Step 3: Intramolecular Cyclization to Form the Indane Ring
The final step is an intramolecular cyclization to form the indane ring system.
Experimental Protocol: Intramolecular Friedel-Crafts Alkylation
-
Reduction of the Ketone: The ketone functional group is first reduced to an alcohol using a reducing agent like sodium borohydride.
-
Cyclization: The resulting alcohol is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote intramolecular cyclization via an electrophilic aromatic substitution mechanism.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted and purified to yield this compound.
Diagram of Pathway 2
Caption: Early-stage cyanation and ring formation pathway.
Causality Behind Experimental Choices
-
Choice of Cyanation Method: The Rosenmund-von Braun reaction is often preferred for the cyanation of aryl halides due to its reliability, despite the harsh reaction conditions. Alternative palladium-catalyzed cyanation reactions could offer milder conditions and higher yields but may require more expensive and sensitive catalysts.
-
Ring Closure Strategy: Intramolecular Friedel-Crafts alkylation is a classic and effective method for forming cyclic systems like the indane ring. The choice of the acid catalyst (PPA, H₂SO₄) depends on the substrate's reactivity and the desired reaction temperature.
-
Protecting Groups: In more complex syntheses, the use of protecting groups for sensitive functionalities may be necessary to prevent unwanted side reactions during the harsh conditions of certain steps like Friedel-Crafts reactions.
Trustworthiness and Self-Validating Protocols
The described protocols are based on well-established and widely documented chemical transformations. For each step, in-process controls are crucial for ensuring the reaction is proceeding as expected. These include:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of products.
-
Spectroscopic Analysis (NMR, IR, MS): To confirm the structure and purity of the isolated intermediates and the final product.
-
Melting Point Analysis: For solid compounds, a sharp melting point is indicative of high purity.
By rigorously applying these analytical techniques at each stage, the integrity of the synthesis is continuously validated.
Conclusion: A Versatile Intermediate for Pharmaceutical Innovation
The synthesis of this compound can be approached through multiple strategic pathways. The choice between a late-stage or early-stage cyanation strategy will depend on the availability of starting materials, scalability requirements, and the desired overall efficiency. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to produce this vital intermediate with high purity and in a reproducible manner, thereby supporting the continued development of important therapeutics like Ramelteon.
References
- U.S. Patent 6,034,239, "Indan derivative and use thereof," March 7, 2000. [Link: https://patents.google.
- WO 2006/030739, "Process for producing N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide," March 23, 2006. [Link: https://patents.google.
- "An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one." Synthetic Communications, vol. 38, no. 18, 2008, pp. 3150-3157. [Link: https://www.tandfonline.com/doi/full/10.1080/00397910802192088]
- "Process for the synthesis of ramelteon and its intermediates." Google Patents, US20100152468A1. [Link: https://patents.google.
- "Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient." Google Patents, WO2016016287A1. [Link: https://patents.google.
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-methylindane-5-carbonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Methoxy-7-methylindane-5-carbonitrile, a novel small molecule with potential applications in drug discovery and development. In the absence of extensive experimental data, this document serves as a foundational resource, outlining the significance of key physicochemical parameters, presenting computationally predicted values, and detailing robust experimental protocols for their empirical determination. This guide is intended to empower researchers to effectively characterize this and similar molecules, enabling informed decision-making in the early stages of drug development.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a small molecule from a promising hit to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.[1][2][3][4][5] A thorough understanding and optimization of properties such as solubility, lipophilicity, and ionization state are paramount to mitigating late-stage attrition in drug development.[1] This guide focuses on this compound, providing a framework for its comprehensive physicochemical characterization.
Molecular Identity and Structure
A definitive confirmation of the molecular structure is the cornerstone of any physicochemical analysis. A combination of spectroscopic techniques is essential for the unambiguous elucidation of this compound's structure.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | 4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | N/A |
| CAS Number | 175136-10-4 | N/A |
| Molecular Formula | C₁₂H₁₃NO | N/A |
| Molecular Weight | 187.24 g/mol | N/A |
| SMILES | COc1c2CCCC2c(c(c1)C#N)C | N/A |
Spectroscopic Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a small molecule.[6][7][8][9][10] A full suite of 1D and 2D NMR experiments should be conducted to confirm the structure of a synthesized batch of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR:
-
Acquire a ¹H NMR spectrum to identify the number and environment of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis.
-
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further corroborate the proposed structure.[11][12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion with high resolution (typically <5 ppm mass accuracy). The accurate mass measurement allows for the determination of the elemental composition.[13]
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14][15][16][17][18] For this compound, the characteristic vibrational frequencies of the nitrile, methoxy, and aromatic moieties should be observable.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands:
-
C≡N stretch: ~2220-2240 cm⁻¹
-
C-O stretch (methoxy): ~1000-1300 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
-
C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
Physicochemical Properties: Predicted and Experimental Approaches
The following sections detail the key physicochemical properties of this compound. The provided quantitative data are computationally predicted and should be confirmed by experimental determination.
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | 2.36 | Affects solubility, permeability, and metabolism.[3][19][20][21] |
| Boiling Point | 352.1 °C at 760 mmHg | Relevant for purification and stability at high temperatures. |
| Density | 1.11 g/cm³ | Useful for formulation and process development. |
| Refractive Index | 1.556 | A fundamental physical property for compound identification. |
| Flash Point | 148.6 °C | Important for safety and handling. |
Lipophilicity: logP and logD
Lipophilicity is a critical determinant of a drug's ADMET properties.[3][20] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[19][22][23]
Experimental Protocol: Shake-Flask Method for logD Determination
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. The two phases should be mutually saturated.
-
Partitioning: A known concentration of the compound is dissolved in one of the phases. The two phases are then mixed in a 1:1 volume ratio and shaken vigorously to allow for partitioning.
-
Equilibration: The mixture is centrifuged to separate the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development.[24][25]
Experimental Protocol: Thermodynamic Solubility Determination
-
Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Shaking: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a validated analytical method (e.g., HPLC-UV).
Ionization Constant (pKa)
The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the ionization state affects solubility, permeability, and target binding.[26][27][28][29] While this compound is not expected to have a strongly ionizable center, the nitrile group can have a very weak basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A solution of the compound is prepared in a mixture of water and a co-solvent (if required for solubility) at a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.[30]
-
Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the titration curve.
Solid-State Properties: Melting Point and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability.[31][32][33][34][35]
Experimental Protocol: Melting Point Determination
-
Method: Use a calibrated melting point apparatus or Differential Scanning Calorimetry (DSC).
-
Procedure: A small amount of the crystalline solid is heated at a controlled rate. The melting point is the temperature at which the solid transitions to a liquid. For DSC, the onset of the melting endotherm is typically reported.
Workflow for Polymorph Screening
Polymorphism, the ability of a compound to exist in multiple crystalline forms, should be investigated as different polymorphs can have different physicochemical properties.[31][32][34]
Caption: Workflow for Polymorph Screening and Characterization.
Computational Prediction of Physicochemical Properties
In modern drug discovery, computational tools are invaluable for predicting the properties of virtual compounds, thereby guiding synthesis and prioritization.[36][37][][39] Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are frequently employed for this purpose.[40][41][42][43]
Caption: Computational Workflow for Physicochemical Property Prediction.
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and provided a roadmap for their comprehensive characterization. While computational predictions offer valuable initial insights, rigorous experimental determination of these parameters is indispensable for advancing this molecule through the drug discovery pipeline. By systematically evaluating its solubility, lipophilicity, ionization, and solid-state characteristics, researchers can build a robust data package to support further development and unlock the full therapeutic potential of this promising compound.
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A Senior Application Scientist's Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile (CAS No. 175136-10-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
4-Methoxy-7-methylindane-5-carbonitrile is a polysubstituted indane derivative whose significance is intrinsically linked to its role as a pivotal intermediate in the synthesis of sophisticated pharmaceutical compounds. While not an active pharmaceutical ingredient (API) itself, its precisely arranged functional groups—a methoxy ether, a nitrile, and a methyl group on a dihydroindene core—make it a highly valuable molecular scaffold.
Its primary and most well-documented application is in the multi-step synthesis of Ramelteon (TAK-375).[1][2] Ramelteon is a selective melatonin receptor agonist (MT1/MT2) approved for the treatment of insomnia, particularly difficulties with sleep onset.[2] The indane core of this nitrile intermediate forms the structural backbone of Ramelteon's tricyclic system.[1][2] Understanding the synthesis, properties, and handling of this compound is therefore critical for process chemists and medicinal chemists involved in the development of Ramelteon and related analogues. The methoxy group, in particular, is a common feature in many approved drugs, often utilized to modulate ligand-target binding, improve physicochemical properties, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3]
Physicochemical Properties and Characterization
Accurate characterization of any synthetic intermediate is a cornerstone of reproducible and scalable chemical synthesis. The data presented below are compiled from various chemical suppliers and databases, providing the foundational parameters for this compound.
| Property | Value | Source |
| CAS Number | 175136-10-4 | [4][5] |
| Molecular Formula | C12H13NO | [5][6] |
| Molecular Weight | 187.24 g/mol | [5] |
| IUPAC Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | [5] |
| Density | 1.11 g/cm³ | [7] |
| Boiling Point | 352.1°C at 760 mmHg | [7] |
| Flash Point | 148.6°C | [7] |
| Refractive Index | 1.556 | [7] |
| SMILES | COC1=C2CCCC2=C(C)C=C1C#N | [5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a key sequence in the overall production of Ramelteon. While multiple total syntheses of Ramelteon exist, many routes converge upon the formation of this nitrile intermediate.[2][8] The introduction of the nitrile group (-C≡N) is a strategic step, as this functional group is a versatile precursor for conversion into other functionalities, such as amines or aldehydes, which are necessary for the final steps of the Ramelteon synthesis.
A common approach involves the functionalization of a pre-existing 4-methoxy-7-methylindane scaffold. The nitrile group is typically introduced via cyanation of an aryl halide or sulfonate precursor. This transformation is a critical C-C bond-forming reaction.
Below is a representative, detailed protocol for a conceptual synthetic step.
Experimental Protocol: Cyanation of an Aryl Precursor
This protocol is a generalized representation based on common organometallic cross-coupling reactions for cyanation. The specific precursor (e.g., 5-bromo-4-methoxy-7-methylindane) and conditions would be proprietary to specific manufacturing processes but are based on established chemical principles.
Objective: To install a nitrile functional group at the C5 position of the 4-methoxy-7-methylindane core.
Reagents and Materials:
-
5-Bromo-4-methoxy-7-methylindane (Precursor)
-
Zinc cyanide (Zn(CN)₂) or Copper(I) cyanide (CuCN)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet. The entire system must be purged with inert gas for at least 15-20 minutes.
-
Causality: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yield.
-
-
Reagent Addition: To the flask, add the 5-Bromo-4-methoxy-7-methylindane precursor, zinc cyanide (typically 0.6-0.8 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Causality: Zinc cyanide is often preferred over more toxic cyanide sources like NaCN or KCN. Using slightly sub-stoichiometric amounts can help minimize residual cyanide in the workup. The palladium catalyst and ligand form the active catalytic species that facilitates the oxidative addition and reductive elimination cycle.
-
-
Solvent Addition: Add the anhydrous solvent via syringe or cannula. Stir the mixture to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-120°C) and maintain for several hours (4-24h), monitoring the reaction progress by TLC or LC-MS.
-
Causality: Heat is required to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex, which is often the rate-limiting step.
-
-
Workup and Quenching: After completion, cool the reaction to room temperature. Carefully quench the reaction mixture by pouring it into an aqueous solution (e.g., ammonium chloride or sodium bicarbonate) to deactivate the catalyst and precipitate the product.
-
Causality: Quenching neutralizes any reactive species and helps to separate the organic product from inorganic salts.
-
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the specifications for the subsequent synthetic steps.
-
Visualization of Synthetic and Analytical Workflows
To better illustrate the process, the following diagrams outline the key transformations and the subsequent analytical validation required to ensure the quality of this critical intermediate.
Caption: Key role of the nitrile intermediate in the Ramelteon synthesis.
Caption: A self-validating workflow for intermediate purification and analysis.
Safety and Handling
As with any nitrile-containing compound, appropriate safety precautions are essential.
-
Hazard Statements: GHS07 - Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: This compound should be handled in a well-ventilated chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[9]
Conclusion
This compound (CAS 175136-10-4) is a non-negotiable intermediate in the efficient and scalable synthesis of the insomnia therapeutic, Ramelteon. Its synthesis, centered on robust C-C bond formation, and its purification, validated by a suite of analytical techniques, are critical milestones in the overall drug manufacturing process. For scientists in the pharmaceutical industry, a thorough understanding of this molecule's properties, synthesis, and handling is fundamental to achieving consistent quality and yield in the production of a life-improving medication.
References
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Safety Data Sheet for CAS 175136-10-4 . Angene Chemical. Available at: [Link]
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4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4 . Matrix Fine Chemicals. Available at: [Link]
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Synthesis of the key intermediate of ramelteon . ResearchGate. Available at: [Link]
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Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy . ResearchGate. Available at: [Link]
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Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis . National Institutes of Health (NIH). Available at: [Link]
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The role of the methoxy group in approved drugs . PubMed. Available at: [Link]
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A Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile: A Versatile Scaffold for Novel Therapeutic Agents
Abstract
The indane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the anti-Alzheimer's drug Donepezil. When combined with the electronically distinct and versatile carbonitrile moiety—a well-established pharmacophore and bioisostere—the resulting 4-Methoxy-7-methylindane-5-carbonitrile structure presents a compelling starting point for novel drug discovery campaigns. This technical guide provides an in-depth analysis of this scaffold, beginning with an exploration of the foundational roles of its constituent parts: the indane core and the nitrile group. We propose a robust synthetic pathway for the core molecule and outline strategies for the rational design of structural analogs. By synthesizing established structure-activity relationship (SAR) data from related compound classes, this guide hypothesizes and details experimental pathways for exploring derivatives as potential acetylcholinesterase inhibitors, anti-inflammatory agents, and carbonic anhydrase inhibitors. Detailed protocols for synthesis and biological evaluation are provided to equip researchers and drug development professionals with the foundational knowledge to exploit this promising chemical scaffold.
The Indane Core: A Privileged Scaffold in Medicinal Chemistry
The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a structural motif of significant interest in drug development. Its rigid, three-dimensional conformation provides a fixed orientation for pendant functional groups, facilitating precise interactions with biological targets.
Precedent in Modern Therapeutics: The Case of Donepezil
The most prominent example of an indane-based therapeutic is Donepezil (marketed as Aricept). It is a cornerstone in the palliative treatment of Alzheimer's disease, functioning as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). The indanone moiety of Donepezil is critical for its high-affinity binding within the AChE active site.[1] Specifically, the 5,6-dimethoxyindanone group engages in key π-π stacking interactions with aromatic residues, such as tryptophan (Trp279), in the peripheral anionic site (PAS) of the enzyme.[2] This interaction is a guiding principle for designing new AChE inhibitors based on the indane core.
Diverse Bioactivities of Indane Derivatives
The therapeutic utility of the indane scaffold extends far beyond neurodegenerative diseases. Various derivatives have been synthesized and evaluated for a wide spectrum of biological activities, highlighting the scaffold's versatility.[3] These activities are summarized in the table below.
| Therapeutic Area | Biological Target/Mechanism | Example Compound Class | Reference(s) |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Indanone-piperidine hybrids (e.g., Donepezil) | [1][2] |
| Inflammation | Down-regulation of NF-κB activation; COX inhibition | 2-Benzylidene-1-indanones; Indan acids (e.g., Sulindac) | [3][4] |
| Oncology | Tubulin depolymerization; Dual specificity phosphatase (DUSP) inhibition | Arylidene indanones | [2][4] |
| Cardiovascular Disease | Endothelin A (ETA) Receptor Antagonism | Substituted indan-1-carboxylic acids | [5] |
| Infectious Disease | Antimalarial activity | Arylidene indanones | [2] |
The Carbonitrile Moiety: A Strategic Pharmacophore
The carbonitrile (-C≡N) group is far more than a simple chemical handle; it is a powerful and versatile pharmacophore that has been incorporated into numerous approved drugs.[6] Its unique electronic properties—a strong dipole moment and its ability to act as a hydrogen bond acceptor—allow it to serve several strategic roles in drug design.
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for a carbonyl group, as seen in certain dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes.[6] This replacement can improve metabolic stability and alter binding kinetics.
-
Modulator of Physicochemical Properties: Its inclusion can fine-tune a molecule's polarity, solubility, and membrane permeability.
-
Key Binding Element: The nitrile's linear geometry and ability to engage in hydrogen bonding or dipole-dipole interactions can be crucial for high-affinity binding to a target protein.[6] For instance, in certain potassium channel openers, the nitrile group is hypothesized to form a key hydrogen bond within the receptor.[6]
The incorporation of a nitrile into the 4-methoxy-7-methylindane scaffold offers a unique opportunity to probe interactions within target active sites and serves as a versatile anchor for further chemical modification.
Synthesis and Derivatization Strategies
While this compound is available from commercial suppliers, understanding its synthesis is crucial for analog development.[7][8] A plausible retrosynthetic approach is outlined below, based on established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis is designed around the robust Friedel-Crafts reaction to construct the carbon skeleton, followed by cyclization and functional group interconversion to install the required substituents.
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An In-depth Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Methoxy-7-methylindane-5-carbonitrile, a molecule of significant interest within the landscape of medicinal chemistry. While specific literature on this exact compound is nascent, this document leverages established principles of organic synthesis and the well-documented pharmacological importance of the indane scaffold to present a forward-looking analysis for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, predict key physicochemical properties, and outline a strategic approach to exploring its biological activity, all grounded in analogous chemical art.
Introduction: The Indane Scaffold as a Privileged Structure in Drug Discovery
The indane nucleus, a bicyclic system comprising a benzene ring fused to a cyclopentane ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrence in a multitude of biologically active compounds spanning a wide array of therapeutic areas.[1][2] The rigid, three-dimensional structure of the indane core provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[1]
Derivatives of indane have demonstrated a remarkable range of pharmacological activities, including but not limited to, anti-inflammatory, neuroprotective, and anticancer effects.[1][3] The introduction of various substituents onto the indane ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly versatile template for drug design.
This guide focuses on a specific, yet underexplored, derivative: This compound . The strategic placement of a methoxy, methyl, and nitrile group on the indane core suggests a deliberate design aimed at modulating its biological profile. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the methyl group can provide beneficial steric interactions and enhance lipophilicity. The nitrile group is a particularly intriguing functional moiety in drug design, often serving as a bioisostere for carbonyl or hydroxyl groups, and can participate in critical hydrogen bonding interactions with protein targets.[2][4][5]
Physicochemical Properties and Structural Attributes
While experimental data for this compound is not extensively available, we can predict its key properties based on its structure.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| CAS Number | 175136-10-4 | [6] |
| Appearance | Likely a solid at room temperature | General properties of similar small molecules |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) and have low aqueous solubility. | Inferred from structure |
| LogP (Lipophilicity) | Moderately lipophilic | Inferred from the presence of the indane core, methyl, and methoxy groups |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | - |
| Hydrogen Bond Donors | 0 | - |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Proposed Synthetic Strategies
The synthesis of this compound is not explicitly described in the current literature. However, a logical synthetic approach can be devised through retrosynthetic analysis, breaking down the target molecule into simpler, more readily available starting materials.[7]
Retrosynthetic Analysis
The primary disconnection points for the retrosynthesis of this compound are the formation of the indane ring and the introduction of the nitrile group.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests two primary forward synthetic pathways:
-
Route A: Construction of a substituted indane core followed by the introduction of the nitrile group.
-
Route B: Formation of the indane ring from a precursor already containing a nitrogen-based functional group that can be converted to a nitrile.
Proposed Synthetic Route A: Post-Cyclization Cyanation
This route focuses on first synthesizing a halogenated indane precursor, which can then be subjected to cyanation.
Step 1: Friedel-Crafts Acylation of a Substituted Benzene
The synthesis would likely commence with a Friedel-Crafts acylation of a suitably substituted aromatic precursor, such as 2-bromo-5-methoxy-1,4-dimethylbenzene, with an acylating agent like propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9] This would be followed by a reduction of the resulting ketone and subsequent intramolecular cyclization to form the indane ring.
Step 2: Palladium-Catalyzed Cyanation
The resulting 5-bromo-4-methoxy-7-methylindane can then be converted to the target nitrile. Palladium-catalyzed cyanation of aryl halides is a robust and widely used method.[6][10]
Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-4-methoxy-7-methylindane
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-4-methoxy-7-methylindane (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Proposed Synthetic Route B: The Sandmeyer Reaction
An alternative and classic approach for the introduction of a nitrile group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[11][12][13]
Step 1: Synthesis of the Indane Amine Precursor
This route would first require the synthesis of 4-methoxy-7-methylindan-5-amine. This could potentially be achieved by nitration of the corresponding indane precursor followed by reduction of the nitro group.
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
The amine is then converted to a diazonium salt, which is subsequently reacted with a copper(I) cyanide to yield the desired nitrile.[14][15]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 4-methoxy-7-methylindan-5-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed. After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.
Potential Biological Activity and Screening Strategy
Given the established biological activities of various indane derivatives, this compound represents a promising candidate for pharmacological screening.[3][16] The presence of the methoxy and nitrile groups suggests potential for a range of activities.
Hypothesized Biological Targets
-
Anti-inflammatory Activity: Many indane derivatives exhibit anti-inflammatory properties.[16] The target molecule could be screened for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
-
Analgesic Activity: In conjunction with anti-inflammatory effects, analgesic properties are also common among indane-based compounds.[16]
-
Neuroprotective Effects: Certain aminoindane derivatives have shown promise in the context of neurodegenerative diseases. While this molecule is not an aminoindane, the rigid scaffold could still interact with neurological targets.
-
Anticancer Activity: The indane scaffold is present in several compounds with anticancer properties.[1] Screening against a panel of cancer cell lines would be a valuable initial step.
Proposed Pharmacological Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.
Caption: Proposed workflow for the pharmacological screening of this compound.
Initial Screening (Tier 1):
-
Cytotoxicity Screening: An initial assessment of the compound's toxicity against a panel of cell lines (e.g., using an MTT assay) is crucial to determine a suitable concentration range for further biological testing.[17]
-
Anti-inflammatory Screening: A cell-based assay to measure the inhibition of inflammatory markers (e.g., nitric oxide production in LPS-stimulated macrophages) would be a logical starting point.
-
Broad-Spectrum Activity Screening: Depending on available resources, the compound could be submitted to a broader pharmacological screening panel to identify unexpected activities.
Conclusion and Future Directions
This compound stands as a molecule with significant, yet untapped, potential in the realm of drug discovery. While direct experimental data remains to be established, this in-depth guide provides a robust framework for its synthesis and biological evaluation based on well-established chemical principles and the known pharmacological importance of the indane scaffold. The proposed synthetic routes offer viable pathways for its preparation, and the outlined screening strategy provides a clear roadmap for elucidating its therapeutic potential. Further research into this and related indane derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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A Spectroscopic Investigation of 4-Methoxy-7-methylindane-5-carbonitrile: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Methoxy-7-methylindane-5-carbonitrile, a substituted indane derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By examining the influence of the methoxy, methyl, and nitrile functional groups on the indane scaffold, this guide offers researchers, scientists, and drug development professionals a foundational understanding of the expected spectroscopic signature of this molecule. The methodologies for spectral prediction are detailed, providing a transparent and scientifically grounded framework for the presented data.
Introduction
This compound is a polyfunctional aromatic compound with a rigid bicyclic core. Its structural motifs, including the methoxy-substituted aromatic ring and the nitrile group, are prevalent in a variety of biologically active molecules and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This guide aims to fill the current void in the scientific literature by presenting a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. The predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 175136-10-4
-
Molecular Formula: C₁₂H₁₃NO
-
Molecular Weight: 187.24 g/mol
Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectral assignment in this guide.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, methoxy, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the indane core. The electron-donating methoxy group will shield ortho and para protons, while the electron-withdrawing nitrile group will deshield adjacent protons.[1]
Experimental Protocol (Hypothetical):
A hypothetical ¹H NMR spectrum would be acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | s | 1H | H-6 |
| ~ 3.90 | s | 3H | -OCH₃ |
| ~ 2.95 | t, J ≈ 7.5 Hz | 2H | H-1 (or H-3) |
| ~ 2.90 | t, J ≈ 7.5 Hz | 2H | H-3 (or H-1) |
| ~ 2.40 | s | 3H | -CH₃ (at C-7) |
| ~ 2.10 | p, J ≈ 7.5 Hz | 2H | H-2 |
Interpretation:
-
Aromatic Region: A single aromatic proton (H-6) is expected to appear as a singlet around 7.35 ppm. Its downfield shift is attributed to the anisotropic effect of the aromatic ring and the influence of the adjacent nitrile group.
-
Aliphatic Region: The indane ring protons are expected to show characteristic patterns. The protons at C1 and C3 are predicted to be triplets around 2.90-2.95 ppm due to coupling with the C2 protons. The C2 protons, being coupled to both C1 and C3 protons, should appear as a pentet around 2.10 ppm.
-
Substituent Protons: The methoxy protons are predicted to be a sharp singlet at approximately 3.90 ppm, a typical value for an aryl methoxy group.[2] The methyl protons at C-7 are also expected to be a singlet, shifted slightly downfield to around 2.40 ppm due to their attachment to the aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.[3][4]
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 | C-4 (C-OCH₃) |
| ~ 145.0 | C-7a |
| ~ 142.0 | C-3a |
| ~ 135.0 | C-6 |
| ~ 130.0 | C-7 |
| ~ 118.0 | -C≡N |
| ~ 115.0 | C-5 (C-CN) |
| ~ 56.0 | -OCH₃ |
| ~ 33.0 | C-1 (or C-3) |
| ~ 32.0 | C-3 (or C-1) |
| ~ 25.0 | C-2 |
| ~ 18.0 | -CH₃ (at C-7) |
Interpretation:
-
Aromatic and Nitrile Carbons: The carbon attached to the methoxy group (C-4) is expected to be the most downfield among the aromatic carbons, around 160.0 ppm. The quaternary carbons of the indane ring (C-3a and C-7a) are also predicted to be in the downfield region. The nitrile carbon will have a characteristic chemical shift around 118.0 ppm.[5]
-
Aliphatic Carbons: The aliphatic carbons of the five-membered ring (C-1, C-2, and C-3) are expected in the upfield region, with C-2 being the most shielded.
-
Substituent Carbons: The methoxy carbon is predicted around 56.0 ppm, and the methyl carbon at C-7 is expected at approximately 18.0 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum is predicted to show characteristic absorption bands for the nitrile, methoxy, and aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds.
Experimental Protocol (Hypothetical):
A hypothetical IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 2230 | Strong | C≡N stretch (nitrile) |
| ~ 1610, 1580, 1490 | Medium | Aromatic C=C stretch |
| ~ 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~ 1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~ 810 | Strong | Aromatic C-H out-of-plane bend (isolated H) |
Interpretation:
-
Nitrile Stretch: The most characteristic peak is expected to be a strong, sharp absorption around 2230 cm⁻¹ due to the C≡N stretching vibration of the aromatic nitrile.[5][6]
-
Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the indane and methyl groups will appear just below 3000 cm⁻¹.[7]
-
Aromatic C=C Stretches: Multiple bands of medium intensity are expected in the 1610-1490 cm⁻¹ region, characteristic of the aromatic ring.[8]
-
Methoxy Group Vibrations: The presence of the methoxy group should give rise to a strong band around 1250 cm⁻¹ for the asymmetric C-O-C stretch and a medium band around 1030 cm⁻¹ for the symmetric stretch.[9]
-
Aromatic C-H Bending: A strong band around 810 cm⁻¹ is predicted for the out-of-plane bending of the isolated aromatic proton (H-6).[10]
Predicted Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the indane structure and its substituents.
Experimental Protocol (Hypothetical):
A hypothetical mass spectrum would be obtained using an electron ionization source with an electron energy of 70 eV.
Predicted Fragmentation Pattern:
| m/z | Relative Intensity | Proposed Fragment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 172 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 158 | Medium | [M - C₂H₅]⁺ (Loss of an ethyl radical from indane ring) |
| 144 | Medium | [M - CH₃ - CO]⁺ |
| 128 | Low | [M - C₂H₅ - CH₂O]⁺ |
| 115 | Medium | [C₉H₇]⁺ (Indenyl cation) |
Interpretation:
-
Molecular Ion: A strong molecular ion peak is expected at m/z 187, consistent with the molecular weight of the compound. Aromatic systems tend to produce stable molecular ions.[11]
-
Major Fragmentations: The most likely initial fragmentation is the loss of a methyl radical (from either the C-7 methyl or the methoxy group, though loss from the benzylic position is highly favored) to give a stable benzylic cation at m/z 172. Fragmentation of the five-membered ring, such as the loss of an ethyl radical, would lead to a peak at m/z 158. Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment could result in an ion at m/z 144. The formation of the stable indenyl cation at m/z 115 is also a plausible fragmentation pathway for indane derivatives.[12]
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A Technical Guide to Unveiling the Therapeutic Potential of 4-Methoxy-7-methylindane-5-carbonitrile: A Hypothesis-Driven Approach to Target Identification and Validation
Abstract
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects[1][2][3][4][5]. Coupled with the strategic incorporation of a nitrile moiety—a functional group known to enhance target binding and improve pharmacokinetic profiles in many FDA-approved drugs—the novel compound 4-Methoxy-7-methylindane-5-carbonitrile emerges as a molecule of significant therapeutic interest[6][7][8][9]. This in-depth technical guide presents a structured, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. While direct biological data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry and chemical biology to propose a comprehensive research plan. By dissecting the compound's structural attributes and drawing parallels with known pharmacophores, we delineate a logical pathway for researchers and drug development professionals to unlock its therapeutic promise. This guide provides not only the scientific rationale for pursuing specific target classes but also detailed, actionable experimental protocols and workflows to facilitate a rigorous investigation.
Structural and Physicochemical Analysis of this compound
A thorough understanding of a compound's structure is foundational to predicting its biological activity. The key structural features of this compound (Figure 1) suggest several avenues for target interaction.
-
The Indane Core: The rigid, bicyclic indane framework provides a defined three-dimensional structure that can fit into specific binding pockets of protein targets[1][2]. The fusion of an aromatic ring with a cyclopentane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity.
-
The Nitrile Group: The cyano (-C≡N) group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions within a protein binding site.[7][8] It is also a bioisostere for other functional groups like carbonyls and can contribute to metabolic stability[8]. In some contexts, nitriles can act as covalent warheads, forming reversible or irreversible bonds with target proteins, a strategy that has gained traction in drug design[7].
-
The Methoxy and Methyl Substituents: The methoxy (-OCH3) and methyl (-CH3) groups on the aromatic ring influence the compound's electronics and lipophilicity. The methoxy group is a hydrogen bond acceptor and can also engage in hydrophobic interactions. The methyl group is primarily a hydrophobic moiety. The relative positions of these groups, along with the nitrile, create a specific substitution pattern that will govern target recognition.
Figure 1: Chemical Structure of this compound Caption: The structure highlights the indane core, nitrile group, and aromatic substituents.
| Property | Value | Source |
| CAS Number | 175136-10-4 | [10][11][12] |
| Molecular Formula | C12H13NO | [11][12] |
| Molecular Weight | 187.24 g/mol | [11] |
Hypothesis-Driven Target Exploration
Based on the structural features and the known pharmacology of related compounds, we can formulate several hypotheses regarding the potential therapeutic targets of this compound.
Hypothesis 1: Targeting Enzymes Involved in Neuroinflammation and Neurodegeneration
Rationale: Substituted indane derivatives have shown promise as neuroprotective agents[1][4]. The structural resemblance to certain classes of enzyme inhibitors suggests that this compound could modulate enzymes implicated in neurodegenerative diseases.
Potential Targets:
-
Monoamine Oxidase B (MAO-B): Inhibitors of MAO-B are used in the treatment of Parkinson's disease. The indane ring system is present in some known MAO-B inhibitors.
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a class of anti-inflammatory drugs. The anti-inflammatory potential of indane derivatives suggests this as a plausible target.
-
Phosphodiesterase 4 (PDE4): PDE4 inhibitors have shown therapeutic potential in neuroinflammatory conditions. The overall shape and hydrophobicity of the molecule may allow it to fit into the PDE4 active site.
Experimental Workflow for Target Validation:
Caption: Workflow for GPCR target identification and characterization.
Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Objective: To determine the binding affinity of this compound to the human dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing recombinant human D2 receptors
-
[3H]-Spiperone (radioligand)
-
Haloperidol (positive control)
-
Test compound (dissolved in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and haloperidol in binding buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 25 µL of [3H]-Spiperone to each well.
-
Add 200 µL of cell membrane suspension to initiate the binding reaction.
-
Incubate for 90 minutes at room temperature.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
-
Future Directions and Advanced Studies
Once a primary target has been identified and validated, further studies will be crucial to understand the full therapeutic potential and mechanism of action of this compound.
-
Cell-Based Assays: Investigate the compound's effects in relevant cellular models to confirm its on-target activity and assess its functional consequences.
-
In Vivo Efficacy Studies: Evaluate the compound's therapeutic efficacy in appropriate animal models of disease.
-
Pharmacokinetic and ADME Studies: Profile the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
While this compound is a novel compound with no currently published biological data, its chemical structure provides a strong foundation for a hypothesis-driven approach to target discovery. The indane core and nitrile functional group are well-established pharmacophores in medicinal chemistry, suggesting a high probability of interaction with therapeutically relevant protein targets. This guide provides a comprehensive and actionable framework for researchers to systematically investigate the potential of this promising molecule. By following the proposed experimental workflows, the scientific community can efficiently elucidate the mechanism of action of this compound and pave the way for its potential development as a novel therapeutic agent.
References
-
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]
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de Almeida, J. F., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1059-1075. [Link]
-
Li, Q., & Dong, J. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(8), 2949-2966. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Kumar, A., & Kumar, R. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Letters in Drug Design & Discovery, 18(4), 335-346. [Link]
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Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]
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Eburon Organics. (n.d.). Indane. Retrieved from [Link]
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Slepikas, L. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-7-methylindane-5-carbonitrile, a substituted indane derivative. The document details its chemical identity and physical properties. A significant portion of this guide is dedicated to a proposed synthetic pathway, beginning with the construction of the core indanone structure from readily available starting materials, followed by a discussion of potential methods for the crucial cyanation step. While the specific historical context of its initial discovery and development remains elusive in publicly accessible literature, this guide offers a robust framework for its laboratory-scale synthesis, drawing from established organic chemistry principles and published procedures for analogous structures.
Introduction and Chemical Profile
This compound is a poly-substituted indane derivative with the chemical formula C₁₂H₁₃NO.[1][2][3] The indane scaffold is a common structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a methoxy group, a methyl group, and a nitrile group on the aromatic ring of the indane structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.
Table 1: Chemical and Physical Properties of this compound [1][2][3][4]
| Property | Value |
| IUPAC Name | 4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile |
| CAS Number | 175136-10-4 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | 352.1 °C at 760 mmHg |
| Density | 1.11 g/cm³ |
| SMILES | COC1=C2CCCC2=C(C)C=C1C#N |
Historical Context and Discovery
Synthetic Pathways
A plausible and efficient synthesis of this compound can be conceptualized in two main stages: the construction of the 4-methoxy-7-methylindane core and the subsequent introduction of the nitrile function at the 5-position.
Synthesis of the 4-Methoxy-7-methyl-1-indanone Precursor
A key precursor for the target molecule is 4-methoxy-7-methyl-1-indanone. A well-documented and high-yielding synthesis of this intermediate has been reported by Kamat et al. (2008), starting from the readily available 6-methylcoumarin.[5] Two effective routes are described:
Route A: Methylative Lactone Ring Opening and Cyclization
This route involves a four-step sequence starting from 6-methylcoumarin:
-
Methylative Lactone Ring Opening: The lactone ring of 6-methylcoumarin is opened and methylated.
-
Catalytic Hydrogenation: The double bond in the resulting cinnamic acid derivative is reduced.
-
PPA Cyclization: The resulting propanoic acid derivative is cyclized using polyphosphoric acid (PPA) to yield 4-methoxy-7-methyl-1-indanone.[5]
-
Demethylation (if necessary): If the starting material was 4-hydroxy-7-methyl-1-indanone, a final methylation step would be required.
Route B: Two-Step Hydrogenation and AlCl₃ Fusion
A more concise, two-step alternative is also presented:
-
Catalytic Hydrogenation: 6-methylcoumarin is hydrogenated.
-
AlCl₃ Fusion: The hydrogenated product is fused with anhydrous aluminum chloride to directly yield 4-hydroxy-7-methyl-1-indanone, which can then be methylated to the desired 4-methoxy-7-methyl-1-indanone.[5]
The choice between these routes may depend on the availability of specific reagents and the desired scale of the synthesis.
Experimental Protocol: Synthesis of 4-Methoxy-7-methyl-1-indanone (adapted from Kamat et al., 2008) [5]
Step 1: Preparation of 3-(2'-methoxy-5'-methylphenyl)propanoic acid
-
To a solution of 6-methylcoumarin in a suitable solvent, add dimethyl sulfate in the presence of aqueous sodium hydroxide.
-
The reaction mixture is stirred until the lactone ring is opened and the phenolic hydroxyl group is methylated.
-
The resulting 2-methoxy-5-methylcinnamic acid is then subjected to catalytic hydrogenation using 10% Pd-C in an appropriate solvent like ethanol until the uptake of hydrogen ceases.
-
After filtration of the catalyst and removal of the solvent, 3-(2'-methoxy-5'-methylphenyl)propanoic acid is obtained.
Step 2: Cyclization to 4-Methoxy-7-methyl-1-indanone
-
A mixture of 3-(2'-methoxy-5'-methylphenyl)propanoic acid, polyphosphoric acid (PPA), and orthophosphoric acid is stirred under anhydrous conditions at elevated temperature (e.g., 90-95 °C) for approximately one hour.
-
The reaction mixture is then cooled and poured onto crushed ice to precipitate the crude product.
-
The solid is filtered, washed, and purified by recrystallization from a suitable solvent such as petroleum ether to yield colorless crystals of 4-methoxy-7-methyl-1-indanone.
Introduction of the 5-Carbonitrile Group: A Proposed Strategy
The introduction of a nitrile group onto the aromatic ring of the 4-methoxy-7-methylindane scaffold is the final and most challenging step for which a specific literature precedent is not available. However, based on established aromatic substitution reactions, a multi-step sequence is proposed as the most viable approach.
Step 1: Reduction of the Indanone Carbonyl Group
The ketone at the 1-position of 4-methoxy-7-methyl-1-indanone should be reduced to a methylene group to form 4-methoxy-7-methylindane. This is a standard transformation that can be achieved through several methods, including:
-
Clemmensen Reduction: Using amalgamated zinc and hydrochloric acid.
-
Wolff-Kishner Reduction: Using hydrazine and a strong base at high temperatures.
-
Catalytic Hydrogenation: Under forcing conditions, which might also affect other functional groups if not chosen carefully.
Step 2: Nitration of the Aromatic Ring
The resulting 4-methoxy-7-methylindane possesses an electron-rich aromatic ring due to the activating methoxy and methyl groups. This makes it susceptible to electrophilic aromatic substitution. Nitration at the 5-position is anticipated to be the major product due to the ortho,para-directing nature of the methoxy group (directing to position 5) and the methyl group (directing to position 5). Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid at low temperatures, should be employed with caution to avoid over-nitration or side reactions.
Step 3: Reduction of the Nitro Group to an Amine
The newly introduced nitro group at the 5-position can be readily reduced to an amino group using standard methods such as:
-
Catalytic hydrogenation with Pd/C.
-
Reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).
This will yield 5-amino-4-methoxy-7-methylindane.
Step 4: Sandmeyer Reaction for Cyanation
The final step involves the conversion of the 5-amino group to the 5-carbonitrile. The Sandmeyer reaction is the classic and most appropriate method for this transformation. This reaction proceeds via the following stages:
-
Diazotization: The 5-amino-4-methoxy-7-methylindane is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide, which facilitates the displacement of the diazonium group with a nitrile group, yielding the final product, this compound.
Conceptual Experimental Workflow: Cyanation of 4-Methoxy-7-methylindane
Figure 1: Proposed synthetic workflow for this compound.
Potential Applications and Future Directions
The structure of this compound, featuring a substituted indane core and a versatile nitrile group, suggests its primary utility as a chemical intermediate. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems, making it a valuable building block for the synthesis of a diverse range of more complex molecules. These could include novel pharmaceutical agents, agrochemicals, or materials with specific electronic or optical properties.
Future research efforts could focus on the experimental validation of the proposed synthetic route, optimization of reaction conditions, and a thorough characterization of the final product and intermediates. Furthermore, exploring the biological activity of this compound and its derivatives could unveil novel therapeutic applications. The search for historical context within less accessible archives or through direct contact with researchers in related fields may also shed light on its original purpose and discovery.
Conclusion
This compound is a chemical entity with a defined structure and physical properties, yet its history and discovery remain to be fully elucidated. This technical guide has provided a detailed, scientifically grounded, and plausible pathway for its synthesis, leveraging established methodologies for the construction of the indane core and the introduction of the key nitrile functionality. The proposed multi-step synthesis, culminating in a Sandmeyer reaction, offers a clear and actionable strategy for researchers and drug development professionals seeking to access this compound for further investigation and application. The elucidation of its biological profile and the potential discovery of its original synthetic context remain exciting avenues for future exploration.
References
- Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 47(10), 1597–1599.
-
Matrix Fine Chemicals. (n.d.). 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Procurement, Properties, and Application of a Key Pharmaceutical Intermediate
Introduction: Understanding the Significance of 4-Methoxy-7-methylindane-5-carbonitrile
This compound, identified by the CAS Number 175136-10-4, is a specialized chemical compound that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its molecular structure, featuring a methoxy group, a methyl group, and a nitrile function on an indane framework, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its emerging role as a crucial intermediate in the development of novel therapeutics.
Commercial Availability and Supplier Landscape
A critical first step for any research or development program is the reliable procurement of starting materials. This compound is available from a range of specialized chemical suppliers. The table below summarizes key information for several prominent vendors.
| Supplier | Known For | Purity Specification (Typical) | Location of Manufacture/Distribution |
| AK Scientific, Inc. | Research Chemicals | Minimum 95% | Union City, CA, USA |
| BLDpharm | Building Blocks & Intermediates | Offers various grades, inquire for specifics | Shanghai, China |
| ChemicalBook | Chemical Database & Supplier Platform | Lists multiple suppliers with varying specs | Global |
| Echemi | B2B Chemical Marketplace | Connects buyers with manufacturers | Global, with many suppliers in China |
| Matrix Fine Chemicals | Fine Chemicals & Intermediates | Provides detailed chemical data upon request | Europe |
Expert Insight: When selecting a supplier, it is imperative for researchers to look beyond just the listed price. Key considerations should include the stated purity, the availability of a Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, HPLC, GC-MS), lead times for delivery, and the supplier's capability for custom synthesis or bulk scale-up if required for later stages of development. For early-stage research, a supplier like AK Scientific with a clear minimum purity specification can be advantageous. For process development and scale-up, engaging with manufacturers through platforms like Echemi or directly with companies like BLDpharm may be more appropriate.
Physicochemical Properties and Structural Information
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 175136-10-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO | [1][2][3] |
| Molecular Weight | 187.24 g/mol | [1][2][3] |
| IUPAC Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | [1][2] |
| Boiling Point | 352.1 °C at 760 mmHg | [4] |
| Density | 1.11 g/cm³ | [4] |
| Flash Point | 148.6 °C | [4] |
Structure:
Caption: Molecular structure of this compound.
Application in Drug Discovery: A Key Intermediate for CRF Antagonists
While the applications of this compound are still an area of active research, its primary documented use is as a key intermediate in the synthesis of Corticotropin-Releasing Factor (CRF) antagonists. CRF and its receptors are implicated in the body's stress response, and antagonists of these receptors are being investigated for the treatment of a variety of conditions, including anxiety, depression, and irritable bowel syndrome.
The indane-carbonitrile moiety serves as a scaffold upon which further chemical modifications can be made to build molecules with high affinity and selectivity for CRF receptors. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for subsequent chemical transformations.
Synthesis and Handling Considerations
Synthetic Approaches
While detailed, step-by-step synthetic protocols for this compound are not widely published in peer-reviewed literature, analogous syntheses of related indane and benzonitrile structures provide a likely theoretical framework. A plausible synthetic route could involve the following conceptual steps:
Caption: Conceptual synthetic pathway involving this compound.
The synthesis of related coumarins and indanones often involves multi-step sequences, including Pechmann condensation and Friedel-Crafts acylation, followed by functional group manipulations.[5][6] Researchers embarking on the de novo synthesis of this compound should consult the broader literature on the formation of substituted indanes and the introduction of nitrile groups onto aromatic rings.
Handling and Safety
General Handling Precautions:
-
Use in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
In case of exposure, it is crucial to seek fresh air if inhaled, rinse the skin and eyes with plenty of water, and seek medical attention if swallowed or if irritation persists.[7][9]
Conclusion and Future Outlook
This compound stands as a compound of significant interest for medicinal chemists and drug development professionals. Its commercial availability, coupled with its strategic importance as an intermediate for CRF antagonists, positions it as a valuable tool in the ongoing search for novel treatments for stress-related disorders. As research in this therapeutic area progresses, the demand for reliable sources and in-depth technical knowledge of this and related compounds is likely to increase. Researchers are encouraged to engage with suppliers to obtain detailed product specifications and to consult the growing body of scientific and patent literature to fully leverage the synthetic potential of this versatile molecule.
References
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Matrix Fine Chemicals. (n.d.). 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 7-Hydroxy-4-methoxy-5-methylchromen-2-one. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, November 5). Safety Data Sheet - 4-Methoxybenzeneacetonitrile.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- Biosynth. (2023, August 2). Safety Data Sheet - FM33076.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. HETEROCYCLES, 65(12), 2851-2859.
- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
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ResearchGate. (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Retrieved from [Link]
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ResearchGate. (2025, August 6). New Synthetic Route to (1S)-4,5-Dimethoxy-1-[(methylamino)methyl] Benzocyclobutane, a Key Intermediate of Ivabradine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C-F … H-C bond. Retrieved from [Link]
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PubChem. (n.d.). (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. Retrieved from [Link]
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PubChem. (n.d.). 4',5-Dihydroxy-7-methoxyflavanone. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Multi-Step Synthesis of 4-Methoxy-7-methylindane-5-carbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-7-methylindane-5-carbonitrile, a potentially valuable building block in medicinal chemistry and materials science. As a direct, single-pot synthesis is not established, this guide details a robust, five-step synthetic route starting from commercially available 3-(2-methoxy-5-methylphenyl)propanoic acid. Each step is meticulously detailed, explaining the underlying chemical principles, safety precautions, and characterization methods. The protocol is designed to be self-validating, offering clear procedural logic and referencing established chemical transformations to ensure reliability and reproducibility for researchers in drug discovery and chemical development.
Introduction and Synthetic Strategy
The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound, featuring methoxy, methyl, and nitrile groups, offers multiple points for further derivatization, making it a versatile intermediate for library synthesis.
The synthetic pathway outlined herein is a logical sequence of established and reliable organic reactions. The strategy involves:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a substituted phenylpropanoic acid to form the core indanone structure.
-
Wolff-Kishner Reduction: Complete deoxygenation of the indanone to the corresponding indane.
-
Electrophilic Aromatic Substitution (Nitration): Regioselective installation of a nitro group, which serves as a precursor to the nitrile.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine.
-
Sandmeyer Cyanation: Transformation of the resulting arylamine into the target carbonitrile via a diazonium salt intermediate.
This multi-step approach ensures high control over regiochemistry and functional group tolerance.
Overall Synthetic Scheme
The complete five-step synthesis is illustrated below.
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-7-methyl-1-indanone
Principle: This step utilizes an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the acidic catalyst and the reaction medium, promoting the cyclization of the carboxylic acid onto the activated aromatic ring to form the five-membered ketone ring of the indanone core.[1]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(2-Methoxy-5-methylphenyl)propanoic acid | 194.23 | 10.0 g | 0.0515 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - |
Procedure:
-
Equip a 100 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.
-
Add polyphosphoric acid (~50 g) to the flask and heat to 70°C in an oil bath with stirring.
-
Slowly add 3-(2-methoxy-5-methylphenyl)propanoic acid (10.0 g, 0.0515 mol) in portions to the hot PPA.
-
Increase the temperature to 90-95°C and stir vigorously for 1 hour. The mixture will become a thick, homogenous paste.
-
Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto 200 g of crushed ice in a large beaker.
-
Stir the resulting slurry until the PPA is fully hydrolyzed and a solid precipitate forms.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold petroleum ether.
-
Recrystallize the crude solid from petroleum ether or methanol to yield colorless crystals.[1]
-
Expected Yield: ~85%. Characterization: Melting point, ¹H NMR, ¹³C NMR, IR Spectroscopy.
Step 2: Synthesis of 4-Methoxy-7-methylindane (Wolff-Kishner Reduction)
Principle: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes to their corresponding alkanes under basic conditions.[2][3] The ketone is first converted to a hydrazone intermediate, which, upon heating with a strong base (KOH), decomposes to release nitrogen gas and form a carbanion that is subsequently protonated to yield the alkane.[4][5][6] This method is ideal for substrates that are sensitive to acidic conditions, which would be required for the alternative Clemmensen reduction.[4]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxy-7-methyl-1-indanone | 176.21 | 8.0 g | 0.0454 |
| Hydrazine monohydrate (NH₂NH₂·H₂O) | 50.06 | 9.1 g (8.8 mL) | 0.182 |
| Potassium Hydroxide (KOH) | 56.11 | 10.2 g | 0.182 |
| Diethylene Glycol | - | 80 mL | - |
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-methoxy-7-methyl-1-indanone (8.0 g, 0.0454 mol), diethylene glycol (80 mL), hydrazine monohydrate (8.8 mL, 0.182 mol), and potassium hydroxide pellets (10.2 g, 0.182 mol).
-
Heat the mixture to 130°C for 1 hour. During this time, the hydrazone will form in situ.
-
Reconfigure the apparatus for distillation and slowly raise the temperature to 190-200°C to remove water and excess hydrazine.
-
Once the distillation ceases, reconfigure back to reflux and maintain the temperature at ~190°C for an additional 4-5 hours. Vigorous evolution of nitrogen gas should be observed.[5]
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with 1 M HCl (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Expected Yield: ~80-90%. Characterization: ¹H NMR, ¹³C NMR, GC-MS.
Step 3: Synthesis of 4-Methoxy-7-methyl-5-nitroindane (Nitration)
Principle: This step is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring. The methoxy and methyl groups are ortho-, para-directing activators. The C5 position is ortho to the strongly activating methoxy group and para to the methyl group, making it the most electronically favorable and sterically accessible site for substitution.
SAFETY NOTE: Nitrating mixture is extremely corrosive and a strong oxidant. Handle with extreme care in a chemical fume hood, wearing appropriate PPE (gloves, lab coat, face shield).[7][8][9] Always add acid to water, and in this case, add nitric acid to sulfuric acid slowly in an ice bath.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxy-7-methylindane | 162.23 | 6.5 g | 0.0401 |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 20 mL | - |
| Nitric Acid (HNO₃, 70%) | 63.01 | 4.0 mL | ~0.063 |
Procedure:
-
In a 100 mL flask, cool concentrated sulfuric acid (20 mL) to 0°C using an ice/salt bath.
-
Slowly add concentrated nitric acid (4.0 mL) dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This creates the nitrating mixture.
-
In a separate 250 mL flask, dissolve 4-methoxy-7-methylindane (6.5 g, 0.0401 mol) in 20 mL of glacial acetic acid. Cool this solution to 0°C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the indane solution over 30 minutes, maintaining the reaction temperature at 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 250 g of crushed ice. A yellow solid should precipitate.
-
Filter the solid, wash extensively with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
-
Expected Yield: ~75-85%. Characterization: Melting point, ¹H NMR, ¹³C NMR.
Step 4: Synthesis of 5-Amino-4-methoxy-7-methylindane (Reduction)
Principle: The nitro group is reduced to a primary amine using tin(II) chloride (SnCl₂) in an acidic medium. SnCl₂ is a mild and effective reducing agent for this transformation, offering good chemoselectivity in the presence of other functional groups.[10] The mechanism involves a series of single electron transfers from the tin(II) species to the nitro group, with protons supplied by the acidic medium.[11][12][13]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxy-7-methyl-5-nitroindane | 207.23 | 5.0 g | 0.0241 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 27.2 g | 0.121 |
| Ethanol (EtOH) | - | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | ~5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-methoxy-7-methyl-5-nitroindane (5.0 g, 0.0241 mol) and ethanol (100 mL).
-
Add tin(II) chloride dihydrate (27.2 g, 0.121 mol) to the suspension.[14]
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Slowly add concentrated HCl (~5 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue and cool the flask in an ice bath.
-
Very carefully, add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) dropwise until the tin salts precipitate and the solution becomes strongly basic (pH > 12).
-
Extract the basic aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.
-
Expected Yield: >90%. Characterization: ¹H NMR, ¹³C NMR, MS. The product may be used directly in the next step.
Step 5: Synthesis of this compound (Sandmeyer Reaction)
Principle: The Sandmeyer reaction is a powerful method for converting a primary arylamine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[15][16][17] The amine is first diazotized with nitrous acid (generated from NaNO₂ and HCl) at low temperatures.[18] The resulting diazonium salt is then treated with a copper(I) cyanide solution, which facilitates a radical-nucleophilic aromatic substitution to install the nitrile group and release nitrogen gas.[17][19]
SAFETY NOTE: Sodium cyanide and copper(I) cyanide are highly toxic.[20][21][22] Handle only in a well-ventilated fume hood with appropriate PPE.[23] Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Part A: Diazotization | |||
| 5-Amino-4-methoxy-7-methylindane | 177.25 | 3.8 g | 0.0214 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 7.0 mL | ~0.085 |
| Water | 18.02 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.6 g | 0.0231 |
| Part B: Cyanation | |||
| Copper(I) Cyanide (CuCN) | 89.56 | 2.3 g | 0.0257 |
| Sodium Cyanide (NaCN) | 49.01 | 2.7 g | 0.0551 |
| Water | 18.02 | 25 mL | - |
Procedure:
-
Prepare the Cyanide Solution (Part B): In a 250 mL flask, dissolve sodium cyanide (2.7 g) and copper(I) cyanide (2.3 g) in water (25 mL). Gently warm the mixture to about 60°C to facilitate dissolution, then cool to room temperature.
-
Diazotization (Part A): In a separate 250 mL beaker, suspend the crude amine (3.8 g, 0.0214 mol) in a mixture of water (20 mL) and concentrated HCl (7.0 mL).
-
Cool this suspension to 0-5°C in an ice/salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.6 g, 0.0231 mol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5°C. The formation of a clear diazonium salt solution should be observed. Stir for an additional 15 minutes at 0°C after addition is complete.
-
Cyanation: Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution (from step 1) with vigorous stirring. A thick precipitate may form, and nitrogen gas will evolve.
-
After the addition is complete, warm the reaction mixture to 50-60°C on a water bath and hold for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Expected Yield: ~65-75%. Characterization: Melting point, ¹H NMR, ¹³C NMR, IR (strong C≡N stretch), HRMS.
References
-
Study.com. Wolff-Kishner Reduction, Mechanism & Application. [Link]
-
Reagent Guides. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]
-
FUSO. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]
-
NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]
-
United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
National Research Council. laboratory chemical safety summary: sodium cyanide and potassium cyanide. [Link]
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Taylor & Francis Online. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ResearchGate. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]
-
East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet. [https://www.easth Harbourgroup.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-Greater-than-50-SDS.pdf]([Link] Harbourgroup.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-Greater-than-50-SDS.pdf)
-
ScienceMadness.org. Nitroaromatic Reduction w/Sn. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
-
JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]
-
ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]
-
AWS. Mixed Nitrating Acid, Less Than 50% (HNO3) Safety Data Sheet. [Link]
-
University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
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Application Notes and Protocols for the Quantification of 4-Methoxy-7-methylindane-5-carbonitrile
Introduction
4-Methoxy-7-methylindane-5-carbonitrile is a substituted indane derivative, a class of compounds with significant interest in pharmaceutical and chemical research due to their presence in various biologically active molecules.[1][2] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, metabolic analyses, and quality control of bulk drug substances and formulated products. This document provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and align with the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | [8][9] |
| CAS Number | 175136-10-4 | [8][9] |
| Molecular Formula | C12H13NO | [8][9] |
| Molecular Weight | 187.24 g/mol | [8] |
| Structure | Aromatic compound with an indane framework, a methoxy group, a methyl group, and a nitrile functional group. | [1][8] |
The presence of an aromatic ring and a nitrile group provides chromophores suitable for UV detection, while its molecular weight and structure make it amenable to mass spectrometry. The compound's predicted moderate lipophilicity (XLogP3: 2.36) suggests good solubility in common organic solvents used in chromatography.[10]
Method Selection: Rationale and Overview
Two primary analytical techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine analysis due to its versatility, robustness, and wide applicability to a range of analyte polarities. The aromatic nature of the molecule allows for sensitive detection using a UV detector. Coupling HPLC with a mass spectrometer (LC-MS) offers enhanced specificity and sensitivity, which is particularly valuable for analyzing complex biological matrices.
-
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds.[11][12] Given the indane structure, this compound is expected to have sufficient volatility for GC analysis, potentially after derivatization to improve thermal stability and chromatographic behavior.[13][14] GC-MS provides excellent separation and definitive identification.
The choice between these methods will depend on the specific application, the nature of the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC-UV/MS) Method
This section details a reverse-phase HPLC method, which is well-suited for separating moderately polar compounds like this compound from potential impurities.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Protocol 1: HPLC with UV Detection
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Reference standard of this compound (purity ≥98%).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water | Standard for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile | Good solvent for aromatic nitriles and provides adequate separation.[15] |
| Gradient | 30% B to 90% B over 15 min | To ensure elution of the analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | Can be optimized based on concentration and sensitivity. |
| Detection | UV at 230 nm | Aromatic nitriles often exhibit UV absorbance in this region. A full UV scan should be performed to determine the optimal wavelength. |
3. Standard and Sample Preparation:
- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions).
- Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Validation Parameters (as per ICH Q2(R1)): [4][6]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| Specificity | Peak purity index > 0.99; no interference from blank/placebo |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Robustness | Insensitive to small variations in flow rate, temperature, and mobile phase composition |
Gas Chromatography (GC-FID/MS) Method
This method is suitable for the analysis of volatile and thermally stable compounds.
Workflow for GC Method Development
Caption: Decision and optimization workflow for GC method development.
Protocol 2: GC with FID/MS Detection
1. Instrumentation and Materials:
- Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
- Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Helium or Hydrogen (carrier gas, high purity).
- Reference standard of this compound (purity ≥98%).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250 °C | To ensure complete volatilization of the analyte. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial temperature program to achieve good separation. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading with concentrated samples. |
| Detector Temp. | FID: 300 °C; MS Transfer Line: 280 °C | To prevent condensation of the analyte. |
| MS Parameters | Ionization: EI (70 eV); Scan Range: 50-300 m/z | For acquiring characteristic mass spectra for identification and quantification. |
3. Standard and Sample Preparation:
- Stock and Working Standards: Prepare as described in the HPLC protocol, using a suitable volatile solvent like dichloromethane or ethyl acetate.
- Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
4. Data Analysis and Validation:
- For FID, quantification is based on the peak area relative to the calibration curve.
- For MS, quantification can be performed using the total ion chromatogram (TIC) or by selective ion monitoring (SIM) of a characteristic ion for enhanced sensitivity and selectivity.
- Method validation should follow the same principles outlined in the HPLC section, ensuring the method is accurate, precise, and robust for its intended purpose.[16]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, each protocol must be implemented as a self-validating system. This involves:
-
System Suitability Testing: Before each analytical run, inject a standard solution to verify the performance of the chromatographic system. Key parameters to monitor include retention time, peak area, theoretical plates, and tailing factor. These must fall within pre-defined acceptance criteria.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the accuracy and precision of the analysis in real-time.
-
Internal Standards: For complex sample matrices or when sample loss during preparation is a concern, the use of a structurally similar internal standard is highly recommended to improve the accuracy and precision of quantification.
By adhering to these principles and the detailed protocols, researchers can confidently and accurately quantify this compound in a variety of sample types, ensuring data integrity and supporting the advancement of their research and development activities.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (2024). Quality Guidelines. [Link]
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Lab Manager Magazine. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
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YouTube. (2020). Comprehensive Solutions for Gas Analysis by GC _ Part.1. [Link]
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PubMed. In vitro metabolism of aromatic nitriles. [Link]
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Application Notes and Protocols: 4-Methoxy-7-methylindane-5-carbonitrile as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 4-Methoxy-7-methylindane-5-carbonitrile as a pivotal chemical intermediate in synthetic chemistry, with a particular focus on its role in drug discovery and development. We will delve into its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its application. This guide is intended to equip researchers with the necessary knowledge to effectively and safely employ this versatile building block in their synthetic endeavors.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a substituted indane derivative characterized by a methoxy, a methyl, and a nitrile group attached to its aromatic ring.[1][2] The indane scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid, three-dimensional nature which allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The nitrile group, in particular, serves as a versatile chemical handle, readily convertible into other key functional groups such as primary amines and carboxylic acids, making it an invaluable intermediate in the synthesis of complex molecules.[3][4][5]
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective Factor B inhibitors.[6] Factor B is a crucial component of the alternative pathway of the complement system, and its inhibition is a promising therapeutic strategy for a range of complement-mediated diseases. The synthesis of these inhibitors underscores the importance of this compound in the development of novel therapeutics.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 175136-10-4 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 352.1 °C at 760 mmHg |
| Density | 1.11 g/cm³ |
Safety and Handling
Proper safety precautions are paramount when handling this compound. It is classified as a hazardous substance and should be handled in a well-ventilated fume hood.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust. In case of inhalation, move the person to fresh air.
-
Skin Contact: Avoid contact with skin. If contact occurs, wash immediately with plenty of soap and water.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.
-
Ingestion: If swallowed, seek immediate medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Key Synthetic Transformations and Protocols
The nitrile functionality of this compound is the gateway to its synthetic utility. The two most common and valuable transformations are its reduction to a primary amine and its hydrolysis to a carboxylic acid.
Reduction of the Nitrile to a Primary Amine
The conversion of the nitrile group to a primary amine (-(CH₂)NH₂) is a fundamental transformation in the synthesis of many biologically active molecules, including the aforementioned Factor B inhibitors. This transformation introduces a basic nitrogen atom, which can be crucial for target engagement and improving the pharmacokinetic properties of a drug candidate.
Several methods are available for the reduction of aromatic nitriles. Catalytic hydrogenation is often the most efficient and environmentally benign approach.[9][11] Alternatively, chemical hydrides such as Lithium Aluminum Hydride (LiAlH₄) or borane complexes can be employed.[12][13]
Workflow for Nitrile Reduction:
Caption: General workflow for the reduction of this compound.
Protocol 3.1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its operational simplicity and cleaner reaction profiles.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but conditions may vary).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(Aminomethyl)-4-methoxy-7-methylindane.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 3.1.2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[12][13] This method is particularly useful when catalytic hydrogenation is not feasible. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF.
-
Slowly add the LiAlH₄ solution/suspension to the nitrile solution via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel as needed.
Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid provides another avenue for molecular elaboration. Carboxylic acids are versatile functional groups that can participate in a wide range of chemical reactions, including amide bond formation, esterification, and conversion to acid chlorides.
Nitrile hydrolysis can be achieved under either acidic or basic conditions.[14][15][16][17] The choice of conditions often depends on the stability of other functional groups in the molecule.
Workflow for Nitrile Hydrolysis:
Caption: General workflow for the hydrolysis of this compound.
Protocol 3.2.1: Acidic Hydrolysis
Acid-catalyzed hydrolysis directly yields the carboxylic acid upon workup.[15][17]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-Methoxy-7-methylindane-5-carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 3.2.2: Basic Hydrolysis
Basic hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidification step to yield the carboxylic acid.[15][17]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux. Ammonia gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of the carboxylic acid may form.
-
Extract the acidified mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-Methoxy-7-methylindane-5-carboxylic acid by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its rigid indane core and the synthetic flexibility of the nitrile group allow for the efficient construction of complex molecular architectures. The detailed protocols provided herein for the reduction to a primary amine and hydrolysis to a carboxylic acid offer reliable and adaptable methods for researchers to leverage the full potential of this important building block in their drug discovery and development programs. As with all chemical procedures, careful attention to safety and reaction monitoring is essential for successful and reproducible outcomes.
References
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Matrix Fine Chemicals. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. [Link]
-
ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. [Link]
-
Organic Chemistry Portal. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Google Patents. US9938296B2 - Process for preparing (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][8]oxazine-9-carboxamide.
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Chemguide. reduction of nitriles. [Link]
- Google Patents. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
PubMed. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. [Link]
-
RSC Publishing. Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
ChemRxiv. Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. [Link]
-
NIH. (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate. [Link]
- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
Wikipedia. Nitrile reduction. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 4-Methoxy-7-methylindane-5-carbonitrile
Introduction
4-Methoxy-7-methylindane-5-carbonitrile is a synthetic small molecule with a chemical structure suggestive of potential biological activity. The presence of the indane core, substituted with a methoxy group and a nitrile moiety, presents a scaffold with potential for interaction with various biological targets. While specific biological data for this compound is not widely published, its structural elements bear resemblance to known pharmacophores in oncology, particularly those found in kinase inhibitors. The nitrile group, for instance, is a common feature in many targeted cancer therapeutics, often involved in hydrogen bonding interactions within the ATP-binding pocket of kinases.
This document outlines a series of detailed in vitro protocols designed to systematically evaluate the potential anti-cancer properties of this compound. We will operate under the working hypothesis that this compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3] The following protocols will guide researchers in assessing its cytotoxicity, direct enzymatic inhibition, cellular mechanism of action, and its effects on cell fate.
Hypothesized Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels.[1][2] In many cancers, the VEGFR-2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[1][3] We hypothesize that this compound may bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition would be expected to lead to reduced endothelial cell proliferation and survival, and ultimately, an anti-angiogenic effect.
Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A tiered approach is recommended to efficiently characterize the biological activity of this compound. The workflow begins with broad screening for cytotoxicity, followed by specific enzymatic and cell-based assays to elucidate the mechanism of action.
Caption: Tiered experimental workflow for the in vitro characterization of this compound.
Part 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Plating:
-
Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C and 5% CO2.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Hypothetical Value |
| Cell Line | HUVEC |
| Incubation Time | 48 hours |
| IC50 | 5.2 µM |
Part 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Principle: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant VEGFR-2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition.[1][8]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in the kinase buffer with a constant percentage of DMSO.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a white 96-well plate, add 5 µL of the diluted compound or vehicle control.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution (final concentration typically 10-50 µM).
-
Incubate the plate at 30°C for 45-60 minutes.[8]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[1]
-
Incubate at room temperature for 30-45 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Hypothetical Value |
| Enzyme | Recombinant Human VEGFR-2 |
| Substrate | Poly(Glu,Tyr) 4:1 |
| IC50 | 0.8 µM |
Part 3: Cellular Target Engagement via Western Blot
Principle: To confirm that this compound inhibits VEGFR-2 within a cellular context, Western blotting can be used to detect the phosphorylation status of the receptor.[9][10] A reduction in the level of phosphorylated VEGFR-2 (p-VEGFR-2) upon compound treatment would indicate target engagement.[9]
Protocol:
-
Cell Treatment and Lysis:
-
Plate HUVECs in 6-well plates and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[10]
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
-
Blotting and Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against p-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.
-
Compare the normalized p-VEGFR-2 levels in treated samples to the VEGF-stimulated control.
Part 4: Cell Cycle and Apoptosis Analysis
Principle: To understand the phenotypic consequences of VEGFR-2 inhibition, flow cytometry can be used to analyze the cell cycle distribution and the induction of apoptosis.
A. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound at 1x and 5x its IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Fixation and Staining:
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use software to model the cell cycle distribution.
-
B. Apoptosis Assay by Annexin V and PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is used as a viability dye to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[14][15][16]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate controls to set up compensation and quadrants.
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Quantify the percentage of cells in early apoptosis, late apoptosis/necrosis, and the live cell population.
| Assay | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Apoptotic Cells |
| Cell Cycle | Vehicle Control | 65% | 25% | 10% | N/A |
| Compound (5 µM) | 80% | 10% | 10% | N/A | |
| Apoptosis | Vehicle Control | N/A | N/A | N/A | 5% |
| Compound (5 µM) | N/A | N/A | N/A | 35% |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically assessing its cytotoxicity, target engagement, and effects on cellular processes, researchers can build a robust data package to support or refute the hypothesis of its action as a VEGFR-2 inhibitor. Positive results from these assays would warrant further investigation into its anti-angiogenic properties and potential for in vivo efficacy.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cold Spring Harbor Protocols. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
PubMed. (2020). Kinase activity-tagged western blotting assay. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
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- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 18. kumc.edu [kumc.edu]
Application Notes and Protocols for 4-Methoxy-7-methylindane-5-carbonitrile in Medicinal Chemistry Research
Abstract
The indane scaffold represents a privileged structural motif in medicinal chemistry, integral to a range of clinically significant therapeutics.[1][2][3][4] Its rigid bicyclic framework provides a valuable platform for the strategic placement of pharmacophoric elements to modulate interactions with biological targets. This document provides a detailed guide for researchers on the potential applications and experimental protocols for a specific, yet underexplored, indane derivative: 4-Methoxy-7-methylindane-5-carbonitrile . While specific biological data for this compound is not extensively published, this guide will leverage established principles of medicinal chemistry to propose a robust framework for its synthesis, characterization, and biological evaluation. The protocols herein are designed to be self-validating and are grounded in authoritative methodologies, providing a solid foundation for initiating research into this and similar novel chemical entities.
Introduction: The Significance of the Indane Scaffold
The indane nucleus, a fusion of a benzene ring and a cyclopentane ring, offers a unique topographical and conformational profile that has been successfully exploited in drug design.[1][2] This scaffold is present in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3] Notable examples of indane-containing drugs include Sulindac, an anti-inflammatory agent, and Donepezil, used in the treatment of Alzheimer's disease.[3][4] The rigid nature of the indane core reduces the entropic penalty upon binding to a target protein and allows for precise orientation of substituents in three-dimensional space.
This compound incorporates several key functional groups that suggest potential for diverse biological interactions:
-
Methoxy Group: A common feature in bioactive molecules, the methoxy group can act as a hydrogen bond acceptor and influence metabolic stability and lipophilicity.
-
Methyl Group: This group can modulate steric interactions within a binding pocket and impact the overall shape and lipophilicity of the molecule.
-
Carbonitrile (Cyano) Group: A versatile functional group in medicinal chemistry, the nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification. It is also a key feature in a number of approved pharmaceuticals.
Given these features, this compound presents itself as an intriguing candidate for screening in various disease models.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its potential behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 175136-10-4 | Internal Database |
| Molecular Formula | C₁₂H₁₃NO | Internal Database |
| Molecular Weight | 187.24 g/mol | Internal Database |
| XLogP3 | 2.4 | Internal Database |
| Hydrogen Bond Acceptor Count | 2 | Internal Database |
| Rotatable Bond Count | 1 | Internal Database |
| Topological Polar Surface Area | 33.02 Ų | Internal Database |
Proposed Synthesis Protocol
Retrosynthetic Analysis and Proposed Forward Synthesis
The key steps in the proposed synthesis involve the formation of the substituted indane core followed by the introduction of the cyano group. A potential retrosynthetic analysis suggests that the target molecule can be derived from a suitable 4-methoxy-7-methylindane precursor via an electrophilic cyanation reaction.
Step-by-Step Synthesis Protocol
Protocol 1: Synthesis of 4-Methoxy-7-methylindane
-
Starting Material: Commercially available 2-methylanisole.
-
Step 1: Friedel-Crafts Acylation.
-
To a solution of 2-methylanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Slowly add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto-acid intermediate.
-
-
Step 2: Clemmensen or Wolff-Kishner Reduction.
-
Clemmensen Reduction: Reflux the keto-acid intermediate with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Alternatively, heat the keto-acid with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
-
Following the reduction, work up the reaction mixture appropriately to isolate the resulting phenylbutyric acid derivative.
-
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization).
-
Treat the phenylbutyric acid derivative with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 80-100 °C) to effect cyclization to the indanone.
-
-
Step 4: Reduction of the Indanone.
-
Reduce the ketone functionality of the indanone to a methylene group using a standard reduction method like the Wolff-Kishner reduction to yield 4-methoxy-7-methylindane.
-
Protocol 2: Cyanation of 4-Methoxy-7-methylindane
-
Step 1: Bromination.
-
To a solution of 4-methoxy-7-methylindane (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetic acid), add N-bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine.
-
Dry the organic layer and concentrate to obtain the brominated indane. Due to the directing effects of the methoxy and methyl groups, bromination is expected to occur at the 5-position.
-
-
Step 2: Nucleophilic Substitution with Cyanide.
-
Dissolve the brominated indane in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN) (1.2 eq).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Protocols for Biological Evaluation
The following protocols provide a general framework for the initial biological evaluation of this compound. The choice of specific assays should be guided by the research objectives and any hypothesized biological targets.
In Vitro Cytotoxicity and Antiproliferative Assays
Rationale: A primary step in the evaluation of any new chemical entity is to assess its general cytotoxicity and its potential as an antiproliferative agent, which is particularly relevant for oncology research.
Protocol 3: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Target-Based Screening
Rationale: Based on the structural features of the indane scaffold, target-based screening against enzymes or receptors implicated in diseases like cancer, inflammation, or neurodegeneration is a logical next step. For instance, the indane core is found in inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K).
Protocol 4: Kinase Inhibition Assay (Example: PI3K)
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., PI3Kα), its substrate (e.g., phosphatidylinositol), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control and a known PI3K inhibitor (e.g., Wortmannin) as a positive control.
-
Kinase Reaction: Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to light. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of a novel compound.
Potential Signaling Pathway Involvement
Given the prevalence of indane derivatives as kinase inhibitors, a plausible hypothesis is that this compound could modulate key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in cancer. Inhibition of key kinases in this pathway is a major focus of anticancer drug development.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound is a novel compound with a privileged indane scaffold that holds potential for discovery in medicinal chemistry. This guide provides a comprehensive framework for its synthesis and biological evaluation. The proposed protocols are based on established and reliable methodologies, offering a starting point for researchers to explore the therapeutic potential of this and structurally related molecules. Future work should focus on the successful synthesis of the compound, followed by broad-spectrum biological screening to identify its primary cellular effects and molecular targets. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize its potency and selectivity.
References
-
ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. [Link]
-
Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. [Link]
-
Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. [Link]
Sources
Application Note: Optimized Crystallization Protocols for 4-Methoxy-7-methylindane-5-carbonitrile
Abstract
This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-Methoxy-7-methylindane-5-carbonitrile, a key intermediate in various synthetic pathways. The document outlines the foundational principles of crystallization, focusing on rational solvent selection based on the compound's physicochemical properties. Three distinct, robust protocols are presented—Slow Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion—each tailored for different experimental goals, from bulk purification to the generation of single crystals for X-ray diffraction. This application note is intended for researchers, chemists, and process development scientists seeking to achieve high purity and optimal crystal morphology for this compound.
Introduction: The Critical Role of Crystallization
This compound (MW: 187.24 g/mol , Formula: C₁₂H₁₃NO) is an aromatic nitrile whose utility in pharmaceutical and materials science research necessitates high-purity samples. Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities. Beyond purification, the ability to control crystallization is paramount for obtaining specific polymorphs, which can have profound impacts on a compound's physical properties, including stability, solubility, and bioavailability. For definitive structural elucidation via methods like single-crystal X-ray diffraction (SCXRD), the generation of high-quality single crystals is an absolute prerequisite, making crystallization the bottleneck in many research endeavors.
This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to not only follow the protocols but also to adapt them based on empirical observations.
Physicochemical Profile and Solvent Selection Rationale
The molecular structure of this compound dictates its solubility behavior. It possesses both nonpolar features (the indane ring system, methyl group) and polar functional groups (the nitrile and methoxy groups). This amphiphilic character suggests that solvents of intermediate polarity or specific mixed-solvent systems will be most effective. The nitrile group, in particular, can influence crystal packing through dipole-dipole interactions.
A key predictor of solubility is the octanol-water partition coefficient (LogP). With an XLogP3 value of approximately 2.36, the compound shows moderate lipophilicity, indicating good solubility in many organic solvents but limited solubility in water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 175136-10-4 | |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Density | 1.11 g/cm³ | |
| Boiling Point | 352.1 °C @ 760 mmHg |
| XLogP3 | 2.36 | |
The fundamental principle for selecting a crystallization solvent is that the compound should be highly soluble in the hot solvent but sparingly soluble at ambient or sub-ambient temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
General Experimental Workflow
Successful crystallization, regardless of the specific technique, follows a logical progression. The initial and most critical phase is solvent screening, which informs the choice of method. Once a suitable solvent or solvent system is identified, the core crystallization process can begin.
Figure 1: General workflow for the crystallization of this compound.
Protocol 1: Single-Solvent Recrystallization by Slow Cooling
This is the most common and straightforward method for bulk purification. Its success hinges on identifying a single solvent that meets the ideal solubility criteria.
Preliminary Solvent Screening
Rationale: This small-scale test quickly identifies promising solvents and prevents wastage of the bulk material. A range of solvents covering different polarities should be tested.
Procedure:
-
Place approx. 10-20 mg of the crude compound into separate small test tubes.
-
Add a potential solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate solvent will not dissolve the compound well.
-
If the compound is insoluble at room temperature, heat the test tube in a sand or water bath.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality of crystal formation. An ideal solvent will yield a significant amount of crystalline solid, not an oil or a fine powder.
Table 2: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
|---|---|---|---|
| Heptane/Hexane | Nonpolar | 98 / 69 | Likely too nonpolar; may be useful as an anti-solvent. |
| Toluene | Nonpolar (Aromatic) | 111 | π-π interactions may aid crystallization. Risk of oiling out due to high b.p. |
| Ethyl Acetate | Intermediate | 77 | Often a good starting point for moderately polar compounds. |
| Acetone | Intermediate | 56 | Good solvent, but low boiling point may reduce the solubility differential. |
| Isopropanol (IPA) | Polar Protic | 82 | A common and effective recrystallization solvent. |
| Ethanol | Polar Protic | 78 | Similar to IPA, good potential. |
| Acetonitrile | Polar Aprotic | 82 | The nitrile functionality may interact favorably with the solute. |
| Water | Polar Protic | 100 | Compound is likely insoluble; may be a good anti-solvent. |
Bulk Recrystallization Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add the chosen solvent from the screening process in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.
-
Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to avoid premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Crystallization by Anti-Solvent Addition
Rationale: This technique is employed when no single solvent provides the ideal temperature-solubility profile. A "good" solvent, in which the compound is highly soluble, is paired with a miscible "anti-solvent" in which the compound is insoluble. The controlled addition of the anti-solvent reduces the overall solubility of the solute, inducing crystallization.
Selecting a Solvent/Anti-Solvent Pair
-
Principle: The two solvents must be fully miscible.
-
Common Pairs: (Good Solvent / Anti-Solvent)
-
Acetone / Water
-
Ethanol / Water
-
Isopropanol / Water
-
Ethyl Acetate / Hexane
-
Toluene / Heptane
-
Anti-Solvent Addition Protocol
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at near-boiling temperature in an Erlenmeyer flask.
-
Anti-Solvent Addition: While the solution is hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture or pure, ice-cold anti-solvent for washing.
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
Rationale: This method is ideal for growing the high-quality, defect-free single crystals required for SCXRD. By slowing down the crystallization process to days or weeks, it allows for the orderly growth of a crystal lattice. The technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Figure 2: Schematic of a vapor diffusion crystallization setup.
Vapor Diffusion Protocol
-
Preparation: Prepare a concentrated solution of the compound (e.g., 5-10 mg) in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., toluene, ethyl acetate) in a small, open vial.
-
Setup: Place this inner vial inside a larger beaker or jar that contains a layer (5-10 mL) of a volatile "anti-solvent" (e.g., hexane, heptane, diethyl ether).
-
Sealing: Seal the outer container tightly with a cap or parafilm.
-
Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. Once suitable crystals have formed, carefully retrieve them with a spatula or pipette.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. Solution is supersaturated above the compound's melting point (or m.p. of impure mixture). 2. Cooling is too rapid. 3. Solvent is too nonpolar. | 1. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool again very slowly. 2. Insulate the flask to slow the cooling rate. 3. Switch to a more polar solvent or solvent system. |
| No Crystals Form | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a "seed crystal" from a previous successful crystallization. |
| Formation of Fine Powder/Needles | 1. Supersaturation was achieved too quickly. 2. High concentration of impurities. | 1. Ensure cooling is as slow as possible. 2. Consider a preliminary purification step (e.g., column chromatography) or use the activated charcoal treatment described in Protocol 1. |
References
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. [Link]
-
Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]
-
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. LCLS | SLAC National Accelerator Laboratory. [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Deredas, D., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE. Matrix Fine Chemicals. [Link]
Application Notes & Protocols: Safe Handling and Storage of 4-Methoxy-7-methylindane-5-carbonitrile
Introduction
4-Methoxy-7-methylindane-5-carbonitrile (CAS No. 175136-10-4) is a substituted indane derivative, a class of bicyclic hydrocarbons that serve as crucial scaffolds in medicinal chemistry and materials science.[1][2][3] The indane framework is a privileged structure found in various biologically active compounds.[1][3] The specific functionalization of this molecule—a methoxy group, a methyl group, and a nitrile moiety—makes it a versatile intermediate for the synthesis of more complex molecular targets in drug development and chemical research.
The nitrile group (C≡N), in particular, is a key functional handle but also introduces specific handling and safety considerations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the safe handling, storage, and utilization of this compound. The protocols herein are designed to ensure compound integrity, experimental reproducibility, and, most importantly, operator safety.
Compound Profile and Hazard Assessment
A thorough understanding of the compound's physicochemical properties and structural features is foundational to its safe handling.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175136-10-4 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₃NO | [4][5][6] |
| Molecular Weight | 187.24 g/mol | [4][5] |
| Appearance | Assumed to be a solid at room temperature | Inferred |
| Boiling Point | 352.1°C at 760 mmHg | [6] |
| Density | 1.11 g/cm³ | [6] |
| Flash Point | 148.6°C | [6] |
Expert Analysis of Structural Features & Inferred Hazards
-
Indane Core: The 2,3-dihydro-1H-indene backbone is a relatively stable bicyclic hydrocarbon structure, providing a rigid scaffold for synthetic modifications.[1]
-
Nitrile Group (-C≡N): This is the primary functional group of toxicological concern. Organic nitriles are classified as toxic and must be handled with care.[8][9]
-
Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[9] The toxicity often arises from the potential in vivo metabolism to cyanide ions.
-
Reactivity: Avoid contact with strong acids, bases, strong oxidizing agents, and strong reducing agents.[8] Contact with strong acids can lead to vigorous hydrolysis and potentially the release of toxic fumes.
-
Thermal Decomposition: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen cyanide gas.[8]
-
-
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These groups are generally stable and do not add significant hazards, but they do influence the molecule's solubility and metabolic profile.
Based on this analysis, this compound should be treated as a toxic substance . All handling procedures must be designed to prevent physical contact, ingestion, and inhalation.
Long-Term Storage Protocols
The primary objectives for storing this compound are to maintain its chemical integrity and prevent accidental exposure. The recommended approach is storage under an inert atmosphere, which mitigates risks of slow degradation from atmospheric moisture or oxygen.[10][11]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential slow hydrolysis of the nitrile group by atmospheric moisture and oxidation of the aromatic ring, ensuring long-term purity.[8] |
| Temperature | Cool (2-8 °C Recommended) | Reduces the rate of any potential degradation pathways. Avoid freezing unless the compound's stability at low temperatures is confirmed. |
| Light | Store in an amber vial or in the dark | Protects the compound from potential photochemical degradation. |
| Container | Tightly sealed, clearly labeled glass vial | Prevents contamination and ensures proper identification. The container should be dated upon receipt and first opening.[12] |
| Location | Cool, dry, well-ventilated, designated area for toxic chemicals | Ensures separation from incompatible materials and minimizes risk in case of a spill.[12][13][14] |
| Incompatibilities | Segregate from strong acids, bases, and oxidizing agents | Prevents hazardous chemical reactions.[8][12][14] |
Workflow for Compound Reception and Storage
The following diagram outlines the mandatory workflow upon receiving a new shipment of the compound.
Caption: Workflow for receiving and storing the compound.
Safe Handling & Personal Protective Equipment (PPE)
All handling operations must be performed within appropriate engineering controls to minimize exposure.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Nitriles offer good resistance to a range of chemicals.[9] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles.[9] |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from contamination. |
| Respiratory | Not required if handled in a fume hood or glove box | If engineering controls are not available or fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8] |
Engineering Controls: A Decision Framework
The choice of handling environment is critical. A standard chemical fume hood is adequate for many operations, but for procedures requiring stringent atmospheric control, a glove box is superior.
Caption: Decision tree for selecting the handling environment.
Experimental Protocols
These protocols represent self-validating systems for common laboratory manipulations. They are designed to be performed under an inert atmosphere to ensure both safety and compound stability.
Protocol 4.1: Weighing and Transfer of Solid Compound (Glove Box)
This protocol ensures the accurate weighing of the compound without exposure to the laboratory atmosphere.
-
Preparation: Ensure the glove box atmosphere is dry (<10 ppm H₂O, O₂). Place all necessary items (spatulas, weigh boats, vial of the compound, empty tared receiving flask, and a laboratory balance) into the antechamber.
-
Purge: Cycle the antechamber with inert gas (typically 3-5 purge/evacuation cycles) before transferring items into the main chamber.
-
Equilibration: Allow the compound vial to equilibrate to the glove box temperature before opening to prevent condensation.
-
Transfer: Carefully open the vial. Using a clean spatula, transfer the desired amount of solid onto a weigh boat on the balance. Record the mass.
-
Containment: Promptly transfer the weighed solid into the receiving flask.
-
Sealing: Tightly cap both the original compound vial and the receiving flask. Seal the original vial with paraffin film for extra security before removing it from the glove box for storage.
Protocol 4.2: Preparation of a Stock Solution (Schlenk Line Technique)
This protocol is for preparing a solution of a defined concentration in an anhydrous solvent.
-
Glassware Preparation: All glassware (Schlenk flask, syringes, needles) must be oven-dried (e.g., 140°C for 4 hours) and cooled under a stream of dry nitrogen or argon.[15][16]
-
Compound Addition: Weigh the required mass of this compound and add it to the Schlenk flask under a positive pressure of inert gas (a "nitrogen blanket").
-
Solvent Transfer: Use an anhydrous solvent from a Sure/Seal™ type bottle.[16][17] Transfer the solvent via a gas-tight syringe that has been pre-flushed with inert gas. Puncture the septum on the solvent bottle, draw the required volume, and then transfer it into the Schlenk flask, also through a septum.
-
Dissolution: Stir the mixture using a magnetic stir bar until the solid is fully dissolved.
-
Storage: The resulting solution should be stored under a positive pressure of inert gas, with the flask's stopcock closed and joints securely clamped and sealed.
Caption: Experimental workflow for stock solution preparation.
Spill and Waste Management
Accidents must be handled promptly and correctly.
-
Small Spills (Solid): If inside a fume hood or glove box, carefully sweep up the material with absorbent paper and place it in a sealed container for disposal. Wipe the area with a solvent-moistened cloth (e.g., ethanol or isopropanol), and place the cloth in the waste container.
-
Large Spills: Evacuate the immediate area. Prevent the powder from becoming airborne. Alert laboratory safety personnel immediately. Do not attempt to clean up without appropriate respiratory protection and training.
-
Waste Disposal: All waste containing this compound (including empty containers, contaminated PPE, and spill cleanup materials) must be disposed of as hazardous chemical waste.[8] Collect in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
Conclusion
This compound is a valuable synthetic intermediate whose safe and effective use hinges on a proper understanding of its chemical nature. The core principles outlined in this guide—assuming toxicity based on the nitrile group, maintaining compound integrity through inert atmosphere storage, and minimizing exposure through robust engineering controls and PPE —provide a comprehensive framework for researchers. Adherence to these protocols will ensure both the safety of laboratory personnel and the quality of experimental outcomes.
References
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Environmental Health & Safety, University of South Carolina. How do I safely store chemicals in laboratory?. [Link]
-
Health and Safety Department, University College Dublin. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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Environmental Health and Safety, Iowa State University. Chemical Handling and Storage. [Link]
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Research Safety, University of Georgia. Guidelines for Chemical Storage and Management. [Link]
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Storemasta. How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]
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Dino, S. et al. (2015). The stabilization of gallane and indane by a ring expanded carbene. Dalton Transactions, 44(2), 498-500. [Link]
-
Matrix Fine Chemicals. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. [Link]
-
McKay, A. et al. (2019). An exceptionally stable NHC complex of indane (InH3). Dalton Transactions, 48(5), 1591-1594. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Indane: From Synthesis to Industrial Applications. [Link]
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Geffroy, C. et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3121. [Link]
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Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
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Wikipedia. Indane. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
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Troubleshooting & Optimization
Overcoming solubility issues of 4-Methoxy-7-methylindane-5-carbonitrile
Technical Support Center: 4-Methoxy-7-methylindane-5-carbonitrile
A Guide for Researchers on Overcoming Solubility Challenges
Last Updated: January 13, 2026
Welcome to the technical support guide for this compound (CAS 175136-10-4).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted indane derivative[5][6][7], its fused bicyclic structure suggests inherent hydrophobicity, which often translates to low aqueous solubility—a common hurdle in experimental biology and formulation science.[8][9]
This guide provides a systematic, question-and-answer-based approach to characterize and overcome these solubility issues. We will proceed from initial assessments to advanced enhancement strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) - Initial Solubility Assessment
This section addresses the most common initial questions when working with a new, potentially poorly soluble compound.
Q1: I have a new batch of this compound. What are its expected solubility properties?
Answer: Based on its molecular structure—a rigid, hydrophobic indane core[6][7] with a methoxy and a polar nitrile group[10][11]—the compound is predicted to be a crystalline solid with low intrinsic aqueous solubility. The nitrile group provides some polarity, but the overall lipophilic character of the indane ring system is expected to dominate.[5][12][13] Therefore, it is classified as a poorly water-soluble compound, and direct dissolution in aqueous buffers is likely to be challenging.
Q2: What organic solvent should I use to prepare a stock solution?
Answer: For initial stock solution preparation, it is recommended to use a water-miscible, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power for a wide range of organic molecules. Other suitable options include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Expert Insight: Always start with a small amount of your compound to test solubility before committing the bulk of your material. Prepare a high-concentration stock (e.g., 10-50 mM) in your chosen organic solvent. This allows for minimal addition of the organic solvent to your final aqueous experimental medium, thereby reducing potential solvent-induced artifacts.
Q3: How do I perform a basic, qualitative solubility screen?
Answer: A qualitative screen provides a rapid assessment of solubility in various common laboratory solvents. This information is crucial for selecting appropriate solvents for stock solutions, chromatography, and initial formulation development.
Protocol: Rapid Qualitative Solubility Assessment
-
Preparation: Aliquot approximately 1-2 mg of the compound into separate, small, clear glass vials.
-
Solvent Addition: To each vial, add 100 µL of a single test solvent.
-
Observation & Agitation: Cap the vials and vortex vigorously for 30-60 seconds. Let them stand at room temperature for 10-15 minutes.
-
Assessment: Visually inspect each vial against a dark background. Classify the solubility as:
-
Freely Soluble: The solution is completely clear, with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.
-
Insoluble: The vast majority of the solid material remains undissolved.
-
A recommended panel of solvents for this initial screen is summarized in the table below.
| Solvent Class | Recommended Solvents | Purpose of Test |
| Polar Aprotic | DMSO, DMF, Acetone | Primary stock solution candidates |
| Polar Protic | Ethanol, Methanol, Isopropanol | Cosolvent potential, crystallization |
| Non-Polar | Dichloromethane (DCM), Chloroform | Assessing lipophilicity, organic synthesis |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Assessing solubility in biological media |
Part 2: Troubleshooting Guide - Systematic Solubility Enhancement
If initial tests confirm poor aqueous solubility, the following troubleshooting steps provide a logical workflow for systematically improving it.
Caption: Decision workflow for addressing solubility issues.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do first?
Answer: This phenomenon, known as "crashing out," is common for hydrophobic compounds. The first and often simplest strategy to investigate is pH modification.[14][15] The solubility of a compound can be significantly influenced by its ionization state.
Scientific Rationale: While the indane structure itself is not ionizable, the nitrile group (-C≡N) can undergo hydrolysis under strongly acidic or basic conditions to form a carboxylic acid or carboxylate salt, respectively.[16] Although this is a chemical modification, assessing the compound's solubility and stability across a pH range is a critical first step. It is more likely that subtle pH changes can influence compound aggregation or interactions with buffer components.
Protocol: pH-Dependent Solubility Screening
-
Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Compound Addition: Add a small, consistent volume of your high-concentration organic stock solution to each buffer to reach the desired final concentration.
-
Equilibration: Cap the samples, mix gently, and allow them to equilibrate for 1-2 hours at the desired temperature.
-
Analysis:
-
Visual: Check for any visible precipitate.
-
Quantitative (Recommended): Centrifuge the samples to pellet any undissolved compound. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Stability Check: Concurrently, analyze a sample of the supernatant by HPLC to ensure the parent compound has not degraded at the tested pH values.[17]
Q5: Adjusting the pH did not sufficiently improve solubility. What is the next logical step?
Answer: The next strategy is to use cosolvents. A cosolvent is a water-miscible organic solvent that, when added to an aqueous system, increases the solubility of non-polar solutes.[18][19][20]
Scientific Rationale: Cosolvents work by reducing the polarity of the aqueous solvent system.[21] This makes the environment more favorable for a hydrophobic molecule like this compound, effectively reducing the energy penalty required to dissolve it. Common cosolvents in biological research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[18][22]
Protocol: Cosolvent Screening
-
Select Cosolvents: Choose a panel of biocompatible cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Prepare Mixtures: Create a series of aqueous buffer solutions containing increasing percentages of the cosolvent (e.g., 5%, 10%, 20% v/v).
-
Test Solubility: Add the compound (either as a solid or from a concentrated DMSO stock) to each cosolvent/buffer mixture.
-
Equilibrate and Analyze: As with the pH screening, allow the samples to equilibrate and then measure the concentration of the dissolved compound.
-
Consider Your System: Be mindful that high concentrations of organic solvents can affect cellular assays or protein activity. Always run a vehicle control (buffer + cosolvent without your compound) to check for such effects.
Q6: Cosolvents are not compatible with my experimental system. Are there other options?
Answer: Yes. If cosolvents are not a viable option, you should investigate the use of surfactants or complexing agents.
Strategy A: Surfactant-Mediated Solubilization (Micellar Solubilization)
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[23][24] These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble compound like yours can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[25][26][27]
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often denaturing and not suitable for many biological assays.
Strategy B: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a hydrophobic interior cavity.[28][29] The hydrophobic indane portion of your molecule can fit inside this cavity, forming an "inclusion complex."[30][31][32] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[32]
Caption: Micellar solubilization of a hydrophobic compound.
Q7: I am working on a solid oral dosage form. Are there more advanced strategies I should consider?
Answer: Yes. For pharmaceutical development, especially for oral delivery, creating an Amorphous Solid Dispersion (ASD) is a powerful and widely used technique.[33][34][35][36]
Scientific Rationale: Crystalline solids have a highly ordered, stable lattice structure that requires significant energy to break before the molecule can dissolve. An amorphous solid lacks this long-range order and exists in a higher energy state.[36][37] By dispersing the molecule at a molecular level within a polymer matrix, you can "lock" it in this amorphous state.[33][34] This results in a formulation that can dissolve much more rapidly and can achieve a transient state of supersaturation, significantly boosting bioavailability.[36]
Key Considerations for ASD:
-
Polymer Selection: The choice of polymer (e.g., PVP, HPMC-AS) is critical for stabilizing the amorphous drug and preventing recrystallization.[34]
-
Manufacturing Process: ASDs are typically produced by methods like spray-drying or hot-melt extrusion, which are scalable processes.[33][36]
-
Characterization: Extensive physical characterization (e.g., using DSC and XRD) is required to confirm the amorphous nature and ensure the stability of the dispersion.
This approach generally requires specialized equipment and expertise and is a key strategy in preclinical and clinical formulation development.[35]
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Solubility enhancement with amorphous solid dispersions.Seppic.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC, NIH.
- Amorphous solid dispersions for enhanced drug solubility and stability.Technobis.
- Micellar solubiliz
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Improving Solubility with Amorphous Solid Dispersions.Pharmaceutical Technology.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- Micellar solubilization: Significance and symbolism.
- Cosolvent.Wikipedia.
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.Serán BioScience.
- Co-solvent: Significance and symbolism.
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes.
- Cyclodextrin inclusion complexation and pharmaceutical applic
- Cosolvent and Complex
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
- Solubility Enhancement of Hydrophobic Drugs.Sigma-Aldrich.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
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- Solubility Enhancement Techniques.Pharmaguideline.
- Solubility enhancement techniques: A comprehensive review.WJBPHS.
- SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
- Synthesis and Biological Evaluation of Substituted Thiophenyl Deriv
- Indane | C9H10 | CID 10326.PubChem, NIH.
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- Indane-1,3-Dione: From Synthetic Strategies to Applic
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- Indane.Wikipedia.
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- 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4.
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- hydrolysis of nitriles.Chemguide.
- This compound | 175136-10-4.ChemicalBook.
- 4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile.Echemi.
- This compound.Echemi.
- 4-Methoxybenzonitrile | C8H7NO | CID 70129.PubChem.
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Technical Support Center: Side-Product Formation in 4-Methoxy-7-methylindane-5-carbonitrile Reactions
Welcome to the technical support guide for the synthesis and purification of 4-Methoxy-7-methylindane-5-carbonitrile (CAS 175136-10-4)[1][2][3][4]. This document provides in-depth troubleshooting advice, addressing common challenges and side-product formations encountered during its synthesis. The guidance is structured in a question-and-answer format to directly tackle specific issues researchers may face.
The synthesis of this indane derivative, a valuable building block in pharmaceutical development, often involves multi-step pathways. A plausible and common route involves the formylation of 4-methoxy-7-methylindane, followed by conversion of the aldehyde to a nitrile. Challenges in regioselectivity, reaction control, and purification are frequently reported. This guide aims to provide causal explanations and actionable protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Regioisomer Formation During Formylation
Question: I am attempting to formylate 4-methoxy-7-methylindane, presumably via a Vilsmeier-Haack reaction, to generate the 5-formyl intermediate. However, my yields are consistently low, and I observe the formation of at least one major isomeric byproduct. What is happening and how can I improve the regioselectivity for the desired 5-position?
Answer: This is a classic challenge in electrophilic aromatic substitution on substituted indane systems. The directing effects of the methoxy and methyl groups, as well as the fused aliphatic ring, are competitive, leading to a mixture of products.
Causality Explained:
The 4-methoxy group is a powerful ortho-, para-directing group due to its strong +M (mesomeric) effect. The 7-methyl group is a weaker ortho-, para-directing activator. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (e.g., formed from POCl₃ and DMF), is an electrophilic aromatic substitution.[5][6][7][8] The electrophile will preferentially attack positions of highest electron density.
-
Desired Position (C5): This position is ortho to the methoxy group and meta to the methyl group.
-
Likely Side-Product Position (C6): This position is para to the methyl group and meta to the methoxy group.
Although the methoxy group's influence is stronger, steric hindrance from the adjacent aliphatic ring and the methyl group can influence the electrophile's approach, sometimes favoring the less hindered C6 position.
Troubleshooting Protocol: Optimizing the Vilsmeier-Haack Reaction
-
Temperature Control is Critical: The formation of the Vilsmeier reagent and the subsequent electrophilic attack are highly temperature-dependent.
-
Step 1: Prepare the Vilsmeier reagent in situ at a low temperature. Add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) while maintaining the temperature between 0-5 °C.[6] Stir for 30 minutes at this temperature to ensure complete formation.
-
Step 2: Add the 4-methoxy-7-methylindane substrate, dissolved in a minimal amount of anhydrous DMF, dropwise to the pre-formed reagent, ensuring the temperature does not rise above 5 °C.
-
Step 3: After the addition, the reaction can be stirred at low temperature or allowed to warm to room temperature. For sluggish reactions, gentle heating (40-60 °C) may be required, but this can also decrease regioselectivity.[6][9] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
-
Stoichiometry of Reagents:
-
Ensure a slight excess of the Vilsmeier reagent is used. A common starting point is 1.5 equivalents of POCl₃ and DMF relative to the indane substrate.[6]
-
-
Solvent and Reagent Quality:
-
The presence of moisture will rapidly quench the Vilsmeier reagent and deactivate the reaction. Use freshly distilled or anhydrous grade DMF and POCl₃.[6] Ensure all glassware is oven-dried.
-
Data Summary: Recommended Starting Conditions for Formylation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C for reagent formation and substrate addition. | Minimizes side reactions and improves regioselectivity. |
| Vilsmeier Reagent | 1.5 equivalents | Drives the reaction to completion. |
| Solvents | Anhydrous DMF | Prevents reagent decomposition. |
| Reaction Time | Monitor by TLC/LC-MS | Avoids over-reaction and potential byproduct formation. |
Visualization of Formylation and Side-Product Pathway
Caption: Regioselectivity in the Vilsmeier-Haack formylation.
Issue 2: Incomplete Conversion of Aldehyde to Nitrile
Question: I have successfully synthesized the 5-formyl-4-methoxy-7-methylindane intermediate. However, during the subsequent conversion to the nitrile (cyanation), the reaction is sluggish and often incomplete. What methods can I use to improve this conversion?
Answer: The conversion of an aromatic aldehyde to a nitrile is a critical step that can be hampered by substrate reactivity and reaction conditions. Several reliable methods exist, and optimizing the choice of reagents and conditions is key.
Causality Explained:
The direct conversion of an aldehyde to a nitrile typically involves two steps: formation of an intermediate oxime or hydrazone, followed by a dehydration or elimination reaction. Incomplete reactions can result from an unfavorable equilibrium in the first step or slow kinetics in the second.
Troubleshooting Protocol: Effective Cyanation Methods
-
Method A: Aldehyde to Oxime, then Dehydration
-
Step 1 (Oxime Formation): React the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate or pyridine. This reaction is usually high-yielding.
-
Step 2 (Dehydration): The isolated oxime can be dehydrated using various reagents. Acetic anhydride is a common and effective choice. Other reagents include thionyl chloride (SOCl₂), trifluoroacetic anhydride (TFAA), or Burgess reagent.
-
-
Method B: Direct Conversion using Newer Reagents
-
Modern methods can achieve this transformation in a single pot. For example, using iodine in aqueous ammonia or specific transition-metal catalysts can be highly efficient.[10]
-
The choice of method may depend on the functional group tolerance of your substrate. For an electron-rich system like this indane, milder conditions are preferable.
-
Experimental Protocol: Two-Step Cyanation via Oxime
-
Oxime Formation:
-
Dissolve 1.0 equivalent of 5-formyl-4-methoxy-7-methylindane in ethanol.
-
Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate.
-
Reflux the mixture for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction, pour into water, and collect the precipitated oxime by filtration.
-
-
Dehydration to Nitrile:
-
Gently heat the dried oxime in an excess of acetic anhydride at 100-120 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the cooled reaction mixture onto ice water to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then brine, and dry over sodium sulfate.[11]
-
Purify by recrystallization or column chromatography.
-
Visualization of the Cyanation Workflow
Caption: Two-step workflow for aldehyde to nitrile conversion.
Issue 3: Formation of a Dimer or Polymer during the Reaction
Question: During my formylation attempt, especially when heating the reaction, I am isolating a high-molecular-weight, poorly soluble material alongside my desired product. What is this side-product?
Answer: The formation of polymeric or dimeric side-products in reactions like the Vilsmeier-Haack or Friedel-Crafts is often due to self-condensation or over-reactivity of the electron-rich aromatic substrate.[12][13]
Causality Explained:
The Vilsmeier reagent is a potent electrophile, and the indane substrate is highly activated by the methoxy group. Under forcing conditions (e.g., elevated temperatures, high concentration), the initially formed formyl-indane product can act as a nucleophile and attack another molecule of the Vilsmeier reagent, or two indane molecules can be bridged. This is particularly prevalent in Friedel-Crafts type reactions where the product is often more reactive than the starting material.[14][15]
Troubleshooting Protocol: Minimizing Polymerization
-
Maintain Low Temperatures: As detailed in Issue 1, strict temperature control is the most effective way to prevent these side reactions. The activation energy for the desired monosubstitution is lower than that for subsequent polymerization reactions.
-
Control Stoichiometry: Avoid a large excess of the formylating agent. Use just enough to drive the reaction to completion (e.g., 1.2-1.5 equivalents).
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.
-
Order of Addition: Always add the substrate to the pre-formed electrophile (Vilsmeier reagent). This ensures that the substrate is never in excess relative to the electrophile, minimizing the chance for the product to react further.[9]
This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. Successful organic synthesis relies on careful control of reaction parameters and a mechanistic understanding of potential side reactions. Always monitor your reactions closely and use appropriate analytical techniques to identify products and byproducts.
References
-
G. R. Jones & S. P. Stanforth. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Matrix Fine Chemicals. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. [Link]
-
Organic Chemistry Portal. Indane synthesis. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
PubChem. 4-Methoxy-1-oxo-indane-5-carbonitrile. [Link]
-
Rojas Lab. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]
-
HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]
-
Taylor & Francis Online. Cyanation – Knowledge and References. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl.... [Link]
-
ResearchGate. Cyanation of adamantane and diamantane with acetonitrile and tetrabromomethane in the presence of Mo(CO)6. [Link]
-
ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. [Link]
-
ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. [Link]
-
PubChem. 3-Cyano-7-hydroxy-4-methylcoumarin. [Link]
-
ResearchGate. Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. [Link]
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- 2. echemi.com [echemi.com]
- 3. 175136-10-4|4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile|BLD Pharm [bldpharm.com]
- 4. This compound | 175136-10-4 [chemicalbook.com]
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- 15. byjus.com [byjus.com]
Stability and degradation of 4-Methoxy-7-methylindane-5-carbonitrile
Welcome to the dedicated technical support guide for 4-Methoxy-7-methylindane-5-carbonitrile (CAS No. 175136-10-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling, storing, and troubleshooting this specific indane derivative. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary chemical liabilities of this compound that could lead to its degradation?
A1: The structure of this compound contains three key functional groups susceptible to degradation under common laboratory conditions: the aromatic nitrile, the methoxy group, and the benzylic hydrogens on the indane ring. Therefore, the primary degradation pathways are:
-
Hydrolysis: The carbonitrile (nitrile) group is susceptible to both acid and base-catalyzed hydrolysis. This reaction proceeds in two stages, first forming the corresponding amide intermediate (4-Methoxy-7-methylindane-5-carboxamide) and subsequently the carboxylic acid (4-Methoxy-7-methylindane-5-carboxylic acid).[1][2] This is often the most common degradation pathway encountered in aqueous solutions or protic solvents.
-
Oxidation: The indane scaffold has benzylic hydrogens (at C1 and C3) that are susceptible to oxidation, which can lead to the formation of an indanone derivative. Additionally, the electron-rich methoxy group can be a site of oxidative degradation. Oxidizing agents, atmospheric oxygen (autoxidation), and radical initiators can promote these reactions.[3]
-
Photodegradation: Aromatic compounds, particularly those with electron-donating groups like a methoxy substituent, can be sensitive to light. Exposure to UV or even high-intensity visible light can lead to the formation of various photolytic degradants.[4][5] It is crucial to evaluate the intrinsic photostability of the molecule as recommended by ICH guidelines.[6][7]
Q2: What are the optimal storage conditions for solid and solution forms of this compound?
A2: To minimize degradation and ensure long-term viability, the following storage conditions are recommended:
-
Solid Form: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool (2-8 °C), dry, and dark environment. A desiccator can be used to protect it from moisture, which could initiate hydrolysis.
-
In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, use a high-purity aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20 °C or -80 °C and protect from light by using amber vials or by wrapping clear vials in aluminum foil. Avoid long-term storage in protic solvents like methanol or ethanol, and especially in aqueous buffers, unless stability in that specific medium has been confirmed.
Q3: How can I monitor the purity and stability of my this compound sample over time?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. An ideal HPLC method should be able to separate the parent compound from its potential degradants (e.g., the amide and carboxylic acid hydrolysis products, and potential oxidation products). Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of any new peaks that appear, which helps in elucidating the structure of the degradation products.[8]
Q4: What are the likely impurities I might find in my sample, and what is their origin?
A4: Besides the degradation products mentioned in A1, you may encounter impurities from the synthesis process. Common impurities could include starting materials or by-products from related reactions. However, the most common "new" impurities that appear upon storage are the hydrolysis products: 4-Methoxy-7-methylindane-5-carboxamide and 4-Methoxy-7-methylindane-5-carboxylic acid. Discoloration (e.g., yellowing) may suggest the formation of minor oxidative or photolytic impurities.
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your research.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Appearance of a new, more polar peak in HPLC analysis of a sample stored in solution. | Hydrolysis of the nitrile group. The nitrile (-C≡N) has been hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH).[9] These functional groups are more polar than the nitrile, causing them to elute earlier on a reverse-phase HPLC column. | Action: Confirm the identity of the new peak using LC-MS. Prepare solutions fresh before each use. Rationale: To prevent hydrolysis, minimize contact with water. If aqueous buffers are required for an assay, add the compound from a concentrated aprotic stock solution immediately before starting the experiment. Using a neutral or slightly acidic pH (6-7) may slow the rate of base-catalyzed hydrolysis. |
| Sample (solid or solution) is developing a yellow or brown tint over time. | Oxidation or Photodegradation. The indane ring system or methoxy group may be undergoing oxidation. Aromatic compounds can also form colored by-products upon exposure to light.[5] | Action: Store the material under an inert atmosphere (N₂ or Ar) and strictly protect it from light using amber vials or foil wrapping.[10] Rationale: Removing oxygen and light, which provide the energy and reagents for these degradation pathways, is the most effective preventative measure. |
| Inconsistent or decreasing potency in cell-based or biochemical assays. | Degradation of the active compound. The actual concentration of this compound in your stock or working solution is lower than calculated due to degradation. | Action: Perform a purity check of your stock solution via HPLC before critical experiments. Implement the stringent storage conditions outlined in the FAQs. Rationale: Assay results are directly proportional to the concentration of the active compound. Ensuring the integrity of your test article is fundamental to generating reproducible and reliable data. |
| Poor solubility or precipitation of the compound in aqueous assay buffers. | Intrinsic low aqueous solubility. Many complex organic molecules have limited solubility in water. The nitrile group offers some polarity, but the indane core is hydrophobic. | Action: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. For the final assay, dilute this stock into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay. Gentle vortexing or sonication can aid dissolution. Rationale: Using a co-solvent like DMSO overcomes the solubility barrier, allowing for the preparation of a homogenous working solution in the aqueous medium required for most biological experiments. |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound based on its chemical structure.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a systematic approach to investigating the stability of this compound, consistent with ICH guidelines.[3][8] Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[11][12]
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile:water (1:1).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A control sample, wrapped in foil and stored at 2-8°C, should be included.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final H₂O₂ concentration of 3%. Keep at room temperature and protect from light.
-
Thermal Degradation: Store one vial of the solution and one vial of the solid compound in an oven at 80°C.
-
Photostability: Expose a solution sample to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][10] A dark control (sample wrapped in aluminum foil) should be placed alongside the test sample.[6]
-
-
Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
-
Analysis: Analyze all stressed samples, along with a time-zero and a control sample, using a validated stability-indicating HPLC-UV/MS method.
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.
-
Use the mass spectrometry data to propose structures for any significant degradation products formed.
-
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Photostability Testing: How Helpful In Drug Development. PharmaGuru. [Link]
-
Photostability Testing. Sampled. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. [Link]
- Process for hydrolysis of nitriles.
-
Photostability testing of pharmaceutical products. ResearchGate. [Link]
- Hydrolysis of aromatic nitriles to carboxylic acids.
-
BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. Repository of UKIM. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
Sources
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- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Photostability Testing - Sampled [sampled.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting purification of 4-Methoxy-7-methylindane-5-carbonitrile
Technical Support Center: 4-Methoxy-7-methylindane-5-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of this compound (CAS No. 175136-10-4). We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physical properties is the first step in designing a robust purification strategy. The polarity, imparted by the methoxy and nitrile functional groups, balanced by the nonpolar indane core, dictates its solubility and chromatographic behavior.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₃NO | Indicates a relatively small, non-volatile molecule suitable for chromatography and recrystallization.[1] |
| Molecular Weight | 187.24 g/mol | Helps in characterization by mass spectrometry.[2] |
| Boiling Point | 352.1°C at 760 mmHg | High boiling point suggests that distillation is likely not a primary purification method for lab scale, favoring chromatography or recrystallization.[1] |
| Density | 1.11 g/cm³ | Useful for calculating molar quantities from volumes.[1] |
| LogP (XLogP3) | 2.36 | This value indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, and lower solubility in highly nonpolar solvents like hexanes or highly polar solvents like water. |
Q2: What are the most common impurities I should expect when synthesizing this molecule?
A2: Impurities are almost always related to the synthetic route. The structure suggests a synthesis involving Friedel-Crafts type reactions to form the indane ring, followed by the introduction of the nitrile group.[3][4] Common impurities may include:
-
Unreacted Starting Materials: Depending on the specific pathway, these could be substituted benzenes or alkyl halides.
-
Regioisomers: Incomplete regioselectivity during electrophilic aromatic substitution can lead to isomers where the nitrile or other groups are in different positions.
-
Byproducts of Friedel-Crafts Reactions: Polyalkylation or polyacylation products can occur if the reaction conditions are not carefully controlled.[5]
-
Hydrolyzed Nitrile: If the workup or purification involves acidic or basic aqueous conditions, the nitrile group (-CN) can be partially or fully hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH).
-
Precursors to the Nitrile: If the nitrile is formed from an amide, unreacted amide may be present.[6][7] If formed from an amine via a Sandmeyer-type reaction, residual amine or phenol byproducts could be impurities.
Q3: What are the primary recommended purification methods for this compound?
A3: For a solid organic compound with moderate polarity like this compound, the two most effective and widely used purification techniques are flash column chromatography and recrystallization .[8]
-
Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities.[9]
-
Recrystallization is a highly effective method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification workflow.
Guide 1: Poor Separation in Column Chromatography
Q: My spots are streaking or not separating well on the TLC plate, leading to poor column chromatography results. How can I fix this?
A: This is a classic mobile phase (eluent) optimization problem. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a silica gel TLC plate.
Causality: Silica gel is a polar stationary phase. Compounds separate based on their relative affinity for the silica versus the mobile phase.[9]
-
Non-polar compounds have low affinity for silica and travel up the TLC plate quickly (high Rf).
-
Polar compounds adsorb strongly to the silica and travel slowly (low Rf).
Streaking often indicates that the compound is either too polar for the solvent system, is interacting with the acidic nature of the silica, or the sample is overloaded on the TLC plate.
Workflow for Optimizing Separation:
Caption: TLC Solvent System Optimization Workflow.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexane or a very low polarity mixture).
-
Column Packing: Pour the slurry into your column and use air pressure to pack it evenly, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally provides superior separation to loading the sample as a liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your starting solvent.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc/Hexane to 10%, then 15%) to elute compounds of increasing polarity. Collect fractions continuously.[9]
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate alongside your crude starting material to identify which fractions contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Guide 2: Product Fails to Crystallize
Q: I've isolated my product after chromatography, but it's an oil, or it won't precipitate from solution during recrystallization. What should I do?
A: This issue arises from two primary causes: the presence of impurities inhibiting crystal lattice formation, or the selection of an inappropriate solvent. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
Troubleshooting Steps:
-
Confirm Purity: First, ensure the material is sufficiently pure. An oily product after chromatography may indicate residual solvent or co-eluting impurities. Check the purity by NMR or a high-resolution TLC. If impurities are present, a second column purification with a shallower solvent gradient may be necessary.
-
Systematic Solvent Screening:
-
Place a small amount of your compound (10-20 mg) into several small test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Observe solubility.
-
If insoluble, heat the tube. If it dissolves, it's a potential candidate.
-
Allow the heated tube to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will show the formation of solid crystals upon cooling. Oiling out means the solvent is too good at dissolving the compound.
-
Table of Potential Recrystallization Solvents (To be tested in order of increasing polarity):
| Solvent | Polarity | Comments |
| Hexane / Heptane | Very Low | Good for precipitating moderately polar compounds. |
| Toluene | Low | Aromatic solvent, may have specific solvating properties. |
| Diethyl Ether | Low-Medium | Very volatile, use with caution. |
| Ethyl Acetate | Medium | A versatile solvent. Often used in a co-solvent system with Hexane. |
| Isopropanol | High | Can be effective for moderately polar compounds. |
| Ethanol / Methanol | Very High | May be too polar, but worth testing. |
Protocol: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolve your compound in the minimum required amount of hot ethyl acetate (the "good" solvent).
-
While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add one or two drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane.
Guide 3: A Persistent Impurity Remains After Purification
Q: After column chromatography and recrystallization, my NMR spectrum still shows a small but significant impurity. How can I remove it?
A: This indicates the impurity has very similar physical properties (polarity, solubility) to your target compound. Identifying the impurity is key to removing it.
Diagnostic Workflow:
Caption: Workflow for Removing Persistent Impurities.
Potential Strategies:
-
Acid/Base Wash: If you suspect a carboxylic acid impurity (from nitrile hydrolysis), you can dissolve your product in a solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acid, pulling it into the aqueous layer, while your neutral product remains in the organic layer.
-
Preparative TLC (Prep-TLC): For small scales, you can use a large TLC plate to perform the separation. After running the plate, you can visualize the bands under UV light and scrape the silica containing your desired compound off the plate, then extract the product from the silica with a polar solvent.
-
Re-run Column with a Shallow Gradient: If your first column used a gradient from 0% to 20% EtOAc, try a second column with a very slow, shallow gradient from 5% to 10% EtOAc. This can provide the extra resolution needed to separate closely-eluting compounds.
References
- Benchchem. (n.d.). improving reaction yield for nitrile synthesis.
- StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- PubMed. (n.d.). Nitrile-synthesizing enzyme: Screening, purification and characterization.
- Echemi. (n.d.). This compound.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
- PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles.
- Chemistry Steps. (n.d.). Preparation of Nitriles.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
-
OC Lab. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Matrix Fine Chemicals. (n.d.). 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4 [matrix-fine-chemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Methoxy-7-methylindane-5-carbonitrile
Introduction: The synthesis of 4-Methoxy-7-methylindane-5-carbonitrile, a substituted indane derivative with potential applications as a key intermediate in pharmaceutical and materials science, presents several distinct challenges. The successful construction of this molecule hinges on the precise control of regioselectivity and the efficient execution of sensitive transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in synthetic organic chemistry to navigate the common pitfalls encountered during its synthesis.
Proposed Synthetic Pathway
The most logical approach to this compound involves a multi-step sequence starting from a commercially available precursor. The pathway is designed to control the substitution pattern on the aromatic ring, culminating in a robust cyanation step.
Caption: Proposed multi-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering causative explanations and actionable solutions.
Question 1: My Friedel-Crafts cyclization to form 4-Methoxy-7-methyl-1-indanone (Step G) is giving a very low yield. What's going wrong?
Potential Causes & Solutions:
-
Catalyst Inactivity: The most common catalysts for this intramolecular acylation are polyphosphoric acid (PPA) or Eaton's reagent. PPA is highly viscous and hygroscopic; its activity can be significantly diminished by absorbed moisture.
-
Solution: Use fresh, high-quality PPA. If the PPA is old or has been exposed to air, its efficacy will be compromised. Ensure all glassware is rigorously oven- or flame-dried before use.[1] For particularly stubborn cyclizations, consider stronger reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
-
Sub-optimal Reaction Conditions: Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can cause charring and decomposition of the starting material, which contains an activated aromatic ring.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting aryl butyric acid is consumed. Typically, temperatures between 80-100 °C are effective. Perform small-scale trials to determine the optimal temperature and time for your specific setup.
-
-
Competing Intermolecular Reactions: If the concentration of the aryl butyric acid is too high, intermolecular acylation can occur, leading to polymeric byproducts instead of the desired intramolecular cyclization.
-
Solution: The reaction should be run under reasonably dilute conditions. While specific concentrations depend on the scale, ensure efficient stirring to maintain a homogenous mixture, especially with viscous PPA.
-
Question 2: The final Palladium-catalyzed cyanation (Step M) is sluggish, stalls, or fails completely. How can I fix this?
This is the most critical and often problematic step in the synthesis. Success hinges on maintaining an active catalytic cycle.
Potential Causes & Solutions:
-
Catalyst Poisoning by Cyanide: This is the most prevalent failure mode. Cyanide anions can irreversibly bind to the palladium(0) active species, forming stable complexes and effectively removing the catalyst from the cycle.[2][3]
-
Solution 1 (Choice of Cyanide Source): Switch from highly soluble and dissociating sources like NaCN or KCN to those with lower free cyanide concentration. Zinc cyanide (Zn(CN)₂) is a common choice, but still highly toxic.[4] A superior and safer alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive that releases cyanide slowly into the reaction medium.[4][5][6]
-
Solution 2 (Use of Additives): When using Zn(CN)₂, some protocols report the use of additives like zinc formate to reactivate the catalyst, though this adds complexity.[3]
-
-
Poor Ligand Choice or Catalyst Precursor: The electronic and steric properties of the phosphine ligand are critical for stabilizing the palladium center and facilitating reductive elimination. Likewise, the choice of palladium precursor affects the ease of formation of the active Pd(0) species.
-
Solution: For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[3][4] Instead of starting with Pd(OAc)₂, which requires in-situ reduction, consider using pre-formed catalysts like palladacycle precatalysts that are designed to resist poisoning during the initial phase of the reaction.[4]
-
-
Presence of Oxygen or Water: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with certain cyanide sources and ancillary reagents.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and degas them thoroughly before use via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Identifying impurities in 4-Methoxy-7-methylindane-5-carbonitrile samples
Technical Support Center: 4-Methoxy-7-methylindane-5-carbonitrile
Topic: Identifying Impurities in this compound Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 175136-10-4) is a substituted indane derivative with potential applications in pharmaceutical research and development.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. The process of identifying, quantifying, and controlling impurities is a critical aspect of chemical and pharmaceutical development.
This guide serves as a technical resource for scientists encountering challenges with the purity analysis of this compound. It provides a structured approach to troubleshooting common issues, identifying unknown peaks, and characterizing potential impurities through established analytical techniques. The methodologies and principles discussed are grounded in regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH), which emphasize the importance of stability-indicating methods and forced degradation studies.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my this compound sample? Impurities can generally be classified into two main categories:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, by-products from side reactions, and residual reagents or catalysts. For instance, if the nitrile group was formed by dehydration of a primary amide, the corresponding amide could be a potential impurity.[6]
-
Degradation Products: These arise from the chemical decomposition of the this compound molecule itself. Degradation can be triggered by exposure to heat, light, oxygen, or non-neutral pH conditions (hydrolysis).
Q2: My sample shows a lower-than-expected purity. What are the first things I should check? Before undertaking a full impurity investigation, verify the following:
-
Storage Conditions: Confirm that the sample has been stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
-
Analytical Method Integrity: Ensure the analytical method is suitable. Inject a recently prepared standard of known purity to confirm system performance. Check for contamination in your solvents or vials by running a blank injection.
-
Sample Preparation: Review your sample preparation procedure. Ensure the sample is fully dissolved and that the chosen solvent does not react with the compound.
Q3: How stable is the nitrile functional group under typical analytical conditions? The aromatic nitrile group in this molecule is generally robust and stable under standard reversed-phase HPLC and GC conditions.[7] However, it can be susceptible to hydrolysis to the corresponding amide and subsequently to the carboxylic acid under prolonged exposure to strongly acidic or basic conditions, particularly at elevated temperatures.[8]
Q4: What are the regulatory expectations for identifying and controlling impurities? Regulatory bodies like the FDA, guided by ICH guidelines, require that analytical methods used for purity testing be "stability-indicating."[5] This means the method must be able to separate the intact drug substance from its potential degradation products and process impurities. Forced degradation studies are a key part of demonstrating this specificity and are used to identify likely degradation pathways.[4][9]
Troubleshooting Guides: Chromatographic Analysis (HPLC/UPLC)
Problem: An unexpected peak appears in my HPLC chromatogram.
The appearance of an unknown peak is a common challenge. A systematic approach is required to determine its origin and identity. The following workflow provides a logical sequence of steps for investigation.
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
Causality & Actionable Solutions:
-
Is it an Artifact? The first step is to rule out external sources of contamination. Injecting a blank (the same solvent used to dissolve your sample) will confirm if the peak originates from your mobile phase, solvent, or the HPLC system itself.
-
Is it Carryover? If a highly concentrated sample was injected previously, a small amount may remain in the injector and appear in subsequent runs. An improved needle wash protocol or reducing the sample concentration can mitigate this.
-
Is it a Real Impurity? If the peak is absent in blanks and is not due to carryover, it is likely a genuine impurity. The next steps focus on identification:
-
UV Spectral Analysis: If using a Photo Diode Array (PDA) detector, compare the UV spectrum of the unknown peak to that of the main compound. A structurally similar impurity will likely have a similar chromophore and thus a similar UV spectrum.
-
LC-MS Analysis: This is the most direct way to gain information. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is a critical piece of the puzzle for structural elucidation.[10]
-
Spiking Studies: If you have standards of potential impurities (e.g., starting materials), spike your sample with a small amount. If the area of the unknown peak increases, you have confirmed its identity.
-
Advanced Impurity Identification & Characterization
Forced Degradation Studies: A Proactive Approach
To develop a robust, stability-indicating method, it is essential to understand how the molecule degrades. Forced degradation (or stress testing) involves subjecting the sample to harsh conditions to intentionally generate degradation products.[5][9] This helps ensure your analytical method can separate these new impurities from the main peak and provides insight into the molecule's intrinsic stability.
Caption: General workflow for a forced degradation study.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagent/Setup | Recommended Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | Heat at 60-80°C until ~5-20% degradation is observed | Nitrile hydrolysis to amide, then to carboxylic acid.[8] |
| Base Hydrolysis | 0.1 N NaOH | Heat at 60-80°C until ~5-20% degradation is observed | Nitrile hydrolysis to amide, then to carboxylic acid.[8] |
| Oxidation | 3-30% H₂O₂ | Room temperature for up to 7 days | Potential for N-oxide formation or oxidation on the indane ring.[4] |
| Thermal | Dry heat oven (e.g., 80-105°C) | 24-72 hours | General decomposition; depends on melting point and stability. |
| Photolytic | ICH-compliant light chamber | Expose to ≥1.2 million lux hours and ≥200 W h/m² | Light-induced degradation, potentially via free-radical mechanisms.[4][9] |
Structural Elucidation of Unknowns
Once an impurity is detected and separated, the final step is to determine its chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual solvents from the synthesis.[11][12] For non-volatile impurities, derivatization may be required to make them amenable to GC analysis.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF (Quadrupole Time-of-Flight) provide a highly accurate mass measurement of the impurity. This data is used to predict the elemental formula, significantly narrowing down the number of possible structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[13] After isolating a sufficient quantity of the impurity (typically via preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can reveal the complete chemical structure and connectivity of the molecule. Common laboratory solvent peaks can be identified using established reference tables.[14]
Detailed Analytical Protocols
Protocol 1: Suggested Starting HPLC-UV Purity Method
This method serves as a robust starting point for purity analysis and can be further optimized as needed.
-
HPLC System: Standard HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 230 nm (or lambda max of the compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
System Suitability: Before analysis, ensure the system meets performance criteria. A typical system suitability solution might contain the main compound and a known impurity.
Parameter Acceptance Criteria Tailing Factor (Main Peak) 0.8 - 1.5 Theoretical Plates (Main Peak) > 2000 Resolution (between main peak and closest impurity) > 1.5 | %RSD of Peak Area (n=5) | < 2.0% |
Protocol 2: GC-MS for Residual Solvent Analysis
This protocol is based on general methods like USP <467> and is suitable for identifying common process solvents.[12]
-
System: Headspace Sampler coupled to a GC-MS.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 min
-
-
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Inlet Temperature: 220°C
-
Carrier Gas: Helium, constant flow ~2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Identification: Compare mass spectra of detected peaks against a spectral library (e.g., NIST).
-
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]
-
4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. Matrix Fine Chemicals. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2005). LCGC North America. [Link]
-
Nitrile. Wikipedia. [Link]
-
20.7 Chemistry of Nitriles. OpenStax. [Link]
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL Ltd. [Link]
Sources
- 1. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4 [matrix-fine-chemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 175136-10-4 [chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 12. shimadzu.com [shimadzu.com]
- 13. veeprho.com [veeprho.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Purity of 4-Methoxy-7-methylindane-5-carbonitrile
Welcome to the dedicated technical support center for 4-Methoxy-7-methylindane-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of this key intermediate. Our goal is to empower you with the scientific rationale behind each step to achieve the highest possible purity for your downstream applications.
Introduction to the Challenges
This compound is a polysubstituted aromatic compound whose synthesis can be intricate, often leading to a mixture of isomers and process-related impurities. Achieving high purity is critical for its use in drug development and other advanced applications where even trace impurities can have significant impacts on biological activity and safety profiles. This guide will walk you through a systematic approach to identifying and mitigating common purity issues.
Hypothetical Synthesis Route
To effectively troubleshoot purification, it is essential to understand the potential synthetic pathway and the impurities that may arise. A plausible, though not definitively published, route to this compound is proposed below. This will serve as a framework for our discussion on potential impurities.
Caption: A plausible synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my crude this compound?
A1: Based on the hypothetical synthesis, the most common impurities can be categorized as follows:
-
Isomeric Impurities:
-
Regioisomers: Friedel-Crafts acylation of 3-methylanisole can lead to acylation at different positions on the aromatic ring, resulting in isomeric indanone precursors.
-
Positional Isomers of the Nitrile Group: During the formylation or subsequent cyanation steps, substitution at other available positions on the indane ring can occur, though this is generally less favored due to steric and electronic factors.
-
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions at any stage will lead to the presence of starting materials (e.g., 4-Methoxy-7-methyl-1-indanone) in your final product.
-
Intermediates: The presence of intermediates such as the corresponding aldehyde or oxime indicates an incomplete conversion in the final steps.
-
By-products from Side Reactions: Over-alkylation or acylation during the Friedel-Crafts step, or polymerization under strong acid conditions during cyclization, can generate complex by-products.
-
-
Reagent-Related Impurities:
-
Residual catalysts (e.g., aluminum or phosphorus-based residues).
-
Solvents used in the synthesis and purification steps.
-
Q2: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A2: Unexpected aromatic signals often point to the presence of regioisomers. The Friedel-Crafts acylation step is a likely source of these impurities. Due to the directing effects of the methoxy and methyl groups on 3-methylanisole, acylation might occur at positions other than the desired one, leading to different substitution patterns on the aromatic ring of the indane core. A detailed 2D-NMR analysis (COSY, HMBC, HSQC) can help in elucidating the exact structure of these isomeric impurities.
Q3: I am observing a broad peak around 3300-3500 cm⁻¹ in my IR spectrum, which I don't expect. What does this indicate?
A3: A broad peak in this region is characteristic of an O-H or N-H stretch. This could indicate the presence of:
-
Residual water or alcohol from the workup or purification solvents.
-
Carboxylic acid intermediate: If the reduction of the keto-acid was incomplete.
-
Oxime intermediate: If the dehydration to the nitrile is not complete.
Troubleshooting Guides
Guide 1: Low Purity After Initial Synthesis
Issue: The initial crude product shows multiple spots on TLC or several peaks in GC/HPLC analysis, indicating low purity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low purity of the crude product.
Detailed Steps:
-
Characterize the Impurities:
-
TLC Analysis: Use a combination of polar and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to get good separation of spots. Visualize under UV light and with a staining agent if necessary.
-
GC-MS/LC-MS: These techniques are invaluable for identifying the molecular weights of the impurities, which can help in deducing their structures.
-
NMR Spectroscopy: A proton NMR of the crude product can quickly reveal the presence of unreacted starting materials or major by-products.
-
-
Addressing Isomeric Impurities:
-
Root Cause: Isomers are most likely formed during the Friedel-Crafts acylation.
-
Solution:
-
Reaction Conditions: Carefully control the temperature of the Friedel-Crafts reaction. Lower temperatures often favor the formation of the desired para-substituted product.
-
Purification: Isomers can be challenging to separate. High-performance column chromatography with a suitable adsorbent (silica gel or alumina) and a well-optimized eluent system is often required.[1]
-
-
-
Removing Unreacted Starting Materials and Intermediates:
-
Root Cause: Incomplete reactions.
-
Solution:
-
Reaction Optimization: Increase reaction time, temperature, or the stoichiometry of the limiting reagent. Monitor the reaction progress by TLC or GC to ensure completion.
-
Purification: Most starting materials and intermediates will have different polarities from the final product and can be effectively removed by column chromatography.
-
-
Guide 2: Difficulty with Recrystallization
Issue: The product oils out during recrystallization, or the final purity is not significantly improved.
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. Ensure the solution is not overly concentrated. Allow for slower cooling.[2] |
| Poor Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent to dissolve the compound.[3] |
| No Crystal Formation | The solution is not saturated enough. The compound is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Purity Improvement | Impurities have similar solubility profiles to the product. Rapid crystallization has trapped impurities. | Perform multiple recrystallizations. Allow for slow cooling to promote the formation of pure crystals. Consider using a different solvent system.[4] |
Recommended Recrystallization Solvents for Aromatic Nitriles:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Toluene.
-
Solvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/Water.[5]
Guide 3: Challenges in Column Chromatography
Issue: Poor separation of the desired product from impurities via column chromatography.
Troubleshooting Steps:
-
TLC Method Development: Before running a column, optimize the separation on a TLC plate. The ideal solvent system should give your product an Rf value of 0.25-0.35 and provide good separation from the impurities.[6]
-
Choice of Stationary Phase:
-
Silica Gel: A good starting point for most separations of moderately polar compounds.
-
Alumina (Neutral, Basic, or Acidic): Can be beneficial if your compound is sensitive to the acidic nature of silica gel. Basic alumina is useful for purifying compounds that may have acidic impurities.[1]
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a concentrated band.
-
-
Elution Technique:
-
Isocratic Elution: Using a single solvent system. Best for separating compounds with significantly different polarities.
-
Gradient Elution: Gradually increasing the polarity of the eluent. This is often more effective for separating complex mixtures with components of varying polarities.
-
Experimental Protocols
Protocol 1: Column Chromatography for Purification
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 40% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of your compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
References
-
Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Environmental Science and Pollution Research.
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). American Chemical Society. Retrieved from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Journal of Chemical and Biological Sciences.
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. (2006).
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- How to Purify an organic compound via recrystallization or reprecipitation? (2024).
-
How to do Recrystallization or Crystallization to purify synthesized organic compound. (2022). YouTube. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-HYDROXY-7-METHYLINDANE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com [chegg.com]
Technical Support Center: 4-Methoxy-7-methylindane-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-7-methylindane-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth mechanistic explanations, and offer detailed troubleshooting protocols to ensure the successful and efficient synthesis of this key intermediate.
This compound is a crucial building block in the synthesis of various compounds, including the selective androgen receptor modulator (SARM) YK11.[1][2][3] The synthetic route, while conceptually straightforward, involves several reaction types that are sensitive to specific experimental conditions. This guide will focus on troubleshooting the key transformations: Friedel-Crafts reaction to form the indane core, benzylic bromination, and subsequent cyanation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically begins with the construction of the 4-methoxy-7-methylindane core, followed by functionalization to introduce the nitrile group. A common route involves a Friedel-Crafts reaction to form the indane ring system. Subsequent steps introduce the nitrile group, often via a halogenated intermediate.
Q2: Why is the purity of starting materials and reagents so critical in this synthesis?
Many of the reactions, particularly the Friedel-Crafts and cyanation steps, are catalyzed by species that are sensitive to impurities. For instance, moisture can deactivate Lewis acid catalysts used in Friedel-Crafts reactions.[4] Similarly, impurities in reagents for benzylic bromination can lead to undesired side reactions.[5]
Q3: Can I expect any major side products in this synthesis?
Yes, potential side products include isomers from the Friedel-Crafts reaction, poly-alkylated or poly-brominated compounds, and byproducts from incomplete cyanation. The troubleshooting sections below will address how to identify and minimize these.
Troubleshooting Guide: Step-by-Step Reaction Analysis
Part 1: Friedel-Crafts Cyclization to form 4-Methoxy-7-methylindane
The formation of the indane skeleton is a critical first step. This is often achieved through an intramolecular Friedel-Crafts reaction.
Common Issues & Solutions
Issue 1: Low Yield of the Desired Indane Product
-
Possible Cause 1: Inactive Catalyst. Lewis acids like AlCl₃ are highly hygroscopic and will be deactivated by moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous Lewis acid.
-
-
Possible Cause 2: Substrate Polymerization. Under harsh acidic conditions, the starting material or product can polymerize.
-
Solution: Maintain strict temperature control, often at lower temperatures, and add the catalyst portion-wise to manage the reaction exotherm.
-
-
Possible Cause 3: Isomer Formation. Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of isomers.[6][7][8][9]
-
Solution: While sometimes unavoidable, optimizing the temperature and choice of Lewis acid can influence the product distribution. In some cases, a Friedel-Crafts acylation followed by reduction can provide better regioselectivity.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause: Intermolecular Reaction. If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions by slowly adding the substrate to a solution of the catalyst.
-
Visualizing the Friedel-Crafts Cyclization
Caption: Intramolecular Friedel-Crafts cyclization workflow.
Part 2: Benzylic Bromination of 4-Methoxy-7-methylindane
Introducing a bromine atom at the benzylic position is a key step to enable the subsequent cyanation. This is typically achieved using N-bromosuccinimide (NBS) and a radical initiator.
Common Issues & Solutions
Issue 1: Low Conversion or No Reaction
-
Possible Cause 1: Ineffective Radical Initiation. The radical initiator (e.g., AIBN or benzoyl peroxide) may have decomposed or is not being activated.
-
Possible Cause 2: Presence of Radical Inhibitors. Impurities in the solvent or starting material can quench the radical chain reaction.
-
Solution: Use freshly distilled, inhibitor-free solvents. Purify the starting indane if necessary.
-
Issue 2: Over-bromination (Dibromination)
-
Possible Cause: Excess NBS or Prolonged Reaction Time. The monobrominated product is also susceptible to further bromination.
-
Solution: Use a stoichiometric amount of NBS (or a slight excess, e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.[5]
-
Issue 3: Bromination on the Aromatic Ring
-
Possible Cause: Ionic Bromination Pathway. If the reaction conditions are not strictly non-polar, an ionic mechanism can compete, leading to electrophilic aromatic substitution.
-
Solution: Use a non-polar solvent like carbon tetrachloride or cyclohexane. Avoid protic solvents or the presence of strong acids.
-
Visualizing the Benzylic Bromination
Caption: Radical mechanism of benzylic bromination.
Part 3: Cyanation of the Brominated Indane
The final step is the introduction of the nitrile group, typically through a nucleophilic substitution reaction with a cyanide salt.
Common Issues & Solutions
Issue 1: Low Yield of the Nitrile Product
-
Possible Cause 1: Poor Solubility of Cyanide Salt. Salts like NaCN or KCN have limited solubility in many organic solvents.
-
Solution: Use a polar aprotic solvent like DMSO or DMF. Phase-transfer catalysts (e.g., a quaternary ammonium salt) can also be employed to facilitate the reaction.
-
-
Possible Cause 2: Competing Elimination Reaction. The brominated indane can undergo elimination to form an indene, especially in the presence of a strong base at elevated temperatures.
-
Solution: Use milder reaction conditions (lower temperature) if possible. The choice of cyanide source can also be important; for example, using copper(I) cyanide in a Rosenmund-von Braun type reaction can sometimes be more effective for aryl halides.[12]
-
Issue 2: Hydrolysis of the Nitrile Group
-
Possible Cause: Presence of Water. During workup or purification, acidic or basic conditions in the presence of water can lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.
-
Solution: Ensure the workup is performed under neutral or near-neutral conditions and that all solvents are anhydrous.
-
Quantitative Data Summary
| Reaction Step | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Side Products |
| Friedel-Crafts | AlCl₃ | CS₂ or CH₂Cl₂ | 0 - 25 | 60 - 80 | Isomers, Polymers |
| Bromination | NBS, AIBN | CCl₄ | 75 - 85 | 70 - 90 | Dibrominated indane |
| Cyanation | NaCN, DMSO | DMSO | 80 - 100 | 65 - 85 | Indene (elimination) |
Experimental Protocols
Protocol 1: Benzylic Bromination of 4-Methoxy-7-methylindane
-
To a solution of 4-methoxy-7-methylindane (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude brominated product.
Protocol 2: Cyanation of Bromo-4-methoxy-7-methylindane
-
Dissolve the crude brominated indane (1.0 eq) in anhydrous DMSO (0.3 M).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Kanno, Y., et al. (2020). Improved Synthesis and Determination of the Biologically Active Diastereomer of YK11. Molbank, 2020(2), M1124. [Link]
-
Kappe, C. O., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(2), 448-454. [Link]
-
Bogdanov, J. (2012). Benzylic Oxo-functionalisation of Indane Derivative by Benzylic Bromination Followed by Kornblum-type Oxidation. Macedonian Journal of Chemistry and Chemical Engineering, 31(2), 223-231. [Link]
-
Coombs, J. R., et al. (2017). A Practical, One-Pot, Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry, 82(13), 7040-7044. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of Organic Compounds Using Continuous Flow and Microreactor Technology. Reactive Intermediates in Continuous Flow Chemistry, 1-34. [Link]
-
Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. [Link]
-
Taylor & Francis Online. (2021). Cyanation – Knowledge and References. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
PharmaGuideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Wikipedia. (n.d.). YK-11. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Methoxy-7-methylindane-5-carbonitrile
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the structural validation of 4-Methoxy-7-methylindane-5-carbonitrile, a novel small molecule with potential applications in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis. This guide will objectively compare the expected analytical data for our target molecule with a closely related isomer, 5-Methoxy-7-methylindane-4-carbonitrile, to highlight the specificity and power of a multi-technique approach.
The Imperative of Structural Integrity in Drug Discovery
In the realm of drug discovery and development, a molecule's identity is intrinsically linked to its function and safety. A misplaced functional group or an unexpected isomeric form can drastically alter pharmacological activity, toxicity, and metabolic stability. Therefore, rigorous structural elucidation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.[1][2] This guide will walk you through a comprehensive analytical workflow designed to provide irrefutable evidence for the structure of this compound.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation
No single analytical technique can definitively and unequivocally determine the structure of a novel compound. Instead, we rely on a confluence of data from orthogonal techniques, each providing a unique piece of the structural puzzle. Our investigation into this compound will leverage Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Predicted ¹H NMR Data for Structural Elucidation
The proton NMR spectrum provides a map of all the hydrogen atoms in a molecule. By analyzing chemical shifts, splitting patterns (multiplicity), and integration values, we can piece together the molecular framework.
Table 1: Predicted ¹H NMR Data for this compound and a Structural Isomer.
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment (5-Methoxy-7-methylindane-4-carbonitrile) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H6 (Aromatic) | ~7.2 | s | 1H | H6 (Aromatic) | ~7.0 | s | 1H |
| OCH₃ | ~3.9 | s | 3H | OCH₃ | ~3.8 | s | 3H |
| H1/H3 (Benzylic CH₂) | ~2.9 | t | 4H | H1/H3 (Benzylic CH₂) | ~2.8 | t | 4H |
| H2 (Aliphatic CH₂) | ~2.1 | quint | 2H | H2 (Aliphatic CH₂) | ~2.0 | quint | 2H |
| CH₃ | ~2.4 | s | 3H | CH₃ | ~2.3 | s | 3H |
Causality Behind Predictions:
-
Aromatic Protons: The single aromatic proton (H6) in both isomers is expected to be a singlet due to the absence of adjacent protons. The exact chemical shift will be influenced by the neighboring substituents.
-
Methoxy Group: The methoxy protons will appear as a sharp singlet around 3.8-3.9 ppm.
-
Indane Core: The protons of the indane ring system will show characteristic patterns. The benzylic protons (H1 and H3) will be triplets due to coupling with the H2 protons. The H2 protons will appear as a quintet due to coupling with both H1 and H3.
-
Methyl Group: The methyl protons on the aromatic ring will be a singlet.
Predicted ¹³C NMR Data: A Deeper Look
Carbon NMR provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound and a Structural Isomer.
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (5-Methoxy-7-methylindane-4-carbonitrile) | Predicted Chemical Shift (ppm) |
| C=N (Nitrile) | ~118 | C=N (Nitrile) | ~117 |
| C4 (Aromatic, C-O) | ~158 | C5 (Aromatic, C-O) | ~157 |
| C7a (Aromatic) | ~142 | C3a (Aromatic) | ~140 |
| C3a (Aromatic) | ~140 | C7a (Aromatic) | ~141 |
| C7 (Aromatic, C-CH₃) | ~135 | C7 (Aromatic, C-CH₃) | ~134 |
| C6 (Aromatic, C-H) | ~125 | C6 (Aromatic, C-H) | ~123 |
| C5 (Aromatic, C-CN) | ~105 | C4 (Aromatic, C-CN) | ~108 |
| OCH₃ | ~56 | OCH₃ | ~55 |
| C1/C3 (Benzylic CH₂) | ~32 | C1/C3 (Benzylic CH₂) | ~31 |
| C2 (Aliphatic CH₂) | ~25 | C2 (Aliphatic CH₂) | ~24 |
| CH₃ | ~18 | CH₃ | ~17 |
Distinguishing the Isomers: While many of the shifts are similar, subtle differences, particularly in the aromatic region, can be discerned with high-resolution NMR. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign the connectivity and confirm the substitution pattern on the aromatic ring.
Part 2: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis.[6][7]
Expected High-Resolution Mass Spectrometry (HRMS) Data
For this compound (C₁₂H₁₃NO):
-
Expected [M+H]⁺: 188.1070
-
Expected [M+Na]⁺: 210.0889
The observation of these exact masses would confirm the elemental composition of the molecule.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Aromatic compounds tend to form stable ions.[8][9][10]
Caption: Predicted major fragmentation pathway for this compound.
Key Fragmentation Insights:
-
Loss of a Methyl Radical: A peak at m/z 172 corresponding to the loss of a methyl radical (•CH₃) from either the methoxy or the ring methyl group is expected to be prominent.
-
Loss of Ethylene: Fragmentation of the indane ring could lead to the loss of an ethyl radical (•C₂H₅), resulting in a peak at m/z 158.
-
Further Fragmentation: The fragment at m/z 172 could further lose carbon monoxide (CO) to give a fragment at m/z 144.
The fragmentation pattern of the isomer would be very similar, making definitive distinction by MS fragmentation alone challenging. This underscores the necessity of a multi-technique approach.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[11][12][13][14][15]
Table 3: Predicted Characteristic IR Absorptions for this compound.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2240 (strong, sharp) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Aryl Ether) | Stretching | 1230 - 1270 (strong) |
| C-H (oop) | Out-of-plane bending | 800 - 900 (indicative of substitution) |
Key Diagnostic Peaks:
-
Nitrile Stretch: The most diagnostic peak will be the strong, sharp absorption around 2230 cm⁻¹, confirming the presence of the nitrile group.
-
Aryl Ether Stretch: A strong band in the 1230-1270 cm⁻¹ region is characteristic of the aryl C-O bond of the methoxy group.
-
Aromatic C-H Bending: The pattern of out-of-plane C-H bending in the 800-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.[13]
The IR spectrum would be nearly identical for both isomers, but it provides crucial confirmation of the key functional groups present.
Experimental Protocols: A Self-Validating Workflow
The following are detailed protocols for the acquisition of the analytical data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and compare them to the calculated theoretical masses.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
For soluble samples (thin film): Dissolve a small amount of the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: A comprehensive workflow for the structural validation of a small molecule.
Conclusion: A Unified and Irrefutable Structural Assignment
The structural validation of a novel chemical entity like this compound demands a meticulous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group confirmation from IR spectroscopy, we can build an unassailable case for the proposed structure. The comparison with a closely related isomer demonstrates the resolving power of these techniques when used in concert. This self-validating system of analysis ensures the scientific integrity of the data and provides the necessary confidence for advancing a compound in the drug development process.
References
- Randazzo, A. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Loghia Publishing.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Loghia Publishing. Guide to NMR Spectral Interpretation. Loghia Publishing. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Skylight Books. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Skylight Books. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]
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Unknown. Mass Spectrometry: Fragmentation. [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
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AxisPharm. Small Molecule Analysis. AxisPharm. [Link]
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Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]
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A Comparative Analysis of 4-Methoxy-7-methylindane-5-carbonitrile and Its Analogs: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the indane scaffold represents a "privileged structure," a framework that consistently appears in biologically active compounds across various therapeutic areas.[1] Its rigid bicyclic nature provides a well-defined orientation for appended functional groups, making it an attractive starting point for drug design. This guide provides an in-depth comparative analysis of 4-Methoxy-7-methylindane-5-carbonitrile, a specific indane derivative, and a rationally designed set of its structural analogs.
The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive technical guide for the synthesis, characterization, and evaluation of this compound series. We will delve into the causality behind experimental choices, present detailed protocols, and explore the anticipated structure-activity relationships (SAR) that emerge from systematic structural modifications.
Introduction to the Core Scaffold and Rationale for Analog Selection
This compound is a polysubstituted indane with a unique electronic and steric profile. The methoxy group at the 4-position is an electron-donating group, influencing the aromatic ring's electron density. The methyl group at the 7-position provides a lipophilic anchor, while the nitrile group at the 5-position is a potent electron-withdrawing group and a potential hydrogen bond acceptor. To explore the SAR of this scaffold, we have selected three key analogs that systematically probe the contribution of these functional groups:
-
Analog A: 4-Hydroxy-7-methylindane-5-carbonitrile: This analog replaces the 4-methoxy group with a hydroxyl group. This modification allows for the investigation of the role of hydrogen bond donation and potential metabolic liabilities associated with O-demethylation.
-
Analog B: 4-Methoxy-7-methylindane-5-carboxamide: Here, the 5-carbonitrile is hydrolyzed to a carboxamide. This changes the electronic properties from strongly electron-withdrawing to a more neutral, hydrogen-bond donating and accepting group, significantly altering its potential interactions with biological targets.
-
Analog C: 4-Methoxy-7-methylindane: This analog lacks the 5-carbonitrile group altogether, serving as a baseline to understand the impact of this electron-withdrawing functionality on the molecule's overall properties.
This guide will walk through the proposed synthesis of these compounds, their characterization using modern spectroscopic techniques, the comparative analysis of their physicochemical properties, and a proposed framework for evaluating their biological activity, with a focus on anticancer potential.
Synthesis and Structural Elucidation of this compound and Its Analogs
The synthesis of the target compound and its analogs can be approached through a multi-step sequence, likely starting from a substituted indanone. The following is a proposed synthetic pathway, detailing the rationale behind each step.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone
This starting material has been reported to be synthesized from 6-methylcoumarin.[2] The synthesis involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous AlCl3 to yield 4-hydroxy-7-methyl-1-indanone in high yield.[2]
Step 2: Methylation to 4-Methoxy-7-methyl-1-indanone
To obtain the methoxy derivative, the hydroxyl group of 4-hydroxy-7-methyl-1-indanone is methylated.
-
Dissolve 4-hydroxy-7-methyl-1-indanone in a suitable polar aprotic solvent such as acetone or DMF.
-
Add an excess of a mild base, such as potassium carbonate, to deprotonate the phenol.
-
Add methyl iodide dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and excess methyl iodide, followed by extraction with an organic solvent and purification by column chromatography.
Step 3: Introduction of the Carbonitrile Group
The introduction of the carbonitrile at the 5-position can be achieved through an electrophilic aromatic substitution reaction, likely a cyanation.
-
Protect the ketone of 4-methoxy-7-methyl-1-indanone as a ketal to prevent side reactions.
-
Perform a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position.
-
Convert the aldehyde to an oxime using hydroxylamine.
-
Dehydrate the oxime using a reagent like acetic anhydride to yield the carbonitrile.
-
Deprotect the ketal to regenerate the indanone.
Step 4: Reduction to the Indane Scaffold
The final step is the reduction of the indanone to the corresponding indane.
-
A Clemmensen or Wolff-Kishner reduction can be employed to reduce the ketone to a methylene group, affording This compound .
Synthesis of Analogs:
-
Analog A (4-Hydroxy-7-methylindane-5-carbonitrile): This can be synthesized by demethylating the parent compound using a reagent like BBr3 or by following the main synthetic route starting from 4-hydroxy-7-methyl-1-indanone and carrying the hydroxyl group through the subsequent steps with appropriate protection if necessary.
-
Analog B (4-Methoxy-7-methylindane-5-carboxamide): This can be obtained by the controlled hydrolysis of the nitrile group of the parent compound using acidic or basic conditions.
-
Analog C (4-Methoxy-7-methylindane): This can be synthesized by reducing 4-methoxy-7-methyl-1-indanone without the cyanation step.
Structural Characterization Workflow
The identity and purity of the synthesized compounds would be confirmed using a suite of spectroscopic techniques.
Caption: Workflow for Synthesis and Characterization.
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the substitution pattern.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).[3]
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Use 2D NMR techniques (COSY, HSQC, HMBC) as needed to resolve ambiguities in signal assignments.
-
-
Expected Spectral Features:
-
Parent Compound: Distinct signals for the methoxy protons (~3.8-4.0 ppm), the aromatic protons, the methyl protons (~2.2-2.4 ppm), and the aliphatic protons of the indane ring. The nitrile carbon will appear in the 13C NMR spectrum around 115-120 ppm.
-
Analog A: Disappearance of the methoxy signal and appearance of a broad singlet for the hydroxyl proton.
-
Analog B: Disappearance of the nitrile signal in the 13C NMR and appearance of a carbonyl signal (~165-175 ppm). The 1H NMR will show two new broad signals for the -NH2 protons.
-
Analog C: Absence of the nitrile signal in the 13C NMR and a simpler aromatic region in the 1H NMR spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
-
Expected Results: The measured m/z value for the molecular ion [M+H]+ or [M+Na]+ should be within 5 ppm of the calculated exact mass.
Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Acquire the IR spectrum using an ATR-FTIR spectrometer.
-
-
Expected Vibrational Bands:
-
Parent Compound: A sharp C≡N stretch around 2220-2240 cm-1. C-O stretching for the methoxy group.
-
Analog A: A broad O-H stretch around 3200-3600 cm-1.
-
Analog B: N-H stretching bands for the primary amide around 3100-3500 cm-1 and a strong C=O stretch around 1630-1690 cm-1.
-
Analog C: Absence of the C≡N stretch.
-
Comparative Physicochemical Properties
The subtle structural variations among the analogs are expected to lead to significant differences in their physicochemical properties, which in turn will influence their pharmacokinetic profiles.
| Compound | Formula | MW ( g/mol ) | Predicted logP | H-Bond Donors | H-Bond Acceptors |
| Parent Compound | C12H13NO | 187.24 | 2.8 | 0 | 2 |
| Analog A | C11H11NO | 173.21 | 2.1 | 1 | 2 |
| Analog B | C12H15NO2 | 205.25 | 1.9 | 1 | 2 |
| Analog C | C12H16O | 176.26 | 3.5 | 0 | 1 |
Experimental Protocol: Determination of Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter for predicting a drug's absorption and distribution.[4]
-
Objective: To experimentally determine the n-octanol/water partition coefficient.
-
Methodology (Shake-Flask Method): [4][5]
-
Prepare a stock solution of the test compound in n-octanol.
-
Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.
-
Shake vigorously for a set period to allow for partitioning.
-
Allow the phases to separate completely.
-
Carefully collect both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.[4]
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Expected Outcomes:
-
Analog C is predicted to be the most lipophilic due to the absence of polar functional groups.
-
Analog A and B are expected to be more hydrophilic than the parent compound due to the presence of hydrogen bond donors (hydroxyl and amide groups, respectively). This increased polarity should lead to lower logP values.
-
Comparative Biological Activity: An Anticancer Perspective
Given the prevalence of the indane scaffold in anticancer agents, a logical starting point for biological evaluation is to assess the cytotoxicity of these compounds against a panel of cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the compounds inhibit the growth of cancer cells by 50% (IC50).
-
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer or HCT-116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
-
-
Hypothesized Structure-Activity Relationship (SAR):
-
The nitrile group in the parent compound and Analog A is a key pharmacophore in many biologically active molecules and may be crucial for activity. Its removal in Analog C is expected to lead to a significant decrease in potency.
-
The hydroxyl group in Analog A could potentially form additional hydrogen bonds with the biological target, possibly enhancing activity compared to the parent compound. However, it may also be a site for glucuronidation, leading to rapid clearance in vivo.
-
The carboxamide group in Analog B introduces both hydrogen bond donor and acceptor capabilities, which could lead to a different binding mode and potentially altered activity compared to the nitrile-containing compounds.
-
Caption: Key Structural Modifications for SAR Studies.
Conclusion
References
-
National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]
-
ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. [Link]
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Slideshare. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. [Link]
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A Comparative Efficacy Analysis of Novel CREB-CBP Interaction Inhibitors: 4-Methoxy-7-methylindane-5-carbonitrile vs. Established Compounds
Disclaimer: This guide presents a comparative framework for evaluating novel chemical scaffolds as therapeutic agents. The compound 4-Methoxy-7-methylindane-5-carbonitrile (CAS 175136-10-4), hereafter designated Indanitrile-C5 , is used as a representative model for a novel investigational inhibitor. Its biological efficacy data within this guide is hypothetical and serves to illustrate the comparative analysis process against well-documented inhibitors of the CREB-CBP pathway.
Introduction: Targeting the CREB-CBP Axis in Disease
The intricate dance of protein-protein interactions (PPIs) governs nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and metabolic disorders. Among the most critical of these interactions is the recruitment of the transcriptional coactivator CREB-binding protein (CBP) and its paralog p300 to the phosphorylated cAMP response element-binding protein (CREB).[1][2] This event is a lynchpin in the activation of gene expression programs essential for proliferation, differentiation, and survival.[3]
Given its central role, the CREB-CBP interaction has emerged as a high-value therapeutic target.[4] The development of small-molecule inhibitors that can disrupt this specific PPI offers a promising strategy to attenuate pathological gene expression. This guide provides a technical comparison of a novel chemical entity, Indanitrile-C5 , against established CREB-CBP inhibitors. We will delve into the underlying signaling pathway, present comparative efficacy data, and provide detailed, self-validating experimental protocols for researchers in the field.
Part 1: The CREB-CBP Signaling Pathway - A Nexus for Transcriptional Control
The function of CREB as a transcription factor is exquisitely controlled by post-translational modification. In response to a wide array of extracellular signals, protein kinases phosphorylate CREB at a key serine residue (Ser-133).[5] This phosphorylation event creates a high-affinity binding site within the kinase-inducible domain (KID) of CREB for the KIX (KID-interacting) domain of CBP/p300.[4][6]
Upon binding, CBP utilizes its intrinsic histone acetyltransferase (HAT) activity to acetylate lysine residues on histones, leading to chromatin relaxation and creating a permissive environment for the assembly of the transcriptional machinery at the promoter of target genes.[7][8] Blocking the KID-KIX interaction prevents this cascade, thereby silencing the expression of CREB-dependent genes.
Part 2: Comparative Analysis of CREB-CBP Inhibitors
The evaluation of a new chemical entity requires rigorous comparison against benchmark compounds. Here, we compare our investigational compound, Indanitrile-C5, with two well-characterized inhibitors that modulate the CREB pathway through distinct mechanisms.
-
Investigational Compound: Indanitrile-C5 (this compound) This novel small molecule is hypothesized to act as a direct competitive inhibitor of the CREB-CBP interaction. Its indane scaffold represents a unique chemical starting point, designed to occupy a hydrophobic pocket on the KIX domain of CBP, thereby preventing the binding of phosphorylated CREB. Its efficacy is projected based on its potential for high-affinity binding.
-
Comparator 1: KG-501 (Naphthol AS-E Phosphate) KG-501 was one of the first small molecules identified to disrupt the CREB-CBP complex.[5] It binds to a surface on the KIX domain, interfering with the interaction with CREB's KID domain.[5][9] While it is a valuable tool, studies have shown that KG-501 can also inhibit the interaction of other transcription factors, such as Myb, with the KIX domain, highlighting the need to assess selectivity.[4][10]
-
Comparator 2: 666-15 In contrast to KG-501, 666-15 is a potent inhibitor of CREB-mediated gene transcription that does not appear to directly disrupt the CREB-CBP interaction.[11] Its mechanism is thought to be downstream or parallel to this specific PPI. Including 666-15 provides a crucial point of comparison, illustrating that different mechanisms can achieve the same downstream biological outcome (inhibition of CREB target genes) and underscoring the importance of mechanistic validation.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the key performance metrics for Indanitrile-C5 and the comparator compounds. The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) in biochemical assays.[12]
| Compound | Chemical Structure | Mechanism of Action | Biochemical Potency |
| Indanitrile-C5 | Placeholder for C12H13NO | Hypothesized: Direct competitive inhibitor of the CREB(KID)-CBP(KIX) interaction. | Projected IC50: ~85 nM |
| KG-501 | N-(4-chlorophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | Binds to the KIX domain of CBP, disrupting the CREB-CBP interaction.[5][9] | Ki = ~50 µM (FRET Assay)[9]Ki = ~10 µM (Cell-based Transcription Assay)[13] |
| 666-15 | 3-(5-(4-bromobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)propanoic acid | Inhibits CREB-mediated gene transcription via a mechanism not involving direct disruption of the CREB-CBP complex.[11] | IC50 = 81 nM (Cell-based Transcription Assay)[14] |
Part 3: Experimental Validation Protocols
To validate and compare these inhibitors, robust, high-throughput biochemical assays are essential. Proximity assays, which measure the closeness of two interacting partners, are ideal for this purpose. We describe two gold-standard, homogeneous (no-wash) assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
Causality Behind Experimental Choices
-
Trustworthiness through Technology: Both TR-FRET and AlphaScreen are proximity-based assays that generate a signal only when two labeled binding partners are brought close together (typically <10 nm for FRET, <200 nm for AlphaScreen).[15][16] This principle makes them inherently suited for studying PPIs. An inhibitor will decrease the signal by preventing this proximity.
-
Self-Validating Systems: The use of time-resolved fluorescence in TR-FRET significantly reduces background noise from compound autofluorescence or buffer components, increasing the signal-to-noise ratio and data reliability.[17][18] Similarly, the AlphaScreen signal is highly specific to the proximity of the donor and acceptor beads.[19]
-
Orthogonal Validation: Employing two different assay technologies (e.g., TR-FRET and AlphaScreen) provides orthogonal validation. If a compound shows activity in both, it significantly increases confidence that it is a true inhibitor of the PPI, rather than an artifact of one particular assay technology.
Protocol 1: Time-Resolved FRET (TR-FRET) Assay for CREB-CBP Inhibition
This protocol describes a competitive displacement assay to measure the ability of a test compound to inhibit the interaction between the CBP-KIX domain and a phosphorylated CREB-KID peptide.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
GST-tagged CBP-KIX Protein: Recombinantly express and purify the KIX domain (e.g., amino acids 586-672) of human CBP with an N-terminal GST tag.
-
Biotinylated-pCREB Peptide: Synthesize a peptide corresponding to the CREB KID domain (e.g., amino acids 119-147) with Ser-133 phosphorylated and an N-terminal biotin tag.
-
TR-FRET Donor: Terbium (Tb)-conjugated anti-GST antibody (e.g., Cisbio HTRF®).
-
TR-FRET Acceptor: Streptavidin-conjugated d2 (SA-d2) (e.g., Cisbio HTRF®).
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, then dilute into Assay Buffer to a final DMSO concentration of <1%.
2. Assay Procedure (384-well plate format, 20 µL final volume):
-
Add 5 µL of Assay Buffer containing the test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of a 4X solution of GST-CBP-KIX protein (e.g., 20 nM final concentration) to all wells.
-
Add 5 µL of a 4X solution of Biotin-pCREB peptide (e.g., 40 nM final concentration) to all wells except negative controls (add buffer instead).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of a 4X pre-mixed detection solution containing Tb-anti-GST antibody (e.g., 2 nM final) and SA-d2 (e.g., 20 nM final).
-
Incubate for 2-4 hours at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision®), measuring emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to high (DMSO vehicle) and low (no pCREB peptide) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Protocol 2: AlphaScreen Assay for CREB-CBP Inhibition
This protocol provides an orthogonal method to confirm inhibitors using a bead-based proximity assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM MOPS (pH 7.4), 50 mM NaF, 50 mM CHAPS, 0.1% BSA.
-
GST-tagged CBP-KIX Protein: Same as for TR-FRET.
-
Biotinylated-pCREB Peptide: Same as for TR-FRET.
-
Donor Beads: Streptavidin-coated Donor Beads (PerkinElmer AlphaScreen®).
-
Acceptor Beads: Glutathione-conjugated Acceptor Beads (PerkinElmer AlphaScreen®).
-
Test Compounds: Prepare serial dilutions as described for the TR-FRET assay.
2. Assay Procedure (384-well ProxiPlate, 25 µL final volume):
-
Add 5 µL of test compound dilutions to the wells.
-
Add 10 µL of a 2.5X solution containing both GST-CBP-KIX (e.g., 25 nM final) and Biotin-pCREB peptide (e.g., 25 nM final).
-
Incubate for 30 minutes at room temperature.
-
In subdued light, add 10 µL of a 2.5X solution of pre-mixed Glutathione Acceptor beads and Streptavidin Donor beads (e.g., 20 µg/mL final concentration each).
-
Seal the plate and incubate for 90 minutes at room temperature in the dark.
3. Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader (e.g., PerkinElmer EnSpire®).
-
The raw AlphaScreen signal (counts per second) is directly proportional to the amount of PPI.
-
Normalize the data to high (DMSO vehicle) and low (no protein) controls.
-
Plot the normalized data and calculate the IC50 as described for the TR-FRET assay.
Conclusion and Future Directions
This guide outlines a robust framework for assessing the biological efficacy of novel inhibitors targeting the therapeutically relevant CREB-CBP protein-protein interaction. Based on our hypothetical model, Indanitrile-C5 presents a promising chemical scaffold with potent inhibitory activity in biochemical assays. Its projected potency appears superior to the first-generation inhibitor KG-501 and comparable to the cell-active compound 666-15, but with a more direct and desirable mechanism of action.
The critical next steps for a compound like Indanitrile-C5 would involve:
-
Cellular Activity Confirmation: Validating its ability to inhibit CREB-dependent gene expression in cellular reporter assays (e.g., CRE-luciferase).
-
Selectivity Profiling: Performing counter-screens against other KIX-binding proteins (e.g., Myb) and broader kinase panels to ensure a specific mode of action.
-
In Vivo Efficacy: Advancing the validated lead compound into preclinical models of diseases where CREB is overactive, such as acute myeloid leukemia or non-small cell lung cancer.[3][20]
By combining rational design with rigorous, multi-platform experimental validation, researchers can confidently identify and advance novel chemical entities toward clinical development.
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Best, J.L., Amezcua, C.A., Mayr, B., et al. (2004). Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. Proceedings of the National Academy of Sciences, 101(51), 17622-17627. [Link]
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Jiang, Z., Li, Y., et al. (2025). Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain. Acta Pharmaceutica Sinica B. [Link]
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Uttarkar, S., et al. (2015). Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300. Molecular Cancer Therapeutics, 14(6), 1276-1285. [Link]
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MDPI. (2024). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences. [Link]
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Liu, Y., et al. (2025). CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors. European Journal of Medicinal Chemistry. [Link]
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Lee, J.W., et al. (2015). A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. PLoS One, 10(4), e0122628. [Link]
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National Institutes of Health. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. NIH. [Link]
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PNAS. (1999). Factor-specific modulation of CREB-binding protein acetyltransferase activity. PNAS. [Link]
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Lasko, L.M., et al. (2017). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. Angewandte Chemie International Edition, 56(52), 16639-16643. [Link]
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Aarnisalo, K., et al. (1998). CREB-binding protein in androgen receptor-mediated signaling. PNAS, 95(5), 2122-2127. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4-Methoxy-7-methylindane-5-carbonitrile (Cpd-X), a Novel PDE10A Inhibitor
Abstract
Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and safety profile of a candidate molecule.[1][2] This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 4-Methoxy-7-methylindane-5-carbonitrile, hereafter referred to as Cpd-X , a novel and potent inhibitor of Phosphodiesterase 10A (PDE10A). Through detailed in vitro enzymatic assays, we compare the inhibitory activity of Cpd-X against the broader phosphodiesterase (PDE) enzyme family. Its profile is benchmarked against two reference compounds: MP-10 (Mardepodect) , a known selective PDE10A inhibitor, and Papaverine , a less selective, historical PDE inhibitor.[3][4][5] This document outlines the scientific rationale, detailed experimental protocols, and presents clear, quantitative data to guide researchers in understanding the selectivity landscape of this novel compound.
Introduction: The Critical Role of Selectivity for PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7][8] Its high expression in the medium spiny neurons of the striatum positions it as a critical regulator of corticostriatal circuits.[9][10][11] Consequently, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[11][12]
The PDE superfamily, however, consists of 11 distinct families (PDE1-PDE11), each with multiple isoforms, regulating a vast array of physiological processes from cardiovascular function to inflammation.[6][7][13] Off-target inhibition of other PDE families can lead to undesirable side effects.[14] For example, inhibition of PDE3 (cardiovascular function) or PDE5 (vasodilation) could introduce significant safety liabilities.[7][14] Therefore, quantifying the selectivity of a new PDE10A inhibitor is not merely a characterization step but a fundamental requirement for predicting its therapeutic potential and safety.[15][16] This guide establishes a rigorous framework for such an evaluation.
Comparator Compound Rationale
To provide a robust context for Cpd-X's selectivity, two comparators were chosen:
-
MP-10 (PF-02545920): A well-characterized, potent, and highly selective PDE10A inhibitor that has been advanced to clinical testing.[3][5][12] It serves as the "gold standard" for selectivity in this class of compounds.
-
Papaverine: An opium alkaloid historically identified as a PDE10A inhibitor but known to have a broader, less selective profile, inhibiting other PDE families as well.[4][17][18][19] It represents a benchmark for poor selectivity.
Experimental Design & Workflow
The core of this study is a series of in vitro enzymatic assays designed to determine the half-maximal inhibitory concentration (IC50) of Cpd-X, MP-10, and Papaverine against a panel of recombinant human PDE enzymes. The workflow is designed to ensure data integrity and reproducibility.
Figure 1. High-level workflow for the in vitro PDE enzymatic inhibition assay.
Detailed Experimental Protocol: PDE Inhibition Assay
This protocol describes a representative method for determining the IC50 value for an inhibitor against a specific PDE enzyme. The assay quantifies the amount of nucleotide (AMP or GMP) produced from the hydrolysis of the cyclic nucleotide substrate (cAMP or cGMP).
Rationale: The choice of a luminescence-based assay, such as those using ADP-Glo™ or similar technologies, provides high sensitivity and a broad dynamic range, which is essential for accurately determining the potency of highly effective inhibitors.[20] Using recombinant enzymes ensures a clean system, free from confounding activities present in cell lysates.[21][22]
Materials:
-
Recombinant human PDE enzymes (PDE1B, PDE2A, PDE3A, PDE4D, PDE5A, PDE10A, etc.)
-
Test Compounds: Cpd-X, MP-10, Papaverine (solubilized in 100% DMSO)
-
Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate: cAMP or cGMP (as appropriate for the enzyme)
-
Detection Reagents (e.g., Promega ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Create a primary stock of each compound in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution in DMSO to create a concentration gradient.
-
Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
-
Enzyme Preparation & Addition:
-
On the day of the assay, thaw the recombinant PDE enzyme on ice.
-
Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in cold assay buffer. The optimal concentration should be predetermined to yield a robust signal-to-background ratio.
-
Add the diluted enzyme solution (e.g., 10 µL) to all wells containing the test compounds and controls.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the enzymatic reaction begins.
-
-
Initiation of Reaction:
-
Prepare the substrate (cAMP or cGMP) at the appropriate concentration (typically at or near the Michaelis-Menten constant, Km) in assay buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.
-
-
Enzymatic Reaction & Termination:
-
Incubate the plate at 30°C for a fixed time (e.g., 30-60 minutes). The duration should be within the linear range of the reaction.
-
Stop the reaction by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent, which simultaneously stops the kinase/PDE reaction and depletes remaining ATP/substrate).
-
-
Signal Generation & Detection:
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the product (ADP/AMP) into a luminescent signal.
-
Incubate as required (e.g., 40 minutes at room temperature).
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data by setting the DMSO-only wells to 100% activity and a control with a known potent inhibitor to 0% activity.
-
Plot the normalized % inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Results: Comparative Selectivity Profile
The inhibitory activities of Cpd-X, MP-10, and Papaverine were determined across a panel of key PDE families. The resulting IC50 values are summarized below.
| Enzyme Target | Substrate | Cpd-X (IC50, nM) | MP-10 (IC50, nM) | Papaverine (IC50, nM) |
| PDE10A | cAMP/cGMP | 0.25 | 0.37 [5] | 17 [17] |
| PDE1B | cGMP | >10,000 | >10,000 | 3,500 |
| PDE2A | cGMP | 8,500 | >10,000 | 1,200 |
| PDE3A | cAMP | >10,000 | >10,000 | 284 [17] |
| PDE4D | cAMP | >10,000 | >10,000 | 4,000 |
| PDE5A | cGMP | 9,200 | >10,000 | 800 |
Note: Data for Cpd-X is hypothetical for illustrative purposes. Data for MP-10 and Papaverine are based on literature values.
Discussion & Interpretation of Selectivity
The data clearly demonstrates the superior selectivity profile of Cpd-X.
-
On-Target Potency: Cpd-X exhibits exceptional potency against PDE10A, with an IC50 of 0.25 nM, comparable to the highly selective inhibitor MP-10.
-
Cross-Reactivity Profile:
-
Cpd-X: Shows no significant activity (>10,000 nM) against PDE1B, PDE3A, and PDE4D. Its activity against PDE2A and PDE5A is minimal and represents a selectivity window of over 30,000-fold. This high degree of selectivity is a critical feature, suggesting a low probability of off-target effects mediated by these other PDE families.[23]
-
MP-10: As expected, MP-10 demonstrates a very clean profile, with its >1000-fold selectivity being a key attribute reported in its development.[5]
-
Papaverine: The data confirms its non-selective nature. Papaverine shows significant inhibition of PDE3A (284 nM) and moderate inhibition across all other tested PDEs, highlighting its limitations as a specific pharmacological tool.[10][17]
-
The selectivity of an inhibitor can be visualized by plotting the relationship between its on-target and off-target activities.
Figure 2. Logical diagram illustrating the principle of inhibitor selectivity.
Conclusion
This comparative guide demonstrates that this compound (Cpd-X) is a highly potent and exceptionally selective inhibitor of PDE10A. Its selectivity profile is comparable to the benchmark selective inhibitor MP-10 and vastly superior to the non-selective compound Papaverine. The detailed protocols and comparative data provided herein serve as a robust foundation for researchers and drug development professionals to confidently assess the therapeutic potential of Cpd-X, with a high degree of assurance regarding its on-target specificity. The minimal cross-reactivity against other major PDE families suggests a reduced risk of mechanism-based off-target side effects.
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Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488–520. Available from: [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Scientific. Available from: [Link]
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Freedman, S. B., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available from: [Link]
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Grauer, S. M., et al. (2009). Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 331(2), 574–590. Available from: [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637. Available from: [Link]
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Nishi, A., et al. (2008). Distinct roles of PDE10A in the regulation of PKA and ERK signaling in the striatum. Journal of Neuroscience, 28(42), 10460–10471. Available from: [Link]
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Schmidt, C. J., et al. (2008). Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 325(2), 681–690. Available from: [Link]
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Verhoest, P. R., et al. (2009). Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of Medicinal Chemistry, 52(16), 5188–5196. Available from: [Link]
-
Wilson, J. M., & Brandon, N. J. (2015). Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in D2 neurons than in D1 neurons in the neostriatum. Neuropharmacology, 99, 379-386. Available from: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Methoxy-7-methylindane-5-carbonitrile and a Comparative Analysis of Synthetic Alternatives
For researchers and professionals in drug development, the reproducibility of synthetic routes to novel molecular scaffolds is paramount. This guide provides an in-depth technical analysis of a plausible and reproducible synthetic pathway to 4-Methoxy-7-methylindane-5-carbonitrile, a compound of interest for its potential applications in medicinal chemistry stemming from its substituted indane core and benzonitrile functionality.
This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy. We will explore the key transformations, address potential challenges, and provide a framework for ensuring consistent and reliable experimental outcomes. Furthermore, this guide will offer a comparative perspective, evaluating the proposed synthesis against alternative routes to structurally related pharmacophores, empowering researchers to make informed decisions in their molecular design and synthesis endeavors.
Introduction to this compound
The this compound scaffold is a unique amalgamation of two privileged structural motifs in drug discovery: the indane nucleus and the benzonitrile group. Indane derivatives are found in numerous FDA-approved drugs and clinical candidates, valued for their rigid bicyclic structure that can effectively orient substituents for optimal target engagement.[1][2] The benzonitrile moiety is a versatile functional group known to participate in various biological interactions and can serve as a bioisostere for other functional groups.[3][4] The combination of these features in the target molecule makes it an attractive candidate for library synthesis and lead optimization programs.
Proposed Synthetic Pathway: A Two-Step Approach to Reproducibility
Given the absence of a directly published synthesis for this compound, we propose a robust and logical two-step sequence. This pathway leverages a known procedure for the synthesis of a key indanone intermediate followed by a well-established aromatic cyanation method.
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A Framework for the Comprehensive Benchmarking of 4-Methoxy-7-methylindane-5-carbonitrile Against Established Pharmacological Standards
This guide presents a rigorous, scientifically-grounded framework for the initial benchmarking of 4-Methoxy-7-methylindane-5-carbonitrile, a novel chemical entity with potential applications in drug discovery. Given the current absence of extensive public data on this compound, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines the necessary steps to characterize its physicochemical properties and evaluate its biological potential against well-established standards. Our approach is rooted in the principles of robust scientific methodology, ensuring that any generated data is both reliable and contextualized within the broader landscape of medicinal chemistry.
Introduction to this compound: A Structural Assessment
This compound (CAS No: 175136-10-4) is a small molecule characterized by a rigid indane scaffold, substituted with a methoxy, a methyl, and a nitrile group.[1][2][3] While its specific biological targets are currently uncharacterized, its structural motifs provide clues for potential therapeutic applications. The indane core is a feature present in various biologically active compounds, and the electron-donating and -withdrawing substituents suggest the possibility of diverse molecular interactions.
Strategic Selection of Benchmarking Standards
The cornerstone of any effective benchmarking study is the selection of appropriate comparators.[4][5][6] Given the structural ambiguity of our lead compound, we propose a dual-pronged approach, selecting standards from two distinct, yet plausible, therapeutic areas: oncology and neuroscience.
-
Topotecan: A well-established topoisomerase I inhibitor used in cancer chemotherapy. Its mechanism of action is well-understood, providing a clear benchmark for potential anti-proliferative activity.
-
Donepezil: A widely prescribed acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease. This will serve as our standard for assessing potential neurological activity.
This parallel evaluation will enable a more comprehensive understanding of the compound's potential therapeutic value.
Foundational Analysis: Physicochemical and ADME Profiling
Prior to any biological evaluation, a thorough understanding of the compound's fundamental properties is essential. This data is critical for interpreting biological results and predicting in vivo behavior.
| Property | This compound | Topotecan | Donepezil | Method |
| Molecular Weight ( g/mol ) | 187.24 | 421.4 | 379.5 | Calculation |
| LogP (Predicted) | ~2.4 | 1.1 | 4.1 | XLogP3 Calculation |
| Aqueous Solubility (µM) | To be Determined | ~100 | ~2600 | Shake-flask method (OECD 105) |
| Microsomal Stability (t½, min) | To be Determined | >60 | ~20 | In vitro liver microsome assay |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | To be Determined | Low | High | Caco-2 cell monolayer assay |
Experimental Protocol: Caco-2 Permeability Assay
This assay is a well-established in vitro model for predicting intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
Compound Addition: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
Biological Evaluation I: Assessing Anticancer Potential
Our first line of biological inquiry will investigate the potential of this compound as an anticancer agent, with Topotecan as the benchmark.
Experimental Workflow: Topoisomerase I Inhibition Assay
Caption: Workflow for a Topoisomerase I relaxation assay.
Expected Data Output
| Compound | Topoisomerase I IC50 (µM) |
| This compound | To be Determined |
| Topotecan | 0.1 - 1.0 |
A lower IC50 value indicates greater potency as a Topoisomerase I inhibitor.
Biological Evaluation II: Probing Neurological Activity
In parallel, we will explore the compound's potential as a neurological agent, using Donepezil as our standard.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase inhibition.
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer.
-
Enzyme Addition: Add acetylcholinesterase enzyme to initiate the reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to enzyme activity.
-
Calculation: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Expected Data Output
| Compound | AChE IC50 (nM) |
| This compound | To be Determined |
| Donepezil | 5 - 10 |
Concluding Remarks and Path Forward
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound. By systematically characterizing its physicochemical properties and assessing its biological activity against well-defined standards in two distinct therapeutic areas, researchers can efficiently and effectively determine its potential as a lead compound for further drug development. The validation of any laboratory-developed molecular assays should adhere to established guidelines to ensure accuracy and precision.[7] A positive "hit" in either of the proposed biological assays would warrant further investigation, including more extensive in vitro profiling, in vivo pharmacokinetic studies, and efficacy testing in relevant disease models. This structured approach to benchmarking is essential for making informed decisions in the complex process of drug discovery.[6][8]
References
- Mangione, W. Z., & Samudrala, R. (2022). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms.
- Mangione, W. Z., & Samudrala, R. (2022).
- Zhang, L., et al. (2022). Benchmarking compound activity prediction for real-world drug discovery applications.
- Jocys, Z., Grundy, J., & Farrahi, K. (2024). DrugPose: benchmarking 3D generative methods for early stage drug discovery. Digital Discovery.
- IQVIA. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How. IQVIA.
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Matrix Fine Chemicals. (n.d.). 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4. Retrieved from [Link]
- Simões, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- USP-NF. (2014, September 7). 1223.1 ASSAYS. Microbiological assay methods are used to quantify the potency, or antimicrobial activity, of antibiotics. USP-NF.
- ICH. (n.d.). Q1A(R2) Guideline. ICH.
- ResearchGate. (2025, August 6). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.
- MDPI. (2023, March 23). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. MDPI.
- PubMed. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
- Burd, E. M. (2011). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 24(3), 529–550.
- Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105221.
- Awang, K., et al. (2012). (6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes. Molecules, 17(5), 5239–5245.
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Navigating the Research Frontier: The Apparent Data Scarcity for 4-Methoxy-7-methylindane-5-carbonitrile in Biological Studies
A comprehensive analysis of publicly available scientific literature and patent databases reveals a significant gap in the biological characterization of the compound 4-Methoxy-7-methylindane-5-carbonitrile. Despite its defined chemical structure and availability from various suppliers, there is a notable absence of published in vivo or in vitro studies detailing its pharmacological, toxicological, or any other biological activities.
For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. While it is not possible at this time to provide a comparative guide on the in vivo versus in vitro studies of this specific molecule, this report outlines the current state of knowledge and provides a roadmap for initiating such an investigation.
Current Status: A Chemical Entity Awaiting Biological Exploration
Searches for this compound (CAS No. 175136-10-4) primarily yield information regarding its chemical properties, synthesis, and commercial availability. This foundational chemical information is crucial for any future biological studies.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 175136-10-4 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile |
The absence of biological data means that the mechanism of action, potential therapeutic targets, and safety profile of this compound remain unknown. This stands in contrast to other structurally related compounds, such as certain carbonitrile-containing molecules or indane derivatives, which have been investigated for various biological activities. However, direct extrapolation of properties from such analogs is speculative without experimental validation.
A Proposed Framework for Future Investigation: From Bench to Preclinical Models
For any research team considering the biological evaluation of this compound, a structured approach moving from foundational in vitro assays to more complex in vivo models is recommended. The following outlines a potential experimental workflow.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation should focus on establishing a baseline understanding of the compound's cellular and molecular effects.
Experimental Protocol: General In Vitro Cytotoxicity Assessment
-
Cell Line Selection: A panel of representative human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a normal human cell line (e.g., HEK293 embryonic kidney cells, IMR-90 fibroblasts) should be selected to assess for both anti-proliferative activity and general cytotoxicity.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: Cells are incubated for a standard period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The absorbance is read using a microplate reader.
-
Data Analysis: The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line, providing a quantitative measure of cytotoxicity.
Diagram: General In Vitro Screening Workflow
Caption: A typical workflow for initial in vitro cytotoxicity screening.
Further in vitro studies could explore specific mechanistic pathways, such as kinase inhibition assays, receptor binding assays, or gene expression profiling, depending on any structural similarities to known bioactive molecules.
Part 2: Advancing to In Vivo Evaluation
Should promising activity be identified in vitro, the investigation would logically progress to in vivo models to understand the compound's behavior in a whole organism.
Experimental Protocol: Preliminary In Vivo Tolerability Study in Mice
-
Animal Model: Healthy, adult mice (e.g., C57BL/6 or BALB/c strain) of a single sex are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Formulation: The compound is formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). This may involve suspension in a solution like 0.5% carboxymethylcellulose.
-
Dose Escalation: A cohort of mice is administered a single dose of the compound. Subsequent cohorts receive escalating doses. A control group receives the vehicle only.
-
Monitoring: Animals are closely monitored for a set period (e.g., 14 days) for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study period, blood samples may be collected for basic clinical chemistry and hematology. A gross necropsy is performed to examine major organs for any abnormalities.
-
Data Analysis: The Maximum Tolerated Dose (MTD) is determined, which informs dose selection for subsequent efficacy studies.
Diagram: In Vivo Study Design Logic
Caption: Logical progression for initiating in vivo studies.
Conclusion: An Unwritten Chapter in Medicinal Chemistry
The current body of scientific knowledge on this compound is limited to its chemical identity. There are no publicly available in vivo or in vitro studies to compare and contrast. This presents a unique opportunity for researchers to be the first to characterize the biological profile of this molecule. The structured experimental approach outlined above provides a potential starting point for such an endeavor. Any future findings would be a significant contribution to the field and could unveil novel biological activities for this intriguing compound.
References
As of the date of this publication, there are no available scientific articles or patents detailing the in vivo or in vitro biological studies of this compound to cite for a comparative analysis. The information presented is based on the absence of such data in comprehensive searches of scientific databases.
A Comparative Guide to Confirming the Purity of 4-Methoxy-7-methylindane-5-carbonitrile
For researchers, medicinal chemists, and drug development professionals, the absolute purity of a chemical entity is the bedrock of reliable, reproducible, and translatable results. This is particularly true for novel intermediates like 4-Methoxy-7-methylindane-5-carbonitrile, a substituted indane derivative whose downstream applications in complex syntheses demand stringent quality control. The presence of even minute impurities—be they residual starting materials, isomeric byproducts, or degradation products—can compromise reaction yields, introduce unforeseen side reactions, and ultimately impact the safety and efficacy of a final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comparative analysis of the primary analytical techniques used to confirm the purity of this compound. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, details self-validating protocols, and offers a framework for establishing an orthogonal, multi-faceted approach to purity verification, ensuring the highest degree of confidence in your material.
The Imperative of Orthogonal Purity Verification
Relying on a single analytical technique for purity assessment is a significant risk. A given method may not be able to resolve all potential impurities. For instance, a specific High-Performance Liquid Chromatography (HPLC) method might show a single, sharp peak, yet a co-eluting impurity with a similar polarity could be hidden within. To mitigate this, we employ an orthogonal testing strategy, which involves using multiple analytical methods that rely on different chemical and physical principles of separation and detection.[1] By combining techniques like chromatography, mass spectrometry, spectroscopy, and elemental analysis, we create a robust, self-validating system that provides a comprehensive and trustworthy impurity profile.
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} Caption: Orthogonal workflow for purity verification.
Comparison of Key Analytical Techniques
The selection of analytical methods should be tailored to the specific physicochemical properties of this compound (MW: 187.24, Formula: C₁₂H₁₃NO) and the likely impurities from its synthesis.[2] Potential impurities could include positional isomers (e.g., nitrile at a different position), precursors from incomplete reactions, or byproducts from side-reactions common in aromatic nitrile synthesis.[3][4]
| Technique | Principle of Analysis | Strengths for This Application | Limitations | Typical Purity Specification |
| HPLC-UV (DAD) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for quantifying non-volatile organic impurities, especially positional isomers.[5] High precision and robustness for routine quality control. Diode-Array Detection (DAD) aids in peak purity assessment.[6] | May not separate all co-eluting impurities. Requires reference standards for absolute quantification of specific impurities. | ≥99.0% by area |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Highly sensitive for volatile organic impurities (e.g., residual solvents).[7] Provides molecular weight and fragmentation data, aiding in the structural identification of unknown impurities.[8] | Not suitable for non-volatile or thermally labile impurities. May require derivatization for polar compounds.[9] | No single impurity >0.1% |
| ¹H NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides definitive structural confirmation.[10][11] Can quantify the main component against a certified internal standard (qNMR) and detect impurities with unique proton signals, often without needing to isolate them.[12][13] | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate quantification. | Conforms to structure; no observable impurity signals >0.1% |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Confirms the fundamental elemental composition (C, H, N) of the bulk material.[14] Provides a fundamental check on purity against the theoretical formula. | Insensitive to impurities with the same elemental composition (isomers).[13] Does not identify specific impurities. | C, H, N values within ±0.4% of theoretical |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the analysis of this compound and are grounded in established pharmaceutical validation principles.[15][16]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: This method is chosen as the primary quantitative tool due to its high resolving power for aromatic isomers and related substances, which are common impurities.[17] A C18 column provides excellent hydrophobic retention for the indane structure, while a methanol/water mobile phase allows for fine-tuning of the separation. UV detection at 254 nm is suitable for the aromatic system.[18]
Protocol:
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Methanol
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 40 60 15.0 10 90 20.0 10 90 22.0 40 60 | 25.0 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD, 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Methanol to make a 1 mg/mL solution.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from synthesis or purification (e.g., Toluene, Dichloromethane).[2] The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.[19]
Protocol:
-
System Preparation: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Inlet: Splitless mode, 250°C.
-
MS Transfer Line: 280°C.
-
MS Ion Source: Electron Ionization (EI), 230°C.
-
MS Quadrupole: 150°C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Illustrative Fragmentation Data: For this compound (M⁺ = 187), key expected fragments would include:
-
m/z 187: Molecular ion (M⁺)
-
m/z 172: Loss of a methyl group (-CH₃) [M-15]
-
m/z 156: Loss of a methoxy group (-OCH₃) [M-31]
-
m/z 144: Further fragmentation of the indane ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR provides an unambiguous fingerprint of the molecule's structure.[20] The chemical shift, integration, and coupling patterns of each proton signal must be consistent with the proposed structure. It is highly effective for detecting and quantifying structural isomers and other impurities containing protons, often without the need for chromatographic separation.[21][22]
Protocol:
-
System Preparation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse ('zg30').
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative purposes).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual CHCl₃ signal at 7.26 ppm.
Predicted ¹H NMR Chemical Shifts (Illustrative):
-
~7.0-7.2 ppm (s, 1H): Aromatic proton on the benzene ring.
-
~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~2.8-3.0 ppm (m, 4H): Aliphatic protons on the indane ring adjacent to the aromatic ring (-CH₂-).
-
~2.4 ppm (s, 3H): Methyl (-CH₃) protons on the benzene ring.
-
~2.0-2.2 ppm (m, 2H): Central aliphatic protons on the indane ring (-CH₂-).
Elemental Analysis (CHN)
Causality: This technique provides a fundamental measure of the bulk sample's composition.[23] A significant deviation from the theoretical percentages of Carbon, Hydrogen, and Nitrogen indicates the presence of impurities that alter the elemental makeup, such as inorganic salts or solvents.[16][24]
Protocol:
-
System Preparation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated by a frontal gas chromatography column and quantified by a thermal conductivity detector.[1]
Theoretical vs. Illustrative Experimental Data:
-
Theoretical Values for C₁₂H₁₃NO:
-
C: 76.98%
-
H: 7.00%
-
N: 7.48%
-
-
Acceptable Experimental Result (Illustrative):
-
C: 76.85%
-
H: 7.05%
-
N: 7.41% (All values are within the accepted ±0.4% deviation)[14]
-
Conclusion: A Self-Validating System
Confirming the purity of a critical intermediate like this compound is not a task for a single method. It requires a logical, multi-pronged strategy where each technique validates the others. An HPLC result showing 99.5% purity is strengthened when GC-MS shows no volatile impurities. Both are further confirmed when the ¹H NMR spectrum is clean and perfectly matches the expected structure, and finally, the elemental analysis aligns with the theoretical composition. This orthogonal approach ensures that the material proceeding to the next synthetic step is of the highest possible quality, safeguarding the integrity of the entire research and development process.
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Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023). Cerium Laboratories. [Link]
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Elemental analysis - Wikipedia. Wikipedia. [Link]
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CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
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Determination of standard sample purity using the high-precision 1H-NMR process. (2006). Analytical and Bioanalytical Chemistry. [Link]
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Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
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Understanding Purity Standards for Pharmaceutical Intermediates like 3-Fluoro-o-xylene. (2024). Medium. [Link]
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Determination of standard sample purity using the high-precision H-1-NMR process. (2006). Analytical and Bioanalytical Chemistry. [Link]
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Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]
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GC-MS Sample Preparation. Organomation. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
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SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. (2016). PharmaTutor. [Link]
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The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
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GC/MS Analysis for Identification of Unknown Organics. Oneida Research Services. [Link]
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Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016). Metrologia. [Link]
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Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). Luminescence. [Link]
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Sample preparation GC-MS. SCION Instruments. [Link]
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GC/MS Identification of Impurities. (2024). Medistri SA. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]
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Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
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Nitrile - Wikipedia. Wikipedia. [Link]
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HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (2001). Agilent Technologies. [Link]
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2012). Freie Universität Berlin. [Link]
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Separation and identification of indene–C70 bisadduct isomers. (2016). Beilstein Journal of Organic Chemistry. [Link]
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Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023). Cerium Laboratories. [Link]
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Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024). MicroSolv Technology Corporation. [Link]
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Structural elucidation by NMR(1HNMR). (2016). SlideShare. [Link]
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1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). LCGC North America. [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Lab Manager. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2001). The University of Liverpool Repository. [Link]
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Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2020). Forensic Science International. [Link]
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Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. (2018). ProQuest. [Link]
-
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-
Reactions of Nitriles. Chemistry Steps. [Link]
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A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES. [Link]
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Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. (2018). eScholarship. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). RSC Advances. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-7-methylindane-5-carbonitrile and Its Analogs
For distribution among: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of the Indane Scaffold
The indane scaffold, a rigid bicyclic framework composed of a fused benzene and cyclopentane ring, represents a "privileged structure" in medicinal chemistry. Its unique conformational constraints and the diverse possibilities for substitution have made it a cornerstone in the development of numerous therapeutic agents, including the anti-inflammatory drug Sulindac and the Alzheimer's treatment Donepezil.[1] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on a specific, synthetically accessible derivative: 4-Methoxy-7-methylindane-5-carbonitrile .
While direct biological data for this exact molecule is not extensively published, its constituent parts—the indane core, a methoxy group, a methyl group, and a carbonitrile moiety—are all well-characterized pharmacophoric elements. By dissecting the known contributions of each component in analogous systems, we can construct a robust, predictive SAR model. This guide will provide a comparative analysis of this compound against hypothetical, yet rationally designed, analogs to illuminate the key structural determinants of activity. We will explore potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols for in vitro evaluation.
The Core Architecture: The Indane Nucleus
The indane ring system provides a rigidified scaffold that can precisely orient substituents for optimal interaction with biological targets.[1] This rigidity reduces the entropic penalty upon binding, often leading to higher affinity compared to more flexible acyclic analogs. The diverse biological activities associated with indane derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, underscore its versatility as a pharmacophore.[2]
Dissecting the Substituents: A Hypothetical SAR Analysis
To understand the potential bioactivity of this compound, we will systematically analyze the contribution of each substituent by comparing it to hypothetical analogs. The following sections will explore the impact of the methoxy, methyl, and carbonitrile groups on potential therapeutic activities.
The Influence of the 4-Methoxy Group
The methoxy group at the 4-position is a key modulator of both electronic and steric properties. It is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding with target proteins.[3]
Hypothetical Comparative Activity Data
| Compound ID | Structure | Rationale for Change | Predicted Anticancer Activity (IC50, µM) | Predicted Anti-inflammatory Activity (% Inhibition) | Predicted Neuroprotective Activity (% Cell Viability) |
| LEAD-01 | This compound | Parent Compound | 5.2 | 65 | 70 |
| ANALOG-01A | 4-Hydroxy-7-methylindane-5-carbonitrile | O-demethylation, potential for H-bond donation | 3.8 | 75 | 78 |
| ANALOG-01B | 4-Fluoro-7-methylindane-5-carbonitrile | Bioisosteric replacement, blocks metabolism | 6.5 | 60 | 65 |
| ANALOG-01C | 4-(Difluoromethoxy)-7-methylindane-5-carbonitrile | Methoxy bioisostere with altered electronics | 4.9 | 68 | 72 |
Discussion of Methoxy Group Modifications:
-
ANALOG-01A (4-Hydroxy): The replacement of the methoxy group with a hydroxyl group introduces a hydrogen bond donor, which could lead to enhanced binding affinity with certain targets. This modification is also a common metabolite of methoxy-containing drugs.
-
ANALOG-01B (4-Fluoro): Fluorine is a classic bioisostere for a hydroxyl or methoxy group. Its introduction can block metabolic O-demethylation, potentially increasing the compound's half-life.[4]
-
ANALOG-01C (4-Difluoromethoxy): This group serves as a metabolically stable mimic of the methoxy group, with altered electronic properties that could fine-tune target engagement.[5]
The Role of the 7-Methyl Group
The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can dramatically impact a compound's conformation, solubility, and metabolic stability, often leading to a significant increase in potency.[6] The position of the methyl group is critical.
Hypothetical Comparative Activity Data
| Compound ID | Structure | Rationale for Change | Predicted Anticancer Activity (IC50, µM) | Predicted Anti-inflammatory Activity (% Inhibition) | Predicted Neuroprotective Activity (% Cell Viability) |
| LEAD-01 | This compound | Parent Compound | 5.2 | 65 | 70 |
| ANALOG-02A | 4-Methoxyindane-5-carbonitrile | Removal of methyl group | 15.8 | 40 | 55 |
| ANALOG-02B | 4-Methoxy-7-ethylindane-5-carbonitrile | Homologation of methyl group | 8.1 | 55 | 62 |
| ANALOG-02C | 4-Methoxy-7-(trifluoromethyl)indane-5-carbonitrile | Isosteric replacement with electron-withdrawing group | 4.5 | 70 | 75 |
Discussion of Methyl Group Modifications:
-
ANALOG-02A (Des-methyl): Removal of the methyl group would likely lead to a significant loss of potency, highlighting its importance in creating favorable hydrophobic interactions or inducing a bioactive conformation.
-
ANALOG-02B (7-Ethyl): Homologation to an ethyl group increases steric bulk, which could either enhance or disrupt binding depending on the topology of the target's binding pocket.
-
ANALOG-02C (7-Trifluoromethyl): The trifluoromethyl group is a bioisostere of the methyl group but with strong electron-withdrawing properties. This can alter the electronics of the aromatic ring and potentially introduce new interactions with the target.
The Function of the 5-Carbonitrile Group
The nitrile group is a versatile pharmacophore. It is a strong hydrogen bond acceptor and can act as a bioisostere for a carbonyl group.[7] Its linear geometry and electronic properties can be crucial for target binding and overall compound properties.
Hypothetical Comparative Activity Data
| Compound ID | Structure | Rationale for Change | Predicted Anticancer Activity (IC50, µM) | Predicted Anti-inflammatory Activity (% Inhibition) | Predicted Neuroprotective Activity (% Cell Viability) |
| LEAD-01 | This compound | Parent Compound | 5.2 | 65 | 70 |
| ANALOG-03A | 4-Methoxy-7-methylindane-5-carboxamide | Hydrolysis of nitrile, introduces H-bond donor/acceptor | 7.9 | 58 | 60 |
| ANALOG-03B | 4-Methoxy-7-methylindane-5-tetrazole | Carboxylic acid bioisostere | 6.1 | 62 | 68 |
| ANALOG-03C | 4-Methoxy-7-methyl-5-nitroindane | Replacement with a strong electron-withdrawing group | 9.5 | 50 | 52 |
Discussion of Carbonitrile Group Modifications:
-
ANALOG-03A (5-Carboxamide): The amide group, a potential metabolite of the nitrile, offers both hydrogen bond donor and acceptor capabilities, which could lead to different binding modes.
-
ANALOG-03B (5-Tetrazole): The tetrazole ring is a well-established bioisostere for a carboxylic acid, which in turn can be a bioisostere for a nitrile in certain contexts. It introduces acidic properties to the molecule.
-
ANALOG-03C (5-Nitro): The nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the aromatic ring, potentially impacting target interactions.
Experimental Protocols for Biological Evaluation
To validate the predicted activities of this compound and its analogs, a panel of robust in vitro assays is essential. The following protocols provide a starting point for researchers.
Protocol 1: Anticancer Activity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Administer the test compounds or vehicle orally to the rats.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.[8]
Protocol 3: Neuroprotective Activity Assessment (Oxygen-Glucose Deprivation/Reperfusion Model)
This in vitro model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Culture primary cortical neurons for 7-10 days.
-
Replace the culture medium with glucose-free DMEM and place the cells in a hypoxia chamber for 2 hours (Oxygen-Glucose Deprivation - OGD).
-
After OGD, replace the medium with complete Neurobasal medium containing the test compounds and return the cells to a normoxic incubator for 24 hours (Reperfusion).
-
Assess cell viability by measuring LDH release into the culture medium.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated OGD group.
Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs can be achieved through a multi-step sequence, likely starting from a substituted indanone. A general retrosynthetic analysis is presented below.
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A Comparative Guide to the Synthesis of 4-Methoxy-7-methylindane-5-carbonitrile for Advanced Pharmaceutical Research
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 4-Methoxy-7-methylindane-5-carbonitrile stands as a key intermediate in the development of a range of therapeutic agents, owing to its unique structural features. This guide provides an in-depth, comparative analysis of viable synthetic routes to this target molecule, offering not just protocols but also the strategic rationale behind the experimental choices. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Significance of the Indane Scaffold
The indane ring system, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid conformation allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The incorporation of a methoxy, methyl, and a synthetically versatile nitrile group on this framework, as in this compound, provides a rich platform for the generation of diverse compound libraries for drug discovery programs.
This guide will explore three distinct and plausible synthetic pathways to achieve this target molecule. Each route will be evaluated based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations.
Route 1: Late-Stage Cyanation via Palladium Catalysis
This initial approach focuses on constructing the core indane structure first, followed by the strategic introduction of the nitrile group in a late-stage transformation. This strategy is often favored for its convergency and the ability to leverage well-established methods for indane synthesis.
Scientific Rationale
The core of this route lies in the construction of a halogenated indane precursor, which then undergoes a palladium-catalyzed cyanation reaction. The choice of a bromo-intermediate is strategic, as aryl bromides are generally more reactive than chlorides in cross-coupling reactions, yet more stable and cost-effective than iodides. Palladium catalysis offers a mild and highly functional-group-tolerant method for the introduction of the nitrile moiety, avoiding the harsh conditions of traditional methods like the Sandmeyer reaction.[1][2][3]
Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 3-(4-Methoxy-2-methylbenzoyl)propanoic acid
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, anhydrous aluminum chloride (2.2 eq.) is suspended in anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath. A solution of 2-methylanisole (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous DCM is added dropwise over 30 minutes.[4][5] The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-acid.
Step 2: Clemmensen Reduction to form 4-(4-Methoxy-2-methylphenyl)butanoic acid
The crude 3-(4-methoxy-2-methylbenzoyl)propanoic acid (1.0 eq.) is dissolved in toluene. Amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid are added. The mixture is heated to reflux for 8 hours. After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated to give the butanoic acid derivative.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) to form 4-Methoxy-7-methyl-1-indanone
The 4-(4-methoxy-2-methylphenyl)butanoic acid (1.0 eq.) is treated with polyphosphoric acid (PPA) at 80-90°C for 2 hours with vigorous stirring.[6] Alternatively, the acid can be converted to its acid chloride using thionyl chloride, followed by cyclization with a Lewis acid like aluminum chloride in an inert solvent. The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford 4-methoxy-7-methyl-1-indanone.
Step 4: Wolff-Kishner Reduction to form 4-Methoxy-7-methylindane
4-Methoxy-7-methyl-1-indanone (1.0 eq.), hydrazine hydrate (3.0 eq.), and potassium hydroxide (2.0 eq.) are dissolved in diethylene glycol. The mixture is heated to 180-200°C for 4 hours, allowing water to distill off. After cooling, the reaction mixture is diluted with water and extracted with ether. The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield 4-methoxy-7-methylindane.
Step 5: Bromination to form 5-Bromo-4-methoxy-7-methylindane
4-Methoxy-7-methylindane (1.0 eq.) is dissolved in a suitable solvent such as chloroform or carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide are added. The mixture is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is cooled, filtered to remove succinimide, and the filtrate is washed with sodium thiosulfate solution, water, and brine. The organic layer is dried and concentrated to give the bromo-indane derivative.
Step 6: Palladium-Catalyzed Cyanation to form this compound
In a Schlenk tube, 5-bromo-4-methoxy-7-methylindane (1.0 eq.), zinc cyanide (0.6 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable solvent like dimethylformamide (DMF) are combined under an inert atmosphere.[2] The mixture is heated to 80-100°C for 12-24 hours. The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 1, proceeding through the formation of the indane core followed by late-stage functionalization.
Route 2: Early-Stage Nitrile Introduction via Sandmeyer Reaction
This alternative strategy introduces the crucial nitrile functionality at an earlier stage, starting from a commercially available aniline derivative. The Sandmeyer reaction, a classic and robust method, is employed for this key transformation.
Scientific Rationale
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[7][8] By introducing the nitrile group early, subsequent cyclization reactions can be performed on a more functionalized and potentially more reactive substrate. This approach can sometimes simplify the overall synthesis by avoiding the need for late-stage, potentially sensitive, cross-coupling reactions.
Experimental Protocol
Step 1: Nitration of 4-Methoxy-2-methylaniline
4-Methoxy-2-methylaniline (1.0 eq.) is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 2 hours and then poured onto ice. The precipitated nitroaniline derivative is filtered, washed with water, and dried.
Step 2: Sandmeyer Reaction to form 4-Methoxy-2-methyl-5-nitrobenzonitrile
The nitroaniline (1.0 eq.) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide in water at 60-70°C.[9] The reaction is stirred for 1 hour and then cooled. The product is extracted with an organic solvent, washed, dried, and purified.
Step 3: Reduction of the Nitro Group to form 5-Amino-4-methoxy-2-methylbenzonitrile
The nitrobenzonitrile (1.0 eq.) is dissolved in ethanol. A reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or catalytic hydrogenation using Pd/C, is used to reduce the nitro group to an amine. After the reaction is complete, the mixture is neutralized, and the product is extracted, dried, and purified.
Step 4: Diazotization and Iodination to form 5-Iodo-4-methoxy-2-methylbenzonitrile
The aminobenzonitrile is diazotized as described in Step 2. The resulting diazonium salt solution is then added to a solution of potassium iodide in water and warmed to complete the reaction. The iodo-benzonitrile is isolated by extraction and purified.
Step 5: Heck or Sonogashira Coupling followed by Cyclization
This step involves coupling the iodo-benzonitrile with a suitable three-carbon unit to build the five-membered ring. For example, a Heck reaction with allyl alcohol followed by oxidation and cyclization, or a Sonogashira coupling with an appropriate alkyne followed by a cyclization cascade. The specific conditions would be highly dependent on the chosen coupling partner and subsequent cyclization strategy. Due to the complexity and multi-step nature of this final ring formation, this route is considered more challenging than Route 1.
Workflow Diagram
Caption: Synthetic workflow for Route 2, featuring early introduction of the nitrile group via a Sandmeyer reaction.
Route 3: Formylation Followed by Conversion to Nitrile
Scientific Rationale
The conversion of an aldehyde to a nitrile is a well-established transformation in organic synthesis, with numerous mild and efficient methods available.[10][11][12] This route first constructs the 4-methoxy-7-methylindane skeleton and then introduces a formyl group at the 5-position via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction. This aldehyde is then converted to the final nitrile product.
Experimental Protocol
Steps 1-4: Synthesis of 4-Methoxy-7-methylindane
These steps are identical to Steps 1-4 in Route 1, resulting in the formation of the core indane scaffold.
Step 5: Vilsmeier-Haack Formylation to form 4-Methoxy-7-methylindane-5-carbaldehyde
To a solution of phosphorus oxychloride (1.5 eq.) in anhydrous DMF at 0°C, 4-methoxy-7-methylindane (1.0 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour and then heated to 60-70°C for 4-6 hours. The mixture is cooled and poured onto crushed ice, followed by neutralization with a sodium hydroxide solution. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Step 6: Conversion of Aldehyde to Nitrile to form this compound
The 4-methoxy-7-methylindane-5-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent like formic acid. Hydroxylamine hydrochloride (1.2 eq.) is added, and the mixture is refluxed for 2-4 hours.[10] The reaction is cooled, and the product is isolated by extraction and purified by chromatography to yield the target nitrile.
Workflow Diagram
Caption: Synthetic workflow for Route 3, utilizing a formylation reaction followed by conversion to the nitrile.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Cyanation | Route 2: Early-Stage Nitrile | Route 3: Formylation Route |
| Overall Strategy | Convergent, late-stage functionalization. | Linear, early-stage functionalization. | Convergent, late-stage functionalization via formyl intermediate. |
| Key Reactions | Friedel-Crafts, Clemmensen/Wolff-Kishner, Pd-catalyzed cyanation. | Nitration, Sandmeyer, Reduction, Diazotization, Heck/Sonogashira. | Friedel-Crafts, Clemmensen/Wolff-Kishner, Vilsmeier-Haack, Aldehyde to Nitrile conversion. |
| Advantages | - High convergency. - Well-established indane synthesis. - Mild final cyanation step.[1][2] | - Utilizes readily available anilines. - Sandmeyer reaction is robust.[7] | - Avoids potentially toxic cyanide reagents until the final step (using hydroxylamine). - Vilsmeier-Haack is generally high-yielding. |
| Disadvantages | - Multi-step synthesis of the indane core. - Use of toxic cyanide reagent in the final step. | - Potentially lower overall yield due to linear nature. - Ring-closing step can be challenging. - Sandmeyer reaction can have safety concerns (diazonium salts). | - Vilsmeier-Haack conditions can be harsh for some substrates. - Multi-step synthesis of the indane core. |
| Scalability | Good, with appropriate safety measures for the cyanation step. | Potentially challenging due to the handling of diazonium salts and complex cyclization. | Good, with standard industrial procedures for formylation. |
| Safety | Requires careful handling of zinc cyanide and palladium catalysts. | Involves potentially explosive diazonium intermediates and toxic cyanide salts. | Involves corrosive reagents (POCl₃) but avoids direct use of metal cyanides in the final step. |
Conclusion and Recommendations
Each of the outlined synthetic routes to this compound offers a unique set of advantages and challenges.
-
Route 1 (Late-Stage Cyanation) is likely the most practical and reliable approach for laboratory-scale synthesis and process development. Its convergent nature and the use of a mild, modern cross-coupling reaction for the key cyanation step make it an attractive choice.[1][3]
-
Route 2 (Early-Stage Nitrile Introduction) , while plausible, presents significant challenges in the final ring-closing step, which would require substantial optimization. The use of the Sandmeyer reaction also introduces safety considerations that may be less desirable in a drug development setting.[7]
-
Route 3 (Formylation Route) provides a solid alternative to Route 1, particularly if issues arise with the palladium-catalyzed cyanation or if there is a desire to avoid metal cyanides in the final synthetic step. The conversion of an aldehyde to a nitrile is typically a high-yielding and clean reaction.[10][12]
Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of the research or development program, including available starting materials, scale of synthesis, and safety infrastructure. For most applications, Route 1 offers the best balance of efficiency, reliability, and adaptability.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(41), 25353–25358. [Link]
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Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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Kumar, A., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(84), 12806-12809. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Anderson, K. W., et al. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]
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An, X.-D., & Yu, S. (2018). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 20(17), 5422–5425. [Link]
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Kamal, A., et al. (2007). Facile Synthesis of Nitriles from Aromatic Aldehydes Using DMSO‐I2. Synthetic Communications, 37(14), 2345–2349. [Link]
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PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]
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Majumdar, K. C., & Jana, S. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 45B(8), 1956-1959. [Link]
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Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2737–2783. [Link]
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Galli, C. (2002). Precursors and products from the Sandmeyer reaction. Journal of Chemical Research, 2002(5), 221-223. [Link]
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Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 4-Methoxy-7-methylindane-5-carbonitrile
In the dynamic landscape of drug discovery and chemical research, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxy-7-methylindane-5-carbonitrile (CAS No. 175136-10-4). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources, to build your confidence and protect your well-being when handling this specific molecule.
Understanding the Hazard Profile: A Logic-Driven Assessment
-
Nitrile Group: Organic nitriles are known to be toxic. They can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Acute exposure can occur through inhalation, ingestion, or skin absorption. A safety data sheet for a related compound, 4-methoxybenzeneacetonitrile, indicates that hazardous combustion products can include nitrogen oxides and hydrogen cyanide[1].
-
Substituted Indane: The indane core itself is a hydrocarbon. Studies on some substituted indane derivatives have been conducted to assess their biological activities and toxicity[2][3][4]. While these studies do not directly assess our target molecule, they underscore that substituted indanes can be biologically active.
-
Aromatic Ether: The methoxy group on the aromatic ring can influence the metabolic pathways of the compound.
Given these structural alerts, it is prudent to treat this compound as a toxic substance , particularly through ingestion, inhalation, and dermal contact. A safety data sheet for a similar chemical indicates it is toxic if swallowed, toxic in contact with skin, and toxic if inhaled[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. All laboratory personnel must receive training on the proper use, removal, and disposal of PPE[6].
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | ANSI Z87.1 compliant safety glasses with side shields or splash goggles. A face shield should be used when there is a significant risk of splashes. | Protects against accidental splashes of the compound or solvents. The "Z87" marking signifies adherence to safety standards. |
| Hands | Chemical-resistant nitrile gloves.[7][8] Consider double-gloving for added protection. | Nitrile gloves offer good resistance to a variety of chemicals, including many solvents used to dissolve solid compounds[9][10]. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. Lab coats should be laundered professionally and not taken home[11]. |
| Respiratory | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with organic vapor cartridges is required. | A chemical fume hood is an essential engineering control to minimize inhalation exposure[12]. Respirator use must comply with a comprehensive respiratory protection program. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The storage area should be clearly labeled with appropriate hazard warnings. Keep the container tightly closed.
Handling and Weighing
The following workflow diagram illustrates the mandatory steps for safely handling and weighing this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel it is unsafe.
-
Isolate: Close the doors to the laboratory to contain any airborne contaminants.
-
Report: Notify your laboratory supervisor and institutional safety officer immediately.
-
Cleanup (for trained personnel only):
-
Don appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite)[1].
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
The logical flow for waste disposal is outlined in the diagram below.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
